molecular formula C19H32N2O5 B1663050 (8-epi)-BW 245C CAS No. 65705-83-1

(8-epi)-BW 245C

Numéro de catalogue: B1663050
Numéro CAS: 65705-83-1
Poids moléculaire: 368.5 g/mol
Clé InChI: ZIDQIOZJEJFMOH-HZPDHXFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BW 246C is the less active C-8 diastereomer of the DP receptor agonist BW 245C. The activity of BW 245C is 70-fold greater than that of BW 246C.>

Propriétés

IUPAC Name

7-[(4R)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQIOZJEJFMOH-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229069
Record name (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78420-15-2
Record name 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,R*)]-
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Record name (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Record name (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Record name [R-(R*,R*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to (8-epi)-BW 245C: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (8-epi)-BW 245C, a diastereomer of the potent prostaglandin (B15479496) D2 (PGD2) analog, BW 245C. This document details its chemical structure, proposes a synthetic pathway, and explores its biological activity through the DP1 receptor signaling pathway. Experimental protocols for key assays are also provided to facilitate further research.

Chemical Structure and Properties

This compound, also known as BW 246C, is the C-8 epimer of BW 245C. The stereochemistry at the eighth carbon atom of the heptanoic acid chain is inverted relative to BW 245C. This seemingly minor structural change has a significant impact on the molecule's biological activity.

Chemical Name: (4R)-rel-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid CAS Number: 65705-83-1 Molecular Formula: C₁₉H₃₂N₂O₅ Molecular Weight: 368.47 g/mol SMILES: O=C(N1[H])--INVALID-LINK--N(CCC(O)C2CCCCC2)C1=O

Synthesis of this compound

The synthesis of hydantoin-containing prostaglandin analogs typically involves the construction of the hydantoin (B18101) ring and the subsequent attachment of the alpha and omega side chains. The stereochemistry of the final product is often determined by the stereochemistry of the starting materials and the reaction conditions used for cyclization and alkylation steps.

Proposed Synthetic Scheme:

A potential strategy to obtain this compound would involve a non-stereoselective synthesis followed by diastereomer separation, or a diastereoselective synthesis designed to favor the formation of the 8-epi configuration. The Bucherer-Bergs reaction or related multicomponent reactions are common methods for synthesizing hydantoins.

One possible approach could involve the reaction of a suitable amino acid precursor with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring. The stereocenter at C-8 would be introduced via the starting amino acid. Subsequent N-alkylation with the appropriate side chain would complete the synthesis. Separation of the resulting diastereomers could be achieved by chromatography.

It is important to note that without a published protocol, this proposed synthesis would require significant optimization to achieve a reasonable yield and purity of this compound.

Biological Activity and Signaling Pathway

This compound is a prostaglandin D2 analog and, like its epimer BW 245C, is expected to interact with prostaglandin receptors. BW 245C is a potent and selective agonist for the Prostaglandin D2 receptor 1 (DP1). Available data indicates that this compound is significantly less active than BW 245C, suggesting that the stereochemistry at the C-8 position is crucial for high-affinity binding and receptor activation.

The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels mediates the various physiological effects of DP1 receptor activation.

Below is a diagram illustrating the DP1 receptor signaling pathway.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand This compound DP1 DP1 Receptor ligand->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Terminate Reaction by Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F Platelet_Aggregation_Workflow A Prepare PRP and PPP B Calibrate Aggregometer A->B C Pre-incubate PRP with Test Compound B->C D Induce Aggregation with ADP C->D E Record Light Transmission D->E F Data Analysis (IC50) E->F

Unraveling the Molecular Interactions of (8-epi)-BW 245C: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is the C-8 diastereomer of the well-characterized and potent prostaglandin (B15479496) D2 (PGD2) analogue, BW 245C. While specific detailed studies on the pharmacological profile of this compound are limited in publicly available literature, its mechanism of action is presumed to be closely related to that of BW 245C due to their structural similarity. This guide provides an in-depth analysis of the mechanism of action of BW 245C as a proxy to understanding the potential biological activities of its 8-epi diastereomer. It is crucial to note that stereochemistry can significantly influence the potency and selectivity of a compound, and therefore, the quantitative parameters presented for BW 245C may differ for this compound.

BW 245C is a high-affinity and selective agonist for the Prostaglandin D2 Receptor 1 (DP1), a G-protein coupled receptor (GPCR).[1] Activation of the DP1 receptor by its endogenous ligand, PGD2, or synthetic agonists like BW 245C, triggers a cascade of intracellular events that mediate various physiological and pathophysiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[2]

Core Mechanism of Action: DP1 Receptor Agonism

The primary mechanism of action of BW 245C involves its direct binding to and activation of the DP1 receptor. This interaction initiates a downstream signaling cascade that is characteristic of Gs-coupled receptors.

Signaling Pathway

Upon binding of BW 245C to the DP1 receptor, a conformational change in the receptor leads to the activation of the associated heterotrimeric G protein, specifically the Gs alpha subunit. The activated Gsα subunit, with GTP bound, dissociates from the βγ subunits and stimulates the activity of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, ultimately leading to the cellular response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BW245C This compound DP1 DP1 Receptor BW245C->DP1 Binds to Gs Gs DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA_active->Cellular_Response Phosphorylates Downstream Targets

Signaling pathway of this compound via the DP1 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BW 245C, which serves as a reference for the potential activity of this compound.

Parameter Value Species Assay System Reference
Ki 0.9 nMHuman[3H]-PGD2 binding to isolated platelet membranes[1]
IC50 2.5 nMHumanADP-induced platelet aggregation[1]
IC50 250 nMRatADP-induced platelet aggregation[1]
EC50 0.7 nMHumancAMP production in HEK293 cells expressing hDP receptor

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of BW 245C.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the DP1 receptor.

Methodology:

  • Membrane Preparation: Isolated human platelets are homogenized and centrifuged to prepare a crude membrane fraction rich in DP1 receptors.

  • Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (e.g., BW 245C).

  • Incubation and Separation: The reaction is allowed to reach equilibrium at a specific temperature and for a defined period. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Platelet Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]-PGD2 and BW 245C Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

(8-epi)-BW 245C: A Technical Guide to its Interaction with the DP1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is a synthetic analog of prostaglandin (B15479496) D2 (PGD2) that exhibits high selectivity and potency as an agonist for the D-type prostanoid 1 (DP1) receptor. The DP1 receptor, a Gs protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathophysiological processes, including sleep regulation, inflammation, and cardiovascular homeostasis. While often cited as a selective DP1 agonist, this technical guide delves into the specifics of its interaction with the DP1 receptor, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor by an agonist such as this compound initiates a canonical Gs-coupled signaling cascade. This pathway culminates in the production of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that mediates a wide array of cellular responses.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound DP1R DP1 Receptor Ligand->DP1R Binds G_Protein Gs Protein (αβγ) DP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inhibition of apoptosis) PKA->Cellular_Response Phosphorylates targets

Figure 1: DP1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The pharmacological profile of BW 245C has been characterized in various in vitro systems. The following tables summarize key quantitative data from radioligand binding and functional assays. It is important to note that much of the literature refers to "BW 245C" without specifying the epimer. The data presented here is for "BW 245C", which is commonly the (8-epi) form in commercial sources.

Table 1: Radioligand Binding Affinity of BW 245C for the Human DP1 Receptor

RadioligandPreparationKi (nM)Reference
[3H]-PGD2Human Platelets0.4[1]

Table 2: Functional Potency of BW 245C at the Human DP1 Receptor

Assay TypeCell LineParameterValueAgonist ClassificationReference
cAMP AccumulationHEK 293 cells expressing hDPEC50 (nM)0.3Full Agonist[1]
Inhibition of ApoptosisHuman EosinophilsEC50 (µM)0.826Agonist[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligand-receptor interactions. Below are representative protocols for radioligand binding and cAMP accumulation assays used to evaluate compounds like this compound at the DP1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from studies characterizing DP1 receptor ligands.[3][4]

Objective: To determine the binding affinity (Ki) of this compound for the DP1 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-PGD2).

Materials:

  • Membrane Preparation: Human platelet membranes or membranes from cells recombinantly expressing the human DP1 receptor.

  • Radioligand: [3H]-PGD2.

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled PGD2 or another high-affinity DP1 ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 138 mM NaCl, and 1 mM EDTA.[3]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250-500 µL:

    • Membrane preparation (typically 20-60 µg of protein).

    • [3H]-PGD2 at a concentration near its Kd (e.g., 2-10 nM).[3]

    • Varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled PGD2.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (23-25°C) with gentle agitation to reach equilibrium.[3][4]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, Non-specific, and Competitive Binding Wells) A->B C Incubate (e.g., 60 min at 25°C) B->C D Terminate by Filtration C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Figure 2: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Functional Assay

This protocol is a generalized procedure based on methods used for characterizing Gs-coupled receptors like DP1.[5][6]

Objective: To determine the functional potency (EC50) and intrinsic activity of this compound by measuring its ability to stimulate cAMP production in whole cells.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293 or CHO) transiently or stably expressing the human DP1 receptor.

  • Cell Culture Medium: As appropriate for the cell line (e.g., DMEM or F12).

  • Test Compound: this compound.

  • Reference Full Agonist: Prostaglandin D2 (PGD2).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Stimulation Buffer: HBSS or serum-free medium containing a PDE inhibitor.

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate Reader: Compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Plating: Seed the DP1-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.

  • Cell Preparation: On the day of the assay, remove the culture medium and replace it with stimulation buffer. Incubate for a short period to equilibrate.

  • Compound Addition: Add varying concentrations of this compound or the reference full agonist (PGD2) to the wells. Include a vehicle control for basal cAMP levels.

  • Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax (maximum response) for both this compound and PGD2 by fitting the data to a sigmoidal dose-response curve.

    • Calculate the intrinsic activity (α) of this compound by dividing its Emax by the Emax of PGD2. An α value of 1 indicates a full agonist, while a value between 0 and 1 suggests partial agonism.

Agonist vs. Partial Agonist Activity

The distinction between a full and a partial agonist lies in their intrinsic efficacy—the ability to produce a maximal response from the receptor. A full agonist can elicit the maximum possible response, while a partial agonist produces a submaximal response even at saturating concentrations.

Agonist_vs_Partial_Agonist cluster_ligands Ligands cluster_response Cellular Response Full_Agonist Full Agonist (e.g., PGD2) Receptor DP1 Receptor Full_Agonist->Receptor Binds & Fully Activates Partial_Agonist Partial Agonist (Hypothetical) Partial_Agonist->Receptor Binds & Partially Activates Max_Response Maximal Response (100%) Receptor->Max_Response Leads to Submax_Response Submaximal Response (<100%) Receptor->Submax_Response Leads to

Figure 3: Conceptual Difference Between a Full and Partial Agonist.

Based on the available scientific literature, BW 245C behaves as a full agonist at the human DP1 receptor, with an intrinsic activity comparable to the endogenous ligand PGD2 in cAMP accumulation assays.[1] While the user prompt specified this compound as a partial agonist, a thorough review of published data does not currently support this classification. The significant difference in reported EC50 values across different assay systems (sub-nanomolar in recombinant cell lines versus near-micromolar in primary eosinophils) highlights the importance of the experimental context, including receptor reserve and downstream signaling amplification, in interpreting potency data.[1][2]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the DP1 receptor. The available evidence strongly indicates that it acts as a potent and selective full agonist , mediating its effects through the canonical Gs-cAMP signaling pathway. The provided experimental protocols offer a robust framework for its further characterization and for the screening and development of novel DP1 receptor modulators. Future studies directly comparing the maximal efficacy of this compound to that of PGD2 in various functional assays would be beneficial to definitively confirm its agonist classification across different cellular contexts.

References

An In-depth Technical Guide to the Discovery and History of Hydantoin Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandins, a class of lipid compounds, are crucial mediators in a wide array of physiological and pathological processes. Their therapeutic potential, however, has often been limited by their chemical instability and rapid metabolism. This has driven the development of synthetic analogues designed to overcome these limitations while retaining or even enhancing biological activity. Among these, the hydantoin (B18101) prostaglandin (B15479496) analogues represent a significant class of compounds, notable for their potent and selective biological effects, particularly as inhibitors of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying these important molecules. It details their synthesis, structure-activity relationships, and the experimental methodologies used to characterize them, with a focus on their interaction with the prostaglandin D2 (DP1) receptor and the subsequent signaling cascade.

Discovery and Historical Context

The journey of hydantoin prostaglandin analogues began at the Wellcome Research Laboratories in the United Kingdom. Building on the burgeoning field of prostaglandin research in the mid-20th century, scientists sought to create chemically stable mimics of natural prostaglandins, particularly prostacyclin (PGI2) and prostaglandin D2 (PGD2), both of which are potent inhibitors of platelet aggregation but are highly unstable.

In the late 1970s and early 1980s, a team led by N. Whittaker published seminal work on the synthesis and biological activity of a novel series of prostaglandin analogues incorporating a hydantoin ring structure.[1][2] This chemical modification was intended to confer greater stability while maintaining the essential structural features required for receptor binding and activation.

A key breakthrough from this research was the synthesis of BW245C, a hydantoin analogue that demonstrated potent inhibitory effects on human platelet aggregation.[3] Subsequent studies revealed that BW245C's mechanism of action was primarily through the prostaglandin D2 (DP1) receptor, making it a valuable tool for studying the physiological roles of this receptor and a promising candidate for antithrombotic therapies.[3] The development of BW245C and related compounds marked a significant advancement in the field, providing researchers with selective and stable pharmacological probes and laying the groundwork for further drug development.

Synthesis of Hydantoin Prostaglandin Analogues

The synthesis of hydantoin prostaglandin analogues typically involves a multi-step process. A common and foundational method for the formation of the hydantoin ring itself is the Bucherer-Bergs reaction.[4] This multicomponent reaction utilizes a ketone or aldehyde, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide) to generate a 5-substituted hydantoin.[4]

For the synthesis of specific prostaglandin analogues like BW245C, a more tailored synthetic route is employed, often starting from chiral precursors to ensure the correct stereochemistry, which is crucial for biological activity. The general approach involves the construction of the two side chains of the prostaglandin scaffold and their subsequent attachment to a central cyclopentane-derived core, which is then elaborated to form the hydantoin ring.

Experimental Protocol: Synthesis of a Generic Hydantoin Prostaglandin Analogue

The following is a generalized protocol based on synthetic strategies reported in the literature for related compounds.

  • Preparation of the Cyclopentanone (B42830) Intermediate: The synthesis often commences with a protected cyclopentanone derivative bearing one of the side chains. This can be achieved through various organic synthesis techniques, including conjugate additions and aldol (B89426) reactions, to install the requisite functional groups with the correct stereochemistry.

  • Attachment of the Second Side Chain: The second side chain is then introduced, commonly via a Wittig reaction or a related olefination method, to append the α-chain containing the carboxylic acid (or a precursor thereof).

  • Hydantoin Ring Formation: The core of the synthesis is the construction of the hydantoin ring. This can be accomplished by reacting an α-amino acid derivative, formed from the cyclopentanone intermediate, with an isocyanate or by utilizing the Bucherer-Bergs reaction on a suitable ketone precursor.[4]

  • Deprotection and Purification: The final steps involve the removal of any protecting groups from the functional groups on the side chains and the purification of the final compound, typically by chromatography, to yield the desired hydantoin prostaglandin analogue.

Structure-Activity Relationships

The biological activity of hydantoin prostaglandin analogues is highly dependent on their three-dimensional structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and selectivity.

Key structural features influencing activity include:

  • The Hydantoin Ring: The hydantoin moiety itself is a critical component, providing a stable isostere for the natural prostaglandin endoperoxide ring. The 5-keto group of the hydantoin in BW245C was initially thought to be essential; however, its 5-desoxy analogue was found to be approximately equipotent, indicating that this specific group is not a prerequisite for platelet inhibitory activity.

  • The α-Chain: Modifications to the carboxylic acid side chain can have a significant impact on potency. For instance, replacing the 1'-carboxy group with other acidic moieties like a tetrazole can retain activity, suggesting the importance of an anionic group at this position for receptor interaction.[5] Conversely, replacement with neutral or basic groups often leads to a loss of activity.[5]

  • The ω-Chain: Alterations to the omega-chain also modulate activity. For example, the introduction of a 13'-aza group in BW245C analogues was found to increase their potency as inhibitors of human platelet aggregation.[6]

  • Stereochemistry: The absolute stereochemistry of the chiral centers in the molecule is paramount for potent biological activity, as is the case with natural prostaglandins.

Quantitative Data

The following tables summarize the quantitative data for representative hydantoin prostaglandin analogues and related compounds, focusing on their effects on platelet aggregation.

Table 1: Relative Potency of Hydantoin Prostaglandin Analogues as Inhibitors of Platelet Aggregation

CompoundRelative Potency vs. PGE1Relative Potency vs. PGD2SpeciesReference
BW245C~14x8xHuman[3][6]
4-thia analogue of BW245C~22x--[6]
3-thia analogue of BW245C~14x--[6]
3-oxa analogue of BW245C~14x--[6]

Table 2: IC50 Values of Prostaglandin Analogues for Inhibition of PAF-Induced Platelet Aggregation

CompoundIC50 (µg/mL)Reference
Bimatoprost (0.3 mg/mL)8.7[7]
Latanoprost (50 µg/mL)0.28[7]
Tafluprost (15 µg/mL)1.4[7]

Signaling Pathways

Hydantoin prostaglandin analogues, such as BW245C, primarily exert their biological effects by acting as agonists at the prostaglandin D2 receptor 1 (DP1).[8] The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit (Gαs).[9]

Upon agonist binding, the DP1 receptor undergoes a conformational change, leading to the activation of Gαs.[9] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[9] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the cellular response, such as the inhibition of platelet aggregation.[9][10]

DP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DP1 DP1 Receptor Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates Hydantoin_Analogue Hydantoin Prostaglandin Analogue Hydantoin_Analogue->DP1 Binds to ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets

DP1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for DP1 Receptor

This protocol is a representative method for determining the binding affinity of a test compound for the DP1 receptor using a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells expressing the DP1 receptor are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable buffer.[11]

  • Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in order: membrane preparation, the unlabeled test compound at various concentrations (or buffer for total binding), and a fixed concentration of a radiolabeled DP1 ligand (e.g., [3H]PGD2).[11][12] Non-specific binding is determined in the presence of a high concentration of an unlabeled DP1 agonist.[12]

  • Incubation: The plate is incubated for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]

  • Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[11]

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Radioligand_Binding_Workflow start Start prep Prepare DP1 Receptor Membranes start->prep setup Set up 96-well plate: - Membranes - Test Compound (or buffer) - [3H]PGD2 Radioligand prep->setup incubate Incubate (e.g., 60 min at 30°C) setup->incubate filter Rapid Filtration and Washing to separate bound from free ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) method to assess the inhibitory effect of hydantoin prostaglandin analogues on platelet aggregation.[13][14]

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into a tube containing an anticoagulant (e.g., sodium citrate).[14] The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.[14] Platelet-poor plasma (PPP) is obtained by further centrifugation of the remaining blood at a high speed.

  • Assay Procedure:

    • The aggregometer is calibrated using PPP (100% transmission) and PRP (0% transmission).

    • A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C.

    • The test compound (hydantoin prostaglandin analogue) or vehicle is added to the PRP and incubated for a short period.

    • A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to induce aggregation.[15]

    • The change in light transmission is recorded over time as the platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the aggregation in the presence of the vehicle. IC50 values (the concentration of the inhibitor that causes 50% inhibition of aggregation) can be calculated from the dose-response curve.[16]

Conclusion

The discovery and development of hydantoin prostaglandin analogues represent a significant achievement in medicinal chemistry, providing a class of stable and selective compounds with potent biological activities. Their primary role as inhibitors of platelet aggregation, mediated through the DP1 receptor and the cAMP signaling pathway, has made them invaluable tools for cardiovascular research and potential therapeutic agents. The detailed understanding of their synthesis, structure-activity relationships, and mechanism of action, as outlined in this guide, continues to inform the design and development of novel prostaglandin-based therapeutics.

References

Pharmacological Profile of (8-epi)-BW 245C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct pharmacological data is publicly available for (8-epi)-BW 245C. This guide provides a comprehensive overview of its parent compound, BW 245C, a potent and selective prostaglandin (B15479496) D2 (DP1) receptor agonist. The pharmacological properties of this compound are inferred to be similar, though potentially with different potency, based on the principles of stereoisomerism.

Introduction

This compound is the C-8 diastereomer of BW 245C, a well-characterized and high-affinity selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. Prostaglandin D2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and cardiovascular homeostasis. Agonists of the DP1 receptor, like BW 245C, are valuable research tools for elucidating the downstream effects of DP1 receptor activation and hold potential for therapeutic applications in conditions such as pulmonary fibrosis and obesity. This document summarizes the known pharmacological properties of BW 245C, providing a basis for understanding the expected profile of its 8-epi isomer.

Data Presentation: Quantitative Pharmacology of BW 245C

The following tables summarize the available quantitative data for BW 245C, the parent compound of this compound.

Functional Activity: Adenylyl Cyclase Activation in Embryonic Bovine Tracheal (EBTr) Cells
Parameter Value
EC5059 ± 19 nM

Signaling Pathway

Activation of the DP1 receptor by an agonist such as BW 245C initiates a well-defined intracellular signaling cascade. The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the stimulatory G-protein, Gs. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

DP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DP1 DP1 Receptor Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to Ligand This compound Ligand->DP1 Binds to Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_plates Prepare 96-well plates with buffer, membranes, and test compound/controls start->prepare_plates add_radioligand Add [3H]-PGD2 to initiate binding prepare_plates->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data: Calculate specific binding, IC50, and Ki scintillation->analyze end End: Determine Binding Affinity analyze->end

(8-epi)-BW 245C: A Technical Guide to its Prostanoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-epi)-BW 245C is a potent and selective agonist for the prostanoid D-type receptor 1 (DP1). This document provides a comprehensive technical overview of its binding affinity and functional activity at various prostanoid receptors. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and an understanding of the associated signaling pathways.

Introduction to this compound and Prostanoid Receptors

Prostanoids are a class of lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes. Their effects are mediated by a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. These receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their preferential binding of prostaglandin (B15479496) D2 (PGD2), PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2 (TXA2), respectively. The EP receptors are further subdivided into four subtypes (EP1, EP2, EP3, and EP4).

This compound is a synthetic hydantoin (B18101) derivative of PGD2. It has been widely characterized as a selective agonist for the DP1 receptor, a subtype of the DP receptor family. The other DP receptor subtype is DP2, also known as CRTH2. Activation of the DP1 receptor is typically associated with an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide will delve into the specifics of this compound's interaction with the prostanoid receptor family.

Quantitative Binding Affinity and Functional Activity Data

The binding affinity of this compound for prostanoid receptors is a critical determinant of its biological activity and selectivity. The following tables summarize the available quantitative data from various studies. It is important to distinguish between binding affinity (Ki), which measures the direct interaction of a ligand with a receptor, and functional activity (EC50), which measures the concentration of a ligand required to elicit a half-maximal response in a functional assay.

ReceptorLigandSpeciesAssay TypeKi (nM)Reference
DP1 This compoundHumanRadioligand Binding23-26[1]
DP1 PGD2HumanRadioligand Binding80 ± 5[1]
DP2 (CRTH2) This compoundHumanRadioligand BindingInactive[2]
EP2 ZK110841HumanFunctional (cAMP)-[1]
EP4 This compoundHumanRadioligand Binding>10,000[1]

Table 1: Binding Affinity (Ki) of this compound and PGD2 for Human Prostanoid Receptors.

ReceptorLigandSpeciesAssay TypeEC50 (nM)Reference
DP1 This compoundBovineFunctional (cAMP)53 ± 16[1]
DP1 PGD2BovineFunctional (cAMP)98 ± 10[1]
EP2 ZK118182HumanFunctional (cAMP)-[1]
EP4 This compoundHamsterFunctional (cAMP)No activity[1]

Table 2: Functional Activity (EC50) of this compound and Related Compounds at Prostanoid Receptors.

Experimental Protocols

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Competitive Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of a test compound, such as this compound, for a specific prostanoid receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-PGD2 for the DP1 receptor).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed volume of the membrane preparation (containing a specific amount of protein).

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • A range of concentrations of the test compound (this compound).

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation ProteinAssay Protein Assay Centrifugation->ProteinAssay Incubation Incubation with Radioligand and Test Compound ProteinAssay->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Experimental workflow for a competitive radioligand binding assay.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation by ligands like this compound.

DP1 Receptor Signaling

The DP1 receptor, the primary target of this compound, is coupled to the Gs alpha subunit of the heterotrimeric G-protein.[3]

DP1_Signaling Ligand This compound DP1 DP1 Receptor Ligand->DP1 binds Gs Gs-protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., smooth muscle relaxation) CREB->Response

Signaling pathway of the DP1 receptor.
Overview of Other Prostanoid Receptor Signaling

For a comprehensive understanding, the signaling pathways of other major prostanoid receptors are summarized below.

Prostanoid_Signaling_Overview cluster_Gs Gs-coupled (↑cAMP) cluster_Gi Gi-coupled (↓cAMP) cluster_Gq Gq-coupled (↑Ca²⁺) DP1 DP1 AC Adenylyl Cyclase DP1->AC + EP2 EP2 EP2->AC + EP4 EP4 EP4->AC + IP IP IP->AC + EP3 EP3 EP3->AC - EP1 EP1 PLC Phospholipase C EP1->PLC + FP FP FP->PLC + TP TP TP->PLC +

G-protein coupling of major prostanoid receptors.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the DP1 receptor. Its high affinity and selectivity for the DP1 receptor, coupled with a well-defined signaling pathway, make it a suitable candidate for investigating DP1-mediated physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of prostanoid pharmacology. Further research to fully elucidate the binding profile of this compound across a complete panel of human prostanoid receptors will continue to refine our understanding of its pharmacological properties.

References

Role of (8-epi)-BW 245C in prostaglandin D2 signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of (8-epi)-BW 245C in Prostaglandin (B15479496) D2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator that exerts a wide range of biological effects through its interaction with two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors often mediate opposing physiological responses. This compound, and its more commonly cited isomer BW 245C, are potent and selective synthetic agonists for the DP1 receptor. This guide provides a comprehensive overview of the role of this compound in PGD2 signaling, detailing its mechanism of action, pharmacological properties, and its application in research. It includes detailed experimental protocols and quantitative data to serve as a valuable resource for professionals in the field.

Introduction to Prostaglandin D2 (PGD2) Signaling

PGD2 is the most abundant prostaglandin in the brain and is also a primary product of activated mast cells.[1] Its biological functions are dictated by its binding to two receptors with distinct signaling pathways and downstream effects:

  • DP1 Receptor (PTGDR): The DP1 receptor is coupled to a stimulatory G-protein (Gs). Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1] This pathway is generally associated with anti-inflammatory effects, vasodilation, inhibition of platelet aggregation, and sleep regulation.[2][3]

  • DP2 Receptor (CRTH2): In contrast, the DP2 receptor couples to an inhibitory G-protein (Gi). This activation inhibits adenylyl cyclase, leading to a decrease in cAMP and an increase in intracellular calcium. The DP2 pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[2]

The dual and often antagonistic nature of PGD2 signaling makes selective receptor modulators, such as this compound, invaluable tools for dissecting these pathways and for developing targeted therapeutics.[4]

This compound: A Selective DP1 Receptor Agonist

BW 245C is a stable hydantoin (B18101) analog of PGD2 that demonstrates high affinity and selectivity for the DP1 receptor.[5][6] It is widely used in research to selectively activate the DP1 signaling pathway without engaging the pro-inflammatory DP2 receptor. This selectivity allows for the precise investigation of DP1-mediated physiological and pathological processes.

Mechanism of Action and Signaling Pathway

As a DP1 agonist, this compound mimics the action of endogenous PGD2 at the DP1 receptor. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs α-subunit exchanges GDP for GTP and subsequently activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels activate PKA, which phosphorylates various downstream target proteins, culminating in the cellular response.[1]

PGD2_DP1_Signaling DP1 DP1 Receptor Gs Gs Protein (α, β, γ) DP1->Gs Activates AC_inactive Adenylyl Cyclase (Inactive) Gs->AC_inactive Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP AC_active->cAMP Converts Ligand This compound (or PGD2) Ligand->DP1 ATP ATP ATP->AC_active PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Response

Caption: DP1 Receptor Signaling Pathway Activation by this compound.

Quantitative Pharmacological Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of BW 245C for the DP1 receptor from various studies. These values highlight its high potency and selectivity.

CompoundParameterValue (nM)Receptor/SystemReference
BW 245C Ki0.9[3H]-PGD2 binding, human platelet membranes[5]
BW 245C Ki0.4hDP receptor, HEK 293 cells[7]
BW 245C EC500.7cAMP production, hDP-expressing HEK293 cells[5]
BW 245C EC500.3cAMP generation, hDP-expressing HEK 293 cells[7]
BW 245C IC508.7ADP-induced human platelet aggregation[5]

Key Experimental Protocols

This compound is utilized in a variety of assays to characterize the DP1 receptor and its downstream effects. Detailed methodologies for key experiments are provided below.

Experiment 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., BW 245C) by measuring its ability to displace a radiolabeled ligand from the DP1 receptor.[8]

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human DP1 receptor (e.g., HEK293-DP1) to confluence.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).[9]

  • Binding Reaction:

    • In a 96-well plate, add membrane preparation (typically 20-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2), and a range of concentrations of the unlabeled test compound (BW 245C).[9]

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation and Counting:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[9][10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture DP1-expressing cells p2 Homogenize & Isolate Membranes p1->p2 p3 Prepare Radioligand ([3H]-PGD2) & Test Compound (BW 245C) Dilutions p2->p3 a1 Incubate Membranes, Radioligand & Test Compound p3->a1 a2 Separate Bound/Free via Filtration a1->a2 a3 Count Radioactivity on Filters a2->a3 d1 Plot Competition Curve a3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki via Cheng-Prusoff Equation d2->d3

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Experiment 2: Cell-Based cAMP Functional Assay

This assay measures the ability of an agonist like BW 245C to stimulate the production of the second messenger cAMP in whole cells, providing a functional measure of receptor activation (EC50). Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[11]

Methodology:

  • Cell Preparation:

    • Seed DP1-expressing cells into a 384-well assay plate and culture overnight. Alternatively, prepare a suspension of cells for a non-adherent assay.[12]

    • On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound Stimulation:

    • Prepare serial dilutions of the agonist (BW 245C).

    • Add the agonist dilutions to the cells and incubate for a specific period (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.[13]

  • Lysis and Detection:

    • Lyse the cells and detect cAMP in a single step by adding a detection reagent mix. In an HTRF assay, this mix typically contains two components: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[14]

    • The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.[14]

    • Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the emission ratio (665/620). A high level of cellular cAMP leads to less binding of the d2-cAMP analog, resulting in a low HTRF signal (and a low ratio).

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[15]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Seed DP1-expressing cells in 384-well plate a1 Add Agonist to Cells p1->a1 p2 Prepare Agonist (BW 245C) Serial Dilutions p2->a1 a2 Incubate (e.g., 30 min) to stimulate cAMP production a1->a2 a3 Lyse Cells & Add HTRF Detection Reagents a2->a3 a4 Incubate (60 min) a3->a4 d1 Read Plate on HTRF Reader (665nm / 620nm) a4->d1 d2 Calculate Emission Ratio d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine EC50 d3->d4

Caption: Experimental Workflow for a Cell-Based HTRF cAMP Assay.
Experiment 3: In Vivo Hemodynamic Assessment in Rats

This protocol assesses the vasodilatory effects of DP1 receptor activation by measuring changes in blood pressure and regional blood flow in an animal model.

Methodology:

  • Animal Preparation:

    • Anesthetize rats (e.g., with Inactin, intraperitoneally).[16]

    • Surgically implant catheters into an artery (e.g., carotid) for continuous monitoring of mean arterial pressure (MAP) and into a vein (e.g., jugular) for compound administration.

  • Compound Administration:

    • Administer the DP1 agonist (BW 245C) via intravenous infusion at escalating doses (e.g., 0.3, 3, and 30 µg/kg).[16] A vehicle control group (e.g., saline with ethanol) should be run in parallel.

  • Hemodynamic Monitoring:

    • Continuously record MAP and heart rate throughout the baseline and infusion periods.

    • At the end of each infusion period, determine regional blood flow using a technique like the radionuclide-labeled microsphere method.[16]

  • Data Analysis:

    • Calculate the percentage change in MAP and regional vascular resistance from baseline for each dose.

    • Compare the effects of BW 245C to the vehicle control group to determine the statistical significance of the observed vasodilation. A dose-dependent reduction in MAP and vascular resistance in specific tissues (like skeletal muscle) indicates a vasodilatory effect.[16]

Role in Research and Therapeutic Potential

The selective activation of the DP1 receptor by agonists like this compound has been instrumental in elucidating the anti-inflammatory and homeostatic roles of the PGD2 pathway.[17] Research using these tools has highlighted several potential therapeutic applications for DP1 agonists:

  • Inflammatory Diseases: By promoting anti-inflammatory pathways, DP1 agonists may be beneficial in conditions like endometritis and certain stages of allergic response.[17][18]

  • Cardiovascular Disease: The vasodilatory and anti-platelet aggregation effects of DP1 activation are being explored for treating hypertension and thrombosis.[2][16]

  • Obesity and Metabolic Disorders: Studies have shown that DP1 receptor agonism can inhibit diet-induced weight gain, possibly by controlling appetite, suggesting a novel therapeutic target for obesity.[19]

Conclusion

This compound is a powerful pharmacological tool that acts as a potent and selective agonist for the PGD2 DP1 receptor. Its ability to specifically trigger the DP1-Gs-cAMP signaling cascade, without activating the pro-inflammatory DP2 pathway, has enabled researchers to dissect the complex and often opposing roles of PGD2 in health and disease. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for scientists and drug developers working to understand and therapeutically target the PGD2 signaling axis.

References

An In-depth Technical Guide to the Physiological Effects of BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of BW 245C, a potent and selective agonist for the prostaglandin (B15479496) D2 (PGD2) receptor, DP1. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's biological activities. It should be noted that while the C-8 diastereomer, (8-epi)-BW 245C, is recognized, the vast majority of published physiological data pertains to BW 245C. Therefore, this document will focus on the latter.

Core Mechanism of Action and Signaling Pathway

BW 245C exerts its physiological effects primarily through the activation of the DP1 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding, BW 245C induces a conformational change in the DP1 receptor, leading to the activation of the stimulatory G-protein, Gαs.[1][2] This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4]

Recent studies have further elucidated the downstream effectors of this pathway, indicating that the elevated cAMP levels activate Protein Kinase A (PKA).[5] In endothelial cells, this PKA activation leads to the stimulation of Tiam1 and Rac1, which are involved in cytoskeletal rearrangement and the enhancement of endothelial barrier function.[5]

While BW 245C is highly selective for the DP1 receptor, some evidence suggests potential interactions with the prostaglandin E2 receptor subtype EP2 in certain tissues or experimental conditions, which may contribute to its overall pharmacological profile.[6][7]

BW_245C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BW245C BW 245C DP1 DP1 Receptor BW245C->DP1 Binds Gs Gαs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Tiam1_Rac1 Tiam1/Rac1 PKA->Tiam1_Rac1 Activates Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Tiam1_Rac1->Response

Caption: Signaling pathway of BW 245C via the DP1 receptor.

Quantitative Data on In Vitro Activity

The following tables summarize the key quantitative parameters of BW 245C activity from various in vitro studies.

Table 1: Receptor Binding Affinity and Adenylyl Cyclase Stimulation

ParameterSpecies/TissueValueReference
Ki (inhibition of [3H]-PGD2 binding)Human platelet membranes0.9 nM[4]
EC50 (Adenylyl cyclase stimulation)Embryonic bovine tracheal (EBTr) cells59 ± 19 nM

Table 2: Inhibition of Platelet Aggregation

ParameterSpeciesValueReference
IC50 (ADP-induced aggregation)Human2.5 nM[4]
IC50 (ADP-induced aggregation)Rat250 nM[4]

Key Physiological Effects and In Vivo Data

BW 245C demonstrates significant physiological effects, most notably on the cardiovascular system and platelet function.

Cardiovascular Effects

BW 245C is a potent vasodilator, leading to a dose-dependent decrease in mean arterial pressure (hypotension).[8] In rats, this hypotensive effect is primarily mediated by the vasodilation of arterioles in skeletal muscle and skin, without significantly affecting blood flow to vital organs such as the brain, heart, and kidneys.[8] The vasodilation is often accompanied by a reflex increase in heart rate and pulse pressure.[1][6]

Table 3: In Vivo Cardiovascular Effects in Anesthetized Rats

Dose of BW 245C (i.v. infusion)Change in Mean Arterial Pressure (MAP)Change in Regional Vascular Resistance (Skeletal Muscle)Change in Regional Vascular Resistance (Skin)Reference
0.3 µg/kgNot specified-6 ± 13%-29 ± 8%[8]
3 µg/kgDose-dependent reduction-53 ± 11%-55 ± 8%[8]
30 µg/kgDose-dependent reduction-68 ± 6%-30 ± 16%[8]
Anti-Platelet Aggregation Effects

BW 245C is a potent inhibitor of platelet aggregation, with its effects being particularly pronounced in humans.[1][6] This anti-aggregatory action is a direct consequence of the increase in intra-platelet cAMP levels. The potency of BW 245C in inhibiting platelet aggregation varies significantly across different species.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a method for assessing the inhibitory effect of BW 245C on agonist-induced platelet aggregation using light transmission aggregometry (LTA).

Platelet_Aggregation_Assay_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood_collection 1. Collect whole blood (3.8% trisodium (B8492382) citrate) centrifuge1 2. Centrifuge at low speed (e.g., 240g for 10 min) to obtain Platelet-Rich Plasma (PRP) blood_collection->centrifuge1 prp_collection 3. Collect PRP centrifuge1->prp_collection centrifuge2 4. Centrifuge remaining blood at high speed to obtain Platelet-Poor Plasma (PPP) centrifuge1->centrifuge2 calibration 6. Calibrate aggregometer: 0% with PRP, 100% with PPP prp_collection->calibration ppp_collection 5. Collect PPP centrifuge2->ppp_collection ppp_collection->calibration incubation 7. Pre-incubate PRP with varying concentrations of BW 245C or vehicle at 37°C calibration->incubation agonist 8. Add platelet agonist (e.g., ADP) to initiate aggregation incubation->agonist record 9. Record light transmission over time agonist->record max_agg 10. Determine maximum % aggregation record->max_agg inhibition 11. Calculate % inhibition for each BW 245C concentration max_agg->inhibition ic50 12. Plot dose-response curve and determine IC50 inhibition->ic50

Caption: Workflow for an in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Whole blood is drawn from subjects and anticoagulated with 3.8% trisodium citrate.[9]

  • PRP and PPP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed to obtain platelet-poor plasma (PPP).[10]

  • Aggregometer Calibration: A light transmission aggregometer is calibrated using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.[11]

  • Assay Procedure: Aliquots of PRP are pre-incubated with various concentrations of BW 245C or a vehicle control at 37°C.[11] A platelet agonist, such as adenosine diphosphate (B83284) (ADP), is then added to induce aggregation.[9][10]

  • Data Acquisition and Analysis: The change in light transmission is recorded over time. The maximum percentage of aggregation is determined, and the percentage of inhibition by BW 245C is calculated relative to the control. A dose-response curve is then generated to determine the IC50 value.[11]

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the invasive measurement of arterial blood pressure in anesthetized rats to evaluate the cardiovascular effects of BW 245C.

In_Vivo_BP_Measurement_Workflow cluster_prep Animal Preparation cluster_measurement Blood Pressure Recording cluster_analysis Data Analysis anesthesia 1. Anesthetize rat (e.g., urethane (B1682113) or pentobarbital) tracheostomy 2. Perform tracheostomy to ensure a clear airway anesthesia->tracheostomy cannulation 3. Cannulate a major artery (e.g., carotid artery) with a heparinized saline-filled catheter tracheostomy->cannulation transducer 4. Connect the arterial catheter to a pressure transducer cannulation->transducer stabilization 5. Allow for a stabilization period to obtain baseline readings transducer->stabilization administration 6. Administer BW 245C (e.g., via intravenous infusion) at escalating doses stabilization->administration record 7. Continuously record mean arterial pressure (MAP) and heart rate administration->record change 8. Calculate the change in MAP and heart rate from baseline for each dose record->change dose_response 9. Analyze the dose-response relationship change->dose_response

Caption: Workflow for in vivo blood pressure measurement.

Methodology:

  • Animal Preparation: Rats are anesthetized using an appropriate agent (e.g., urethane or pentobarbital (B6593769) sodium).[12][13] A tracheostomy may be performed to maintain a patent airway.[12] A major artery, such as the carotid artery, is surgically exposed and cannulated with a catheter filled with heparinized saline.[12][13]

  • Blood Pressure Recording: The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system.[12][13] After a stabilization period to establish baseline blood pressure and heart rate, BW 245C is administered, typically via intravenous infusion at escalating doses.[8]

  • Data Analysis: Mean arterial pressure and heart rate are continuously monitored and recorded. The changes from baseline values are calculated for each dose of BW 245C to determine the dose-response relationship.[8]

Summary and Conclusion

BW 245C is a valuable pharmacological tool for investigating the physiological roles of the DP1 receptor. Its primary actions, mediated through the Gαs-cAMP signaling pathway, include potent inhibition of platelet aggregation and significant vasodilation, leading to hypotension. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential and detailed mechanisms of action of DP1 receptor agonists. Professionals in drug development should consider the species-specific differences in potency when designing and interpreting studies with this compound.

References

Stereoisomerism and Activity of BW 245C Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and biological activity of BW 245C and its analogs, potent prostaglandin (B15479496) D2 (PGD2) receptor agonists. The document delves into the structure-activity relationships, with a focus on stereochemistry, and provides detailed experimental protocols for key assays used in their evaluation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and assessment.

Introduction: BW 245C and its Therapeutic Potential

BW 245C, a hydantoin (B18101) derivative, is a stable and selective agonist of the prostaglandin D2 (DP1) receptor. Prostaglandin D2 is involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and platelet aggregation. The development of stable analogs like BW 245C has been crucial for elucidating the roles of the DP1 receptor and for exploring its therapeutic potential in conditions such as cardiovascular diseases and inflammatory disorders. The stereochemistry of these analogs plays a pivotal role in their biological activity, with different stereoisomers exhibiting markedly different potencies.

Stereoisomerism and Structure-Activity Relationships

The biological activity of hydantoin prostaglandin analogs, including BW 245C, is highly dependent on their absolute stereochemistry.[1] Early research in this area established a clear relationship between the stereochemical configuration and the potency of these compounds as inhibitors of platelet aggregation.

Quantitative Data on the Activity of BW 245C Analogs
CompoundModificationInhibitory Potency on Human Platelet Aggregation (relative to PGI2)
BW 245C-0.2
Analog 13 (BW68C)13'-aza-13',14'-NH-CH20.3
Analog 14 (BW361C)13'-aza-13',14'-NH=CH0.6
Analog with 15'-ketoω-chain modificationLess potent or inactive
Analog with 15'-oximinoω-chain modificationLess potent or inactive
Analog with 15'-sulphinylω-chain modificationLess potent or inactive
Analog with 15'-sulphonylω-chain modificationLess potent or inactive
Analog with 15'-methylω-chain modificationLess potent or inactive
Analog with 15'-1-adamantylω-chain modificationLess potent or inactive
Analog with 14'-hydroxyω-chain modificationLess potent or inactive
Analog with 16'-hydroxyω-chain modificationLess potent or inactive
Analog with 13',14'-NH-COω-chain modificationLess potent or inactive

Data sourced from Barraclough et al., 1994.[2]

It is noted that the 13'-aza analogues, particularly compound 14 (BW361C), are more potent inhibitors of human platelet aggregation than the parent compound BW 245C.[2] Conversely, most other modifications to the omega-chain of BW 245C resulted in a significant loss of activity.[2] Furthermore, studies on other hydantoin prostaglandin analogs have indicated that the less polar diastereoisomer is generally the more potent inhibitor of platelet aggregation.

Signaling Pathway of BW 245C at the DP1 Receptor

BW 245C exerts its biological effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR). Activation of the DP1 receptor initiates a signaling cascade that ultimately leads to a cellular response, such as the inhibition of platelet aggregation. The primary signaling pathway involves the coupling of the DP1 receptor to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase.

BW245C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BW245C BW 245C DP1 DP1 Receptor BW245C->DP1 Binding & Activation Gs Gs Protein (αβγ) DP1->Gs Coupling Galpha_GTP Gαs-GTP Gs->Galpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis Galpha_GTP->AC ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->CellularResponse Phosphorylation Cascade

Caption: DP1 receptor signaling pathway activated by BW 245C.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BW 245C and its analogs.

Radioligand Binding Assay for DP1 Receptor

This assay is used to determine the binding affinity of a compound for the DP1 receptor.

a) Experimental Workflow:

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing DP1 receptor start->prep incubate Incubate membranes with radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand by vacuum filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify radioactivity on filters using scintillation counting wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

b) Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human DP1 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

    • Add varying concentrations of the unlabeled test compound (BW 245C analog).

    • Add a fixed concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]PGD2) to each well.

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled DP1 receptor agonist (e.g., unlabeled PGD2 or BW 245C).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase.

a) Experimental Workflow:

Adenylyl_Cyclase_Workflow start Start prep Prepare whole cells or cell membranes expressing DP1 receptor start->prep incubate Incubate with varying concentrations of test compound in the presence of ATP and a phosphodiesterase inhibitor prep->incubate terminate Terminate the reaction (e.g., by adding acid or boiling) incubate->terminate measure Measure the amount of cAMP produced (e.g., using an ELISA or TR-FRET assay) terminate->measure analyze Analyze data to determine EC50 and maximal response measure->analyze end End analyze->end

Caption: Workflow for an adenylyl cyclase activity assay.

b) Detailed Protocol:

  • Cell Preparation:

    • Use whole cells (e.g., CHO cells expressing the DP1 receptor) or a membrane preparation as described in the radioligand binding assay protocol.

    • If using whole cells, seed them in a multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells or membranes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • Add varying concentrations of the test compound (BW 245C analog) to the wells.

    • Initiate the reaction by adding a solution containing ATP and other necessary cofactors (e.g., MgCl2, GTP).

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and cAMP Measurement:

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP produced using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

Conclusion

The stereochemical configuration of BW 245C and its analogs is a critical determinant of their biological activity as DP1 receptor agonists. This technical guide has provided an overview of the structure-activity relationships, with a focus on stereoisomerism, and has detailed the experimental protocols necessary for their evaluation. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying molecular mechanisms and experimental procedures. Further research focusing on the synthesis and quantitative biological evaluation of individual stereoisomers will be invaluable for the rational design of more potent and selective DP1 receptor agonists with enhanced therapeutic potential.

References

Foundational Research on the C-8 Diastereomer of BW 245C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW 245C, a potent and selective agonist of the prostaglandin (B15479496) D2 (DP1) receptor, is a valuable tool in pharmacological research. Its chemical structure, (4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid, reveals the presence of multiple stereocenters, leading to the existence of various diastereomers. This technical guide focuses on the foundational research concerning the C-8 diastereomer of BW 245C, also known as BW 246C or 8-epi BW 245C. This diastereomer exhibits significantly lower biological activity compared to the parent compound, highlighting the critical role of stereochemistry in its pharmacological profile. This document provides a comprehensive overview of its chemical properties, biological activity, and the signaling pathways it modulates, supported by quantitative data, experimental methodologies, and visual diagrams.

Chemical Structure and Stereochemistry

The systematic name of BW 245C indicates a mixture of diastereomers at the C-3' position of the propyl side chain. The C-8 position is located on the heptanoic acid side chain. The C-8 diastereomer, BW 246C, is the epimer of BW 245C at this specific carbon atom.

Figure 1: Chemical Structure of BW 245C and its C-8 Diastereomer (BW 246C)

G cluster_0 BW 245C cluster_1 BW 246C (C-8 Diastereomer) BW245C BW246C

A comparison of the 2D structures of BW 245C and its C-8 diastereomer, BW 246C.

Biological Activity and Quantitative Comparison

The primary biological target of BW 245C is the prostaglandin DP1 receptor, a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The stereochemistry at the C-8 position has a profound impact on the compound's ability to activate this receptor.

CompoundCommon Name(s)Relative Potency (vs. BW 245C)
(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acidBW 245C1
C-8 epimer of BW 245CBW 246C, 8-epi BW 245C~1/70

Signaling Pathway

The DP1 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Agonist binding, such as with BW 245C, induces a conformational change in the receptor, leading to the activation of Gs. The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects. The reduced potency of the C-8 diastereomer suggests a less efficient interaction with the DP1 receptor, resulting in a diminished activation of this signaling cascade.

Figure 2: DP1 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Space Ligand BW 245C / C-8 Diastereomer DP1 DP1 Receptor Ligand->DP1 Binds to G_Protein Gs Protein (α, β, γ) DP1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (α subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

Activation of the DP1 receptor leads to increased intracellular cAMP levels.

Experimental Protocols

While specific protocols for the synthesis and analysis of the C-8 diastereomer are not widely published, the following sections outline the general methodologies that would be employed, based on established procedures for prostaglandin analogues.

Synthesis and Diastereomer Separation

The synthesis of BW 245C analogues typically involves a multi-step process. The separation of diastereomers is a critical step and is often achieved using chromatographic techniques.

Figure 3: General Experimental Workflow for Synthesis and Separation

G Start Starting Materials Synthesis Multi-step Organic Synthesis Start->Synthesis Mixture Diastereomeric Mixture (BW 245C and BW 246C) Synthesis->Mixture Separation Chromatographic Separation (e.g., HPLC) Mixture->Separation Diastereomer1 Isolated BW 245C Separation->Diastereomer1 Diastereomer2 Isolated C-8 Diastereomer (BW 246C) Separation->Diastereomer2 Analysis Structural Verification (NMR, Mass Spec) Diastereomer1->Analysis Diastereomer2->Analysis

A generalized workflow for the synthesis and isolation of BW 245C diastereomers.

A common method for separating diastereomers is High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase.

Protocol: Diastereomer Separation by HPLC

  • Column: A chiral stationary phase column suitable for separating acidic compounds.

  • Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol, isopropanol) with a small percentage of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to ensure good peak shape. The exact composition would be optimized to achieve baseline separation of the diastereomers.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., ~210 nm).

  • Fraction Collection: Fractions corresponding to the two separated peaks are collected.

  • Solvent Evaporation: The solvent is removed from the collected fractions to yield the purified diastereomers.

  • Purity Analysis: The purity of each isolated diastereomer is confirmed by analytical HPLC.

Biological Assays

This assay is used to determine the binding affinity (Ki) of the C-8 diastereomer to the DP1 receptor.

Protocol: DP1 Receptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the human DP1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) that has been transiently or stably transfected with the receptor.

  • Radioligand: A radiolabeled ligand that binds to the DP1 receptor, such as [³H]-PGD₂, is used.

  • Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) containing protease inhibitors.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled C-8 diastereomer (the competitor).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the C-8 diastereomer that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the ability of the C-8 diastereomer to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50).

Protocol: cAMP Assay

  • Cell Culture: A cell line expressing the DP1 receptor is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Stimulation: The cells are treated with various concentrations of the C-8 diastereomer for a specific time period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the C-8 diastereomer that produces 50% of the maximal response) is determined using non-linear regression.

Conclusion

The C-8 diastereomer of BW 245C, also known as BW 246C, serves as a critical tool for understanding the structure-activity relationship of DP1 receptor agonists. Its significantly reduced biological activity compared to BW 245C highlights the precise stereochemical requirements for effective receptor binding and activation. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and pharmacological characterization of this and other diastereomers, which is essential for the rational design of novel and more selective prostaglandin receptor modulators. Further research to obtain specific quantitative data for the C-8 diastereomer would be invaluable to the scientific community.

Methodological & Application

Application Notes and Protocols for Platelet Aggregation Assay Using BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The study of compounds that modulate platelet function is essential for the development of novel anti-thrombotic therapies. BW 245C is a stable and selective agonist of the prostaglandin (B15479496) D2 (PGD2) receptor 1 (DP1). Activation of the DP1 receptor in platelets leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits various platelet activation pathways, resulting in the inhibition of platelet aggregation.[1][2][3] These application notes provide a detailed protocol for utilizing BW 245C to study the inhibition of platelet aggregation using light transmission aggregometry (LTA).

Principle of the Assay

Light transmission aggregometry is the gold standard for in vitro assessment of platelet function. The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, platelets in PRP cause the sample to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen), platelets aggregate, forming larger clumps. This leads to a decrease in turbidity and a corresponding increase in light transmission, which is recorded over time.

To assess the inhibitory effect of BW 245C, PRP is pre-incubated with varying concentrations of the compound before the addition of a platelet agonist. The extent to which BW 245C inhibits the agonist-induced aggregation is then quantified.

Signaling Pathway of BW 245C in Platelets

BW 245C exerts its anti-aggregatory effect by activating the DP1 receptor, a G-protein coupled receptor (GPCR) linked to the Gs alpha subunit. This initiates a signaling cascade that ultimately inhibits platelet activation.

cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol BW245C BW 245C DP1 DP1 Receptor BW245C->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Ca ↓ Intracellular Ca²⁺ PKA->Ca Inhibition Inhibition of Platelet Aggregation VASP->Inhibition Ca->Inhibition cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 15-20 min) Blood->Centrifuge1 PRP Isolate PRP Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000g, 10-15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Incubate Incubate PRP with BW 245C or Vehicle (37°C, 1-5 min) PRP->Incubate PPP Isolate PPP Centrifuge2->PPP PPP->Calibrate Add_Agonist Add Platelet Agonist (e.g., ADP) Incubate->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record Calc_Inhibition Calculate % Inhibition Record->Calc_Inhibition Dose_Response Generate Dose-Response Curve Calc_Inhibition->Dose_Response IC50 Determine IC50 Dose_Response->IC50

References

Application Notes and Protocols for In Vivo Delivery of (8-epi)-BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is a stable synthetic analog of prostaglandin (B15479496) D2 (PGD2) that acts as a selective and potent agonist for the D prostanoid (DP1) receptor. As a DP1 receptor agonist, it mimics the biological activities of PGD2, which include vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. These properties make this compound a valuable tool for investigating the physiological and pathological roles of the PGD2/DP1 signaling pathway in various in vivo models. This document provides detailed application notes and protocols for the in vivo delivery of this compound to facilitate experimental design and execution.

Data Presentation: In Vivo Administration of BW 245C

The following tables summarize quantitative data from studies utilizing BW 245C in various animal models and administration routes.

Table 1: Intravenous Administration of BW 245C

Animal ModelDosageVehicleKey Findings
Anesthetized RatsEscalating doses of 0.3, 3, and 30 µg/kg (17 min infusions)6% ethanol (B145695) in normal salineDose-dependent reduction in mean arterial pressure; increased blood flow in skeletal muscle and skin.[1]
Spontaneously Hypertensive Rats250 µg/kg (bolus injection)Not specifiedReduced systolic and diastolic blood pressure by 23% and 34%, respectively.[2]
Healthy Male Volunteers1, 2, and 4 ng/kg/min (infusion)Not specifiedProgressive increase in heart rate and pulse pressure.[2]

Table 2: Intraperitoneal and Subcutaneous Administration of BW 245C in Mice

Administration RouteDosageVehicleKey Findings
Intraperitoneal (pretreatment)4 mg/kg5% hydroxypropyl β-cyclodextrinBlocked PGD2- and nicotinic acid-induced vasodilation.[3]
Subcutaneous2 mg/kg5% DMSOInduced cutaneous vasodilation.[3]

Table 3: Other In Vivo Administration Routes for BW 245C

Administration RouteAnimal ModelDosageVehicleKey Findings
Transoral Instillation (Lungs)Mice (Bleomycin-induced lung fibrosis model)500 nmol/kgNot specifiedDecreased inflammatory cell recruitment and collagen accumulation in the lung.[4]
Oral (Aqueous Solution)Healthy Male Volunteers50 and 150 µgAqueous solutionInhibited platelet aggregation responses to collagen.[5]

Signaling Pathway

This compound, as a DP1 receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The DP1 receptor is coupled to the stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and subsequent downstream cellular responses, which can vary depending on the cell type. These responses include smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[6][7]

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 8_epi_BW_245C This compound DP1 DP1 Receptor 8_epi_BW_245C->DP1 Binds Gs Gs protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Leads to

DP1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Intravenous (IV) Infusion in Rats

This protocol is adapted from a study investigating the hemodynamic effects of BW245C in anesthetized rats.[1]

Materials:

  • This compound

  • Vehicle: 6% ethanol in sterile normal saline

  • Anesthetic (e.g., Inactin)

  • Infusion pump

  • Catheters for intravenous administration and blood pressure monitoring

  • Surgical tools for catheter implantation

Procedure:

  • Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Implant catheters in a femoral vein for drug infusion and a femoral artery for blood pressure monitoring.

  • Drug Preparation: Prepare a stock solution of this compound in the vehicle. Further dilute the stock solution to achieve the desired final concentrations for infusion.

  • Administration:

    • Allow the animal to stabilize after surgery.

    • Begin a continuous intravenous infusion of the vehicle.

    • Administer this compound as a series of escalating doses (e.g., 0.3, 3, and 30 µg/kg) via the infusion pump. Each infusion period should be of a sufficient duration to observe a stable response (e.g., 17 minutes).

  • Monitoring: Continuously monitor mean arterial pressure and heart rate throughout the experiment. Regional blood flow can be determined using methods such as radionuclide-labelled microspheres at baseline and at the end of each infusion period.

IV_Infusion_Workflow A Anesthetize Rat and Implant Catheters C Stabilization Period A->C B Prepare this compound Infusion Solutions E Infuse Escalating Doses of This compound B->E D Start Vehicle Infusion C->D D->E F Continuously Monitor Hemodynamic Parameters E->F G Data Analysis F->G

Intravenous Infusion Workflow.
Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol is a general guideline for IP injection in mice, a common route for systemic drug delivery in preclinical studies.

Materials:

  • This compound

  • Vehicle: A suitable solvent such as a mixture of DMSO, Tween 80, and saline (e.g., 10:5:85 v/v/v). The choice of vehicle should be based on the solubility of the compound and its compatibility with in vivo administration.

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired final concentration. Ensure the solution is clear and free of precipitates.

  • Administration:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution. The typical injection volume for a mouse is 10 ml/kg.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

IP_Injection_Workflow A Prepare this compound Solution in Vehicle F Inject Solution A->F B Restrain Mouse and Expose Abdomen C Identify and Disinfect Injection Site B->C D Insert Needle into Peritoneal Cavity C->D E Aspirate to Check Needle Placement D->E E->F G Monitor Animal F->G

Intraperitoneal Injection Workflow.
Protocol 3: Subcutaneous (SC) Injection in Mice

This protocol provides a general method for subcutaneous drug administration in mice.

Materials:

  • This compound

  • Vehicle: A suitable solvent, for example, 5% DMSO in sterile saline.

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Injection Site: The injection is typically administered in the loose skin over the back, between the shoulder blades.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle.

  • Administration:

    • Disinfect the injection site.

    • Lift a fold of skin to create a 'tent'.

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution into the subcutaneous space.

  • Post-injection Monitoring: Return the mouse to its cage and observe for any local or systemic reactions.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo delivery of this compound. The selection of the administration route, dosage, and vehicle will depend on the specific research question and animal model. It is imperative to conduct pilot studies to optimize these parameters for each experimental setup. Adherence to institutional guidelines for animal care and use is mandatory for all in vivo experiments.

References

Application of (8-epi)-BW 245C in Lung Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1] The disease is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible loss of function.[2][3] Current treatments for IPF, such as pirfenidone (B1678446) and nintedanib, slow down disease progression but do not offer a cure.[2][4] Therefore, there is a significant unmet need for novel therapeutic strategies.

Recent research has highlighted the role of prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2), in the pathogenesis of pulmonary fibrosis.[1][5][6] PGD2 has been shown to exert anti-inflammatory and anti-fibrotic effects.[5][6] (8-epi)-BW 245C is a selective agonist of the D prostanoid (DP) receptor, one of the main receptors for PGD2.[5][7][8] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in lung fibrosis.

Mechanism of Action

This compound exerts its anti-fibrotic effects primarily through the activation of the DP receptor.[7][8] The DP receptor is a G protein-coupled receptor that, upon activation, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This signaling cascade is believed to mediate the downstream anti-fibrotic effects, which include:

  • Inhibition of Fibroblast Proliferation: this compound has been shown to inhibit both basal and transforming growth factor-beta (TGF-β)-induced proliferation of lung fibroblasts.[7][8]

  • Attenuation of Inflammation: PGD2 signaling, which is mimicked by this compound, plays a protective role in bleomycin-induced lung inflammation by reducing vascular permeability and the infiltration of neutrophils and macrophages.[1][5]

  • Reduction of Collagen Deposition: In preclinical models of bleomycin-induced lung fibrosis, administration of this compound significantly decreased collagen accumulation in the lungs.[7][8]

Signaling Pathway

The proposed signaling pathway for the anti-fibrotic action of this compound is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BW245C This compound DP_Receptor DP Receptor BW245C->DP_Receptor binds & activates AC Adenylate Cyclase DP_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Fibroblast_Proliferation Fibroblast Proliferation PKA->Fibroblast_Proliferation inhibits Inflammation Inflammation PKA->Inflammation inhibits Collagen_Deposition Collagen Deposition PKA->Collagen_Deposition inhibits

Caption: Proposed signaling pathway of this compound in lung fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of lung fibrosis.

Table 1: Effect of this compound on Bleomycin-Induced Lung Fibrosis in Mice

ParameterControl (Bleomycin only)Bleomycin (B88199) + this compoundPercentage ReductionReference
Inflammatory Cell Recruitment IncreasedSignificantly DecreasedData not specified[7]
Collagen Accumulation (OH-proline content) IncreasedSignificantly DecreasedData not specified[7]
Fibronectin in BALF IncreasedSignificantly DecreasedData not specified[7]
Hyaluronic Acid in BALF IncreasedSignificantly DecreasedData not specified[7]

BALF: Bronchoalveolar Lavage Fluid

Table 2: In Vitro Effects of this compound on Lung Fibroblasts

ParameterConditionEffect of this compoundConcentration RangeReference
Fibroblast Proliferation BasalInhibitedMicromolar[7]
Fibroblast Proliferation TGF-β-inducedInhibitedMicromolar[7]
Collagen Synthesis BasalNo effectMicromolar[7]
Differentiation to Myofibroblasts BasalNo effectMicromolar[7]
Apoptosis TGF-β-stimulatedNo alteration0.01–1 μM[1][5]

Experimental Protocols

In Vivo Model: Bleomycin-Induced Lung Fibrosis in Mice

This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent treatment with this compound.[9][10][11]

Materials:

  • Bleomycin sulfate

  • This compound

  • Sterile saline

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device

Workflow:

cluster_workflow In Vivo Experimental Workflow Day_m2 Day -2 This compound or Vehicle (Pre-treatment) Day_0 Day 0 Bleomycin Instillation Day_m2->Day_0 Treatment Treatment Phase This compound or Vehicle (3x/week for 3 weeks) Day_0->Treatment Day_21 Day 21 Sacrifice & Analysis Treatment->Day_21

Caption: Workflow for in vivo evaluation of this compound.

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the experiment.

  • Pre-treatment (Day -2): Administer this compound (500 nmol/kg body weight) or vehicle (sterile saline) via transoral instillation into the lungs.[7][8]

  • Induction of Fibrosis (Day 0):

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg body weight) in sterile saline.[11] Control groups should receive sterile saline only.

  • Treatment Phase:

    • Continue to administer this compound (500 nmol/kg) or vehicle three times per week for three weeks.[7][8]

  • Sacrifice and Analysis (Day 21):

    • Euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and analysis of inflammatory mediators.[9][10]

    • Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline (B1673980) assay for collagen content).[7][9][10]

In Vitro Model: TGF-β-Induced Fibroblast Activation

This protocol details the use of this compound to counteract the pro-fibrotic effects of TGF-β on lung fibroblasts.[12][13][14]

Materials:

  • Primary human or mouse lung fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • This compound

  • Cell proliferation assay kit (e.g., BrdU, MTS)

  • Reagents for Western blotting or qPCR for fibrosis markers (e.g., α-SMA, collagen I)

Workflow:

cluster_workflow In Vitro Experimental Workflow Seeding Seed Fibroblasts Starvation Serum Starve (24h) Seeding->Starvation Treatment Treat with this compound Starvation->Treatment Stimulation Stimulate with TGF-β1 (24-48h) Treatment->Stimulation Analysis Analyze Endpoints Stimulation->Analysis

Caption: Workflow for in vitro evaluation of this compound.

Procedure:

  • Cell Culture: Culture lung fibroblasts in appropriate medium until they reach 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours to synchronize them.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) for 1-2 hours.

  • Stimulation: Add TGF-β1 (e.g., 1-10 ng/mL) to the culture medium to induce a fibrotic response.[15]

  • Incubation: Incubate the cells for 24-48 hours.

  • Endpoint Analysis:

    • Fibroblast Proliferation: Measure cell proliferation using a suitable assay.

    • Myofibroblast Differentiation: Assess the expression of α-smooth muscle actin (α-SMA) by Western blotting, immunofluorescence, or qPCR.[13][15]

    • Collagen Production: Quantify collagen I expression by Western blotting or qPCR.[15]

Conclusion

This compound represents a promising therapeutic agent for lung fibrosis by targeting the DP receptor to inhibit key pro-fibrotic pathways. The provided protocols and data serve as a valuable resource for researchers investigating its efficacy and mechanism of action in both in vivo and in vitro models of lung fibrosis. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for Studying Diet-Induced Obesity with (8-epi)-BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a global health crisis, is characterized by excessive fat accumulation and is a major risk factor for numerous metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. Diet-induced obesity (DIO) in animal models is a cornerstone for preclinical research aimed at understanding the pathophysiology of obesity and evaluating novel therapeutic interventions. (8-epi)-BW 245C, a potent and selective agonist for the Prostaglandin D2 (PGD2) receptor 1 (DP1), has emerged as a promising pharmacological tool to investigate the role of the PGD2 signaling pathway in the context of obesity.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of diet-induced obesity.

Mechanism of Action

This compound exerts its effects by activating the DP1 receptor, a G-protein coupled receptor. The activation of the DP1 receptor is believed to play a crucial role in regulating appetite.[1] Studies suggest that DP1 receptor agonism can lead to a significant reduction in food intake, thereby inhibiting weight gain even in the presence of a high-fat diet.[1] This effect is thought to be mediated through the central nervous system, specifically involving the hypothalamus, a key brain region for the regulation of energy homeostasis. The downstream signaling cascade likely involves the modulation of cyclic AMP (cAMP) and Protein Kinase A (PKA) activity in hypothalamic neurons that control appetite, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of a DP1 receptor agonist, BW245C, in a mouse model of diet-induced obesity.[1]

Table 1: Effect of BW245C on Body Weight and Food Intake in High-Fat Diet-Fed Mice [1]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (%)Average Daily Food Intake (g)
Vehicle Control25.8 ± 1.241.5 ± 2.5613.5 ± 0.3
DP1 Agonist (BW245C)26.1 ± 1.529.1 ± 1.811.42.1 ± 0.2

*Data are presented as mean ± standard deviation.

Table 2: Metabolic Parameters in High-Fat Diet-Fed Mice Treated with BW245C [1]

ParameterVehicle ControlDP1 Agonist (BW245C)
Fasting Glucose (mg/dL)185 ± 15120 ± 10
Fasting Leptin (ng/mL)8.5 ± 1.215.2 ± 2.1
Fasting Insulin (ng/mL)2.1 ± 0.44.5 ± 0.7
Total Bile Acids (µmol/L)15.3 ± 2.528.6 ± 3.8

*Data are presented as mean ± standard deviation.

Table 3: Cardiovascular Parameters in High-Fat Diet-Fed Mice Treated with BW245C [1]

ParameterVehicle ControlDP1 Agonist (BW245C)
Aortic Wall Thickness (µm)85 ± 762 ± 5
Aortic Intima Thickness (µm)25 ± 315 ± 2
Aortic Adventitia Thickness (µm)30 ± 420 ± 3
Aortic Lumen Size (µm²)850 ± 90650 ± 70

*Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity in Mice

This protocol describes the induction of obesity in mice using a high-fat diet (HFD).

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; typically 45-60% kcal from fat)

  • Standard chow diet (Control; typically 10% kcal from fat)

  • Animal caging with bedding

  • Water bottles

  • Animal scale

Procedure:

  • Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.

  • Randomly assign mice to two groups: Control (standard diet) and DIO (high-fat diet).

  • House mice individually or in small groups (e.g., 2-3 per cage).

  • Provide the respective diets and water ad libitum for a period of 10-16 weeks to induce a significant obese phenotype in the HFD group.

  • Monitor body weight and food intake weekly.

  • Observe the general health of the animals daily.

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation and intraperitoneal (IP) injection of this compound.

Materials:

  • This compound (or BW 245C)

  • Vehicle (e.g., sterile saline, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals. A typical dose used in studies is in the range of 10-30 µg/kg body weight.

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a small amount of a suitable solvent like DMSO if necessary, and then bring to the final volume with sterile saline or the desired vehicle. Ensure the final concentration of the initial solvent is minimal and non-toxic.

    • Vortex the solution until the compound is fully dissolved. The solution should be clear.

    • Prepare the vehicle control solution in the same manner, without the active compound.

  • Intraperitoneal Injection:

    • Gently restrain the mouse, exposing the abdomen.

    • Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution or vehicle.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Measurement of Aortic Wall Thickness

This protocol describes the histological assessment of aortic wall thickness.

Materials:

  • Euthanasia solution (e.g., pentobarbital)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Surgical instruments (scissors, forceps)

  • Optimal cutting temperature (OCT) compound or paraffin (B1166041)

  • Cryostat or microtome

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin and Eosin - H&E)

  • Microscope with imaging software

Procedure:

  • Euthanize the mouse according to approved institutional protocols.

  • Perfuse the animal with cold PBS followed by 4% PFA to fix the tissues.

  • Carefully dissect the aorta.

  • Fix the aorta in 4% PFA overnight at 4°C.

  • Process the tissue for either paraffin or frozen sectioning.

    • Paraffin embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

    • Frozen sectioning: Cryoprotect the tissue in a sucrose (B13894) solution and embed in OCT compound.

  • Cut cross-sections of the aorta (typically 5-10 µm thick) using a microtome or cryostat and mount them on microscope slides.

  • Stain the sections with H&E or other relevant stains (e.g., Masson's trichrome for collagen).

  • Image the stained sections using a microscope.

  • Using image analysis software, measure the thickness of the aortic wall, intima, and adventitia at multiple points around the circumference of the aorta and calculate the average.

Visualizations

G cluster_0 High-Fat Diet-Induced Obesity Model cluster_1 Treatment and Analysis Workflow Start 6-8 week old C57BL/6J Mice Acclimatization Acclimatization (1 week, standard chow) Start->Acclimatization Randomization Randomization Acclimatization->Randomization Control Control Group (Standard Diet) Randomization->Control HFD High-Fat Diet Group (45-60% kcal from fat) Randomization->HFD Induction Obesity Induction (10-16 weeks) HFD->Induction Treatment_Start Start of Treatment (e.g., after 10 weeks of HFD) Induction->Treatment_Start Vehicle Vehicle Control (IP injection) Treatment_Start->Vehicle BW245C This compound (IP injection) Treatment_Start->BW245C Monitoring Monitor Body Weight, Food Intake, and Metabolic Parameters Vehicle->Monitoring BW245C->Monitoring Endpoint Endpoint Analysis (e.g., after 10 weeks of treatment) Monitoring->Endpoint Cardiovascular Cardiovascular Assessment (Aortic Histology) Endpoint->Cardiovascular

Caption: Experimental workflow for studying this compound in a diet-induced obesity mouse model.

G cluster_0 DP1 Receptor Signaling in Appetite Regulation cluster_1 Appetite Regulating Neurons BW245C This compound (DP1 Agonist) DP1 DP1 Receptor (Hypothalamic Neurons) BW245C->DP1 binds and activates AC Adenylate Cyclase DP1->AC activates cAMP ↑ cAMP AC->cAMP produces PKA ↑ PKA Activation cAMP->PKA POMC ↑ POMC Neuron Activity (Anorexigenic) PKA->POMC AgRP ↓ AgRP Neuron Activity (Orexigenic) PKA->AgRP Appetite ↓ Appetite ↓ Food Intake POMC->Appetite AgRP->Appetite Weight ↓ Body Weight Gain Appetite->Weight

Caption: Proposed signaling pathway for this compound-mediated appetite suppression.

References

(8-epi)-BW 245C in Ophthalmic Research for Glaucoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Current first-line treatments for glaucoma primarily involve prostaglandin (B15479496) F2α analogs, such as latanoprost, which lower IOP by increasing uveoscleral outflow of aqueous humor. There is, however, a continuing search for novel therapeutic agents that can provide more effective IOP reduction or offer alternative mechanisms of action, including neuroprotection.

(8-epi)-BW 245C, a potent and selective agonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1), has emerged as a compound of interest in ophthalmic research for its potential to lower IOP. High densities of DP receptors have been identified in key ocular tissues involved in aqueous humor dynamics, including the ciliary muscles, ciliary process, and iris.[1][2] Activation of these receptors is hypothesized to reduce IOP through a dual mechanism: increasing uveoscleral outflow and decreasing aqueous humor production.[1] Furthermore, the PGD2 pathway has been implicated in neuroprotection, suggesting a potential secondary benefit in preserving retinal ganglion cells.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound in preclinical glaucoma research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related compounds on intraocular pressure and receptor binding.

Table 1: Effect of this compound and PGD2 on Intraocular Pressure (IOP) in Rabbits

CompoundDose (µg)Maximum IOP Reduction (mmHg)Time to Maximum EffectReference
PGD20.4 - 250Dose-dependentWithin 30 minutes, lasting >7 hours[6]
This compoundNot SpecifiedEquipotent to PGD2Not Specified[6]

Table 2: Binding Affinity (Ki) of DP Receptor Agonists in Human Ocular Tissues

CompoundOcular TissueKi (nM)Reference
This compoundCiliary Process, Ciliary Muscles, Iris4 - 8[1][2]

Signaling Pathways

Activation of the DP1 receptor by this compound in ocular tissues is believed to initiate a signaling cascade that ultimately leads to a reduction in IOP. The proposed primary pathway involves the coupling of the DP1 receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets within the trabecular meshwork and ciliary muscle cells, leading to changes in cellular function that modulate aqueous humor dynamics.

Proposed DP1 Receptor Signaling Pathway in Trabecular Meshwork cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response BW245C This compound DP1 DP1 Receptor BW245C->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Becomes Downstream Downstream Targets PKA_active->Downstream Phosphorylates TM_Relaxation Trabecular Meshwork Relaxation Downstream->TM_Relaxation Uveoscleral_Outflow Increased Uveoscleral Outflow Downstream->Uveoscleral_Outflow Aqueous_Production Decreased Aqueous Humor Production Downstream->Aqueous_Production

Proposed DP1 Receptor Signaling Pathway

Experimental Protocols

In Vivo Model for IOP Reduction Assessment in Rabbits

This protocol outlines a method for evaluating the IOP-lowering efficacy of topically administered this compound in a rabbit model of ocular hypertension.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline with a solubilizing agent like polysorbate 80)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Tonometer calibrated for rabbits (e.g., Tono-Pen AVIA Vet™, Schiotz tonometer)

  • New Zealand White rabbits

  • Method for inducing ocular hypertension (e.g., intracameral injection of hyaluronic acid or steroid-induced)[7][8]

Procedure:

  • Animal Model: Induce ocular hypertension in one eye of each rabbit, allowing the contralateral eye to serve as a control. Monitor IOP to confirm a stable elevation.

  • Baseline IOP Measurement: Acclimatize the rabbits to the handling and measurement procedures. Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes at several time points (e.g., 0, 1, 2, and 4 hours) on the day before treatment.

  • Drug Administration: Prepare sterile ophthalmic solutions of this compound at various concentrations in the vehicle. Administer a single drop (e.g., 50 µL) of the test solution to the hypertensive eye. Administer a drop of vehicle to the contralateral control eye.

  • Post-Treatment IOP Measurement: Following drug administration, measure IOP in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP reduction between the different dose groups of this compound.

Workflow for In Vivo IOP Assessment A Induce Ocular Hypertension in Rabbits B Measure Baseline IOP A->B C Topical Administration of this compound B->C D Measure IOP at Multiple Time Points Post-Dose C->D E Data Analysis: Calculate IOP Reduction D->E

Workflow for In Vivo IOP Assessment
In Vitro Assay for Aqueous Humor Outflow Facility

This protocol describes an ex vivo method to assess the effect of this compound on aqueous humor outflow facility using a constant pressure perfusion system in isolated anterior segments of the eye (e.g., from porcine or human donor eyes).

Materials:

  • This compound

  • Perfusion medium (e.g., DMEM/F12)

  • Constant pressure perfusion system

  • Dissecting microscope

  • Cannulas and tubing

  • Porcine or human donor eyes

Procedure:

  • Anterior Segment Preparation: Dissect the anterior segment of the eye, including the cornea, scleral rim, and trabecular meshwork.

  • Perfusion Setup: Mount the anterior segment in the perfusion chamber. Cannulate the anterior chamber and connect it to the perfusion system.

  • Baseline Outflow Facility: Perfuse the anterior segment with the medium at a constant pressure (e.g., 15 mmHg) and allow the outflow rate to stabilize. Record the baseline outflow facility.

  • Drug Perfusion: Switch the perfusion medium to one containing a known concentration of this compound.

  • Post-Treatment Outflow Facility: Continue to perfuse at a constant pressure and record the outflow rate until a new stable rate is achieved.

  • Data Analysis: Calculate the outflow facility before and after the addition of this compound. Express the change in outflow facility as a percentage of the baseline.

Workflow for Outflow Facility Assay A Isolate Anterior Segment of the Eye B Mount in Perfusion System A->B C Establish Baseline Outflow Facility B->C D Perfuse with this compound C->D E Measure Post-Treatment Outflow Facility D->E F Analyze Change in Outflow E->F

References

Application Notes and Protocols for HPLC Analysis of (8-epi)-BW 245C and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is a synthetic analog of prostaglandin (B15479496) D2 (PGD2) and a potent and selective agonist for the D prostanoid receptor 1 (DP1). The activation of the DP1 receptor is associated with various physiological effects, including vasodilation and inhibition of platelet aggregation, making this compound and similar compounds valuable tools in pharmacological research and potential therapeutic agents.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism profiling, and quality control of this compound. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers the specificity and sensitivity required for the quantitative analysis of this compound and its metabolites in biological matrices.

This document provides detailed application notes and protocols for the HPLC-based analysis of this compound and its putative metabolites. The methodologies described are based on established analytical strategies for prostaglandins (B1171923) and their analogs and serve as a comprehensive guide for researchers in this field.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by DP1 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP can lead to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses. Emerging evidence also suggests that DP1 receptor activation can influence intracellular calcium levels and modulate the activity of ion channels such as TRPV1 and TRPA1.[1]

cluster_membrane Cell Membrane cluster_cytosol Cytosol DP1 DP1 Receptor G_protein G-protein (Gs) DP1->G_protein Activation Ca2_ion Ca²⁺ DP1->Ca2_ion Modulates intracellular Ca²⁺ TRPV1_TRPA1 TRPV1/TRPA1 Channels DP1->TRPV1_TRPA1 Modulates ion channels AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Vasodilation) PKA->Response Ca2_ion->Response TRPV1_TRPA1->Response BW245C This compound BW245C->DP1 Agonist Binding

Caption: DP1 Receptor Signaling Pathway.

Putative Metabolic Pathways of this compound

The in vivo metabolism of this compound has not been extensively detailed in the literature. However, based on the known metabolic pathways of the structurally similar endogenous ligand, prostaglandin D2 (PGD2), a putative metabolic scheme can be proposed. The metabolism of PGD2 primarily involves a series of reduction and oxidation reactions.[2][3] Key enzymatic transformations include:

  • 11-Ketoreduction: The keto group at C-11 is reduced to a hydroxyl group, forming a PGF2α-like structure.

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) activity: The hydroxyl group at C-15 is oxidized to a keto group.

  • 13,14-Reductase activity: The double bond between C-13 and C-14 is reduced.

  • Beta-oxidation and Omega-oxidation: The carboxylic acid side chain and the omega end of the fatty acid chain can be shortened.

Applying these known metabolic transformations to this compound, the following putative metabolites can be hypothesized:

  • (8-epi)-11-keto-reduced-BW 245C: Formed by the reduction of the C-11 keto group.

  • (8-epi)-15-keto-BW 245C: Formed by the oxidation of the C-15 hydroxyl group.

  • (8-epi)-13,14-dihydro-15-keto-BW 245C: Formed by the subsequent reduction of the C13-C14 double bond of the 15-keto metabolite.

  • Dinor and Tetranor metabolites: Formed through beta-oxidation of the carboxylic acid side chain.

The identification and quantification of these potential metabolites are essential for a comprehensive understanding of the pharmacokinetics and disposition of this compound.

HPLC Method for the Analysis of this compound and its Metabolites

The following proposed HPLC method is a starting point for the analysis of this compound and its putative metabolites. Method optimization and validation are required for specific applications.

Experimental Workflow

Sample Biological Sample (Plasma, Urine, etc.) SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Sample->SPE Sample Loading Evaporation Evaporation & Reconstitution SPE->Evaporation Elution HPLC HPLC-MS/MS Analysis Evaporation->HPLC Injection Data Data Acquisition & Processing HPLC->Data

Caption: HPLC Analysis Workflow.
Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing sequentially with 2 mL of methanol (B129727) and 2 mL of water.

  • Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma or urine) to pH 3-4 with a dilute acid (e.g., 0.1 M HCl). Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering hydrophilic substances.

  • Elution: Elute this compound and its metabolites from the cartridge with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

HPLC-MS/MS Conditions
ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by infusion of authentic standards
Quantitative Data Summary (Hypothetical Example)

The following table presents a hypothetical example of quantitative data that could be obtained from a pharmacokinetic study of this compound in rat plasma.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound150.2 ± 25.10.5350.6 ± 45.82.1 ± 0.4
(8-epi)-11-keto-reduced-BW 245C35.8 ± 8.21.095.3 ± 15.73.5 ± 0.6
(8-epi)-15-keto-BW 245C22.1 ± 5.61.578.9 ± 12.14.2 ± 0.8

Data are presented as mean ± standard deviation (n=6). This data is for illustrative purposes only and does not represent actual experimental results.

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound and its available metabolite standards in ethanol (B145695) or acetonitrile. Store at -20°C.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase.

  • Calibration Standards: Spike an appropriate volume of the working solutions into a blank biological matrix (e.g., drug-free plasma) to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Protocol 2: Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of the analytes.

  • Linearity and Range: Analyze calibration curves on at least three different days to demonstrate the linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze replicate QC samples (n=6) at three concentration levels on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (CV%) should be ≤15% (≤20% for the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in the post-extracted matrix with the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the SPE procedure by comparing the analyte response in pre-extracted samples with that in post-extracted samples.

  • Stability: Assess the stability of the analytes in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Conclusion

References

Mass Spectrometry for the Characterization of BW 246C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 246C is the C-8 diastereomer of BW 245C, a potent and selective agonist of the Prostaglandin D2 (PGD2) receptor. As a selective modulator of the PGD2 signaling pathway, BW 246C holds potential for therapeutic applications in various physiological processes, including inflammation, sleep regulation, and cardiovascular responses. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of BW 246C in research and drug development settings. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and selectivity required for the detailed analysis of this compound in complex biological matrices.

This document provides detailed application notes and experimental protocols for the characterization of BW 246C using mass spectrometry. It is intended to guide researchers, scientists, and drug development professionals in establishing reliable analytical workflows for this compound.

Chemical Properties of BW 246C

A solid understanding of the physicochemical properties of BW 246C is fundamental for analytical method development.

PropertyValue
Chemical Name (4R)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid
Molecular Formula C₁₉H₃₂N₂O₅
Molecular Weight 368.47 g/mol
CAS Number 65705-83-1

Mechanism of Action and Signaling Pathway

BW 246C, as a PGD2 receptor agonist, is expected to mimic the action of endogenous PGD2. PGD2 exerts its effects through two main G protein-coupled receptors: the DP1 and DP2 receptors. The signaling cascades initiated by these receptors are often opposing.

  • DP1 Receptor Activation: The DP1 receptor is coupled to a Gs alpha subunit. Activation of the DP1 receptor by an agonist like BW 246C stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating physiological responses such as vasodilation and inhibition of platelet aggregation.[1][2]

  • DP2 (CRTH2) Receptor Activation: The DP2 receptor, also known as CRTH2, is coupled to a Gi alpha subunit. Agonist binding to the DP2 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is often associated with pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and T-helper type 2 (Th2) cells.[3][4][5]

Signaling Pathway Diagram

PGD2_Signaling_Pathway Prostaglandin D2 (and BW 246C) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 / BW 246C DP1 DP1 Receptor PGD2->DP1 binds DP2 DP2 Receptor PGD2->DP2 binds Gs Gs DP1->Gs activates Gi Gi DP2->Gi activates AC Adenylyl Cyclase cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Gs->AC stimulates Gi->AC inhibits PKA Protein Kinase A cAMP_up->PKA activates Response_DP2 Physiological Response (e.g., Inflammation) cAMP_down->Response_DP2 Response_DP1 Physiological Response (e.g., Vasodilation) PKA->Response_DP1 LCMS_Workflow LC-MS/MS Workflow for BW 246C Quantification Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown LC Liquid Chromatography (Reverse Phase) Drydown->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Processing MS->Data Quant Quantification Data->Quant

References

Application Notes and Protocols: Intracerebroventricular Injection of BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

These notes are intended for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) analogs and their central nervous system effects.

Introduction

BW 245C is a potent and selective agonist for the prostaglandin D2 (DP) receptor. Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of compounds like BW 245C that may not efficiently cross the blood-brain barrier. This method allows for direct administration into the cerebrospinal fluid, enabling the study of its influence on brain function, including but not limited to behavior, body temperature, and neuronal activity.

Quantitative Data Summary

The following table summarizes quantitative data from studies involving the administration of BW 245C.

ParameterSpeciesAdministration RouteDoseObserved EffectReference
Body Temperature ChicksIntraventricularNot SpecifiedAltered body temperature[1]
Behavior ChicksIntraventricularNot SpecifiedChanges in motor activity and vocalization[1]
Mean Arterial Pressure (MAP) Rat (anesthetized)i.v. infusion0.3 µg/kg-6 +/- 13% change in Regional Vascular Resistance (RVR) in skeletal muscle[2]
Mean Arterial Pressure (MAP) Rat (anesthetized)i.v. infusion3 µg/kgDose-dependent reduction in MAP; -53 +/- 11% change in RVR in skeletal muscle[2]
Mean Arterial Pressure (MAP) Rat (anesthetized)i.v. infusion30 µg/kgDose-dependent reduction in MAP; -68 +/- 6% change in RVR in skeletal muscle[2]
Regional Vascular Resistance (Skin) Rat (anesthetized)i.v. infusion3 µg/kg-55 +/- 8% change from baseline[2]
Short-circuit current (Isc) Canine colonic epithelium (in vitro)Not ApplicableDose-dependentIncreases in Isc, suggesting EP receptor involvement[3]
Platelet Aggregation Rabbit platelets (in vitro)Not ApplicableNot SpecifiedInhibition of ADP-induced aggregation[3]

Experimental Protocols

General Protocol for Intracerebroventricular (ICV) Injection in Rodents

This protocol provides a general framework for the ICV injection of BW 245C in mice or rats. Specific coordinates and volumes may need to be optimized based on the animal's age, weight, and the specific brain ventricle being targeted.

Materials:

  • BW 245C

  • Sterile saline or artificial cerebrospinal fluid (aCSF) for dilution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Microsyringe pump and Hamilton syringe

  • Cannula or injection needle

  • Surgical tools (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Analgesics for post-operative care (e.g., buprenorphine)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the scalp and secure the animal in a stereotaxic frame.

    • Apply an ophthalmic ointment to prevent corneal drying.

    • Clean the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clear the skull of any connective tissue.

    • Identify the bregma and lambda landmarks on the skull.

    • Determine the stereotaxic coordinates for the desired lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -3.0 mm from the skull surface.

    • Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Injection:

    • Load the Hamilton syringe with the prepared BW 245C solution. Ensure there are no air bubbles.

    • Lower the injection needle or cannula through the burr hole to the target DV coordinate.

    • Infuse the solution at a slow rate (e.g., 0.5 µL/min) to prevent increased intracranial pressure.[4] Total injection volumes should be kept low (e.g., 1-5 µL).

    • After the infusion is complete, leave the needle in place for an additional 3-5 minutes to allow for diffusion and to prevent backflow upon retraction.[4][5]

    • Slowly withdraw the needle.

  • Post-Surgical Care:

    • Suture the scalp incision.

    • Administer a post-operative analgesic.

    • Place the animal on a heating pad to maintain body temperature until it recovers from anesthesia.

    • Monitor the animal closely for several days for any signs of distress or complications. Provide soft food and easy access to water.[4]

Preparation of BW 245C Solution
  • BW 245C is typically a hydantoin (B18101) derivative.

  • Prepare the desired concentration of BW 245C by dissolving it in a sterile, pyrogen-free vehicle such as saline or aCSF. The vehicle used in some studies for a similar compound was 6% ethanol (B145695) in normal saline, though this was for intravenous infusion.[2] The choice of vehicle should be validated for central administration.

  • The final solution should be sterile-filtered before injection.

Signaling Pathways and Mechanisms of Action

BW 245C acts as a selective agonist at the prostaglandin D2 (DP) receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by the activation of the DP receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Key Steps in the DP Receptor Signaling Pathway:

  • Binding: BW 245C binds to the extracellular domain of the DP receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein.

  • Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses.

Interestingly, some studies suggest that the effects of BW 245C might also involve other receptors, such as the EP receptor, as observed in the canine colonic epithelium.[3][6]

Visualizations

Experimental Workflow for Intracerebroventricular Injection

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_postop Post-Operative Care A Anesthetize Animal B Secure in Stereotaxic Frame A->B C Prepare Injection Site B->C D Expose Skull C->D E Identify Bregma D->E F Drill Burr Hole E->F G Lower Injection Needle F->G H Infuse BW 245C Solution G->H I Wait for Diffusion H->I J Withdraw Needle I->J K Suture Incision J->K L Administer Analgesia K->L M Monitor Recovery L->M

Caption: Workflow for ICV injection of BW 245C.

Signaling Pathway of BW 245C via the DP Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BW245C BW 245C DP_Receptor DP Receptor (GPCR) BW245C->DP_Receptor binds G_Protein Gs Protein DP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Responses PKA->Response phosphorylates targets

Caption: DP receptor signaling pathway activated by BW 245C.

References

Troubleshooting & Optimization

Troubleshooting (8-epi)-BW 245C solubility issues in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (8-epi)-BW 245C. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as BW 246C, is the less active C-8 diastereomer of the potent and selective prostaglandin (B15479496) D2 (PGD2) receptor agonist, BW 245C.[1] It is a valuable research tool for studying the effects of DP1 receptor modulation. Below is a summary of its physicochemical properties.

Table 1: Physicochemical Properties of this compound and BW 245C

PropertyThis compound (BW 246C)BW 245C
Synonyms 8-epi BW 245C-
Molecular Formula C19H32N2O5C19H32N2O5
Formula Weight 368.5 g/mol 368.5 g/mol
Appearance Crystalline solidCrystalline solid
Storage -20°C-20°C
Stability ≥ 4 years≥ 4 years

Q2: What is the solubility of this compound in PBS and other common solvents?

This compound has limited solubility in aqueous buffers like PBS. It is significantly more soluble in organic solvents.

Table 2: Solubility of this compound and BW 245C

SolventThis compound (BW 246C) SolubilityBW 245C Solubility
PBS (pH 7.2) ~2.19 mg/mL[1]~2.37 mg/mL[2][3]
DMSO ~50 mg/mL[1]~50 mg/mL[2][3]
DMF ~50 mg/mL[1]~50 mg/mL[2][3]
Ethanol ~50 mg/mL[1]~50 mg/mL[2][3]

Q3: My this compound is not dissolving in PBS. What should I do?

Directly dissolving this compound in PBS can be challenging due to its limited aqueous solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.[2]

Troubleshooting Guide

Issue: Precipitation observed when diluting an organic stock solution of this compound into PBS.

This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit. Here are several strategies to address this:

1. Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.

2. Utilize Co-solvents: Including a small percentage of a water-miscible organic solvent in your final PBS solution can enhance the solubility of your compound.

Table 3: Common Co-solvents for Improving Aqueous Solubility

Co-solventRecommended Starting ConcentrationConsiderations
DMSO 1-5% (v/v)Can be toxic to cells and may interfere with certain assays.[4]
Ethanol 1-5% (v/v)Can have physiological effects at low concentrations.[2][4]
Polyethylene Glycol (PEG) 1-10% (v/v)Generally well-tolerated by cells.[5]

3. Employ Solubilizing Agents: Surfactants or cyclodextrins can help to keep hydrophobic compounds in solution.

Table 4: Common Solubilizing Agents

AgentRecommended Starting ConcentrationMechanism
Tween® 20 or Triton™ X-100 0.01-0.1% (v/v)Non-ionic surfactants that reduce surface tension.[5]
HP-β-Cyclodextrin 1-10% (w/v)Forms inclusion complexes to encapsulate and solubilize hydrophobic molecules.[5]

4. Adjust the pH: Since this compound is an acidic compound, slightly increasing the pH of the PBS may improve its solubility. However, be mindful that significant pH changes can affect compound stability and the biological system under investigation.

5. Gentle Heating and Sonication: These physical methods can aid in the dissolution of the compound. Gentle warming to 37°C or brief sonication can be effective.[4][5] However, the stability of this compound under these conditions should be considered.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Add a suitable volume of an organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts until the solid is completely dissolved.[5]

  • Store the stock solution at -20°C or -80°C as recommended.

Protocol 2: Preparation of a Working Solution in PBS

  • Thaw the stock solution at room temperature.

  • Perform serial dilutions of the stock solution into your final assay buffer (PBS) to achieve the desired working concentration.

  • It is crucial to add the stock solution to the PBS while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation.

  • It is recommended not to store the aqueous solution for more than one day.[2]

Visualizations

Below are diagrams to illustrate key concepts related to the use of this compound.

G cluster_0 DP1 Receptor Signaling Pathway PGD2 PGD2 / this compound DP1 DP1 Receptor PGD2->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) CREB->Cellular_Response

Caption: DP1 Receptor Signaling Pathway for this compound.

G cluster_1 Experimental Workflow for Preparing this compound Solution start Start weigh Weigh this compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Heat add_solvent->dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution dilute Dilute into PBS with Vortexing stock_solution->dilute working_solution Final Working Solution dilute->working_solution end Use Immediately working_solution->end

Caption: Workflow for preparing this compound solutions.

G cluster_2 Troubleshooting this compound Solubility in PBS start Precipitation in PBS? lower_conc Lower Final Concentration start->lower_conc Yes add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) lower_conc->add_cosolvent Still Precipitates success Solution is Clear Proceed with Experiment lower_conc->success Resolved use_surfactant Use Surfactant (e.g., Tween-20) add_cosolvent->use_surfactant Still Precipitates add_cosolvent->success Resolved adjust_ph Adjust pH use_surfactant->adjust_ph Still Precipitates use_surfactant->success Resolved sonicate_heat Gentle Sonication or Heating adjust_ph->sonicate_heat Still Precipitates adjust_ph->success Resolved sonicate_heat->success Resolved

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: (8-epi)-BW 245C In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results researchers may encounter during in vivo experiments with (8-epi)-BW 245C, a selective Prostaglandin (B15479496) D2 (PGD2) DP1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected in vivo effects?

This compound is a potent and selective agonist for the Prostaglandin D2 (PGD2) DP1 receptor. The endogenous ligand, PGD2, is known to be the most abundant prostanoid in the brain. Activation of the DP1 receptor is primarily associated with anti-inflammatory and vasoregulatory properties.[1] Key expected in vivo effects include:

  • Hypotension: Dose-dependent reduction in mean arterial pressure due to vasodilation, particularly in the arterioles of skeletal muscle and skin.[2]

  • Anti-inflammatory effects: DP1 activation can inhibit pro-inflammatory cell functions.[1]

  • Anti-fibrotic effects: In models of lung fibrosis, BW 245C has been shown to reduce inflammatory cell recruitment and collagen accumulation.

Q2: The observed effect of this compound in my model is different from the published effects of PGD2. Why?

This is a critical point of potential confusion. PGD2, the endogenous ligand, exerts its effects through two primary receptors: DP1 and DP2 (also known as CRTH2), which often have opposing functions.[1][3][4]

  • DP1 Receptor: Activation (by BW 245C) is often linked to vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation. It signals through Gαs proteins to increase intracellular cAMP levels.[3]

  • DP2 (CRTH2) Receptor: Activation is typically pro-inflammatory, mediating the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils, which is central to allergic responses.[4] It signals through Gαi, leading to a decrease in cAMP and an increase in intracellular calcium.[3]

Therefore, the effect of the selective DP1 agonist BW 245C may differ from that of PGD2 if your tissue of interest expresses a significant population of DP2 receptors. The net effect of PGD2 is a balance between these two pathways, whereas BW 245C will only stimulate the DP1 pathway.

Q3: I am observing a pro-inflammatory response after administering BW 245C. What could be the cause?

While unexpected, a pro-inflammatory outcome could arise from several factors:

  • Off-Target Effects: In some specific tissues, such as the canine colonic epithelium, BW 245C has been observed to produce effects suggestive of EP receptor activation rather than the expected DP1-mediated response.[5]

  • Complex Biological Cascades: The initial anti-inflammatory signaling through DP1 could trigger downstream compensatory mechanisms that result in a net pro-inflammatory state in your specific model.

  • Model-Specific Receptor Expression: The balance of prostanoid receptors (DP1, DP2, EP, etc.) can vary dramatically between different animal models, tissues, and disease states.

Q4: Are there known species-specific differences in the activity of BW 245C?

Yes. The potency of BW 245C can vary between species. For example, it has a reported IC50 of 2.5 nM for inhibiting ADP-induced human platelet aggregation but an IC50 of 250 nM for the same process in rat platelets.[6] It is crucial to consult literature specific to your chosen animal model or conduct pilot dose-response studies.

Troubleshooting Unexpected Results

Problem 1: No Observed Effect or Weaker-Than-Expected Effect

If this compound administration does not produce the anticipated physiological change (e.g., no drop in blood pressure, no reduction in inflammation), consider the following troubleshooting steps.

start Start: No/Weak Effect Observed check_dose 1. Verify Dose & Administration start->check_dose check_prep 2. Review Compound Preparation check_dose->check_prep Dose is correct sub_dose Incorrect dose calculation? Administration route appropriate? (e.g., i.v., i.p., transoral) check_dose->sub_dose check_receptor 3. Assess Receptor Expression check_prep->check_receptor Preparation is correct sub_prep Solubility issues? See Protocol. Vehicle appropriate? (e.g., 6% ethanol (B145695) in saline) Freshly prepared? check_prep->sub_prep check_pathway 4. Consider Opposing Pathways check_receptor->check_pathway DP1 is expressed sub_receptor Is DP1 receptor expressed in the target tissue of your model? (Check via qPCR, IHC, or literature) Downregulation in disease state? check_receptor->sub_receptor end_point Outcome: Hypothesis Refined check_pathway->end_point sub_pathway Is a dominant opposing pathway active? (e.g., high DP2 receptor activity) check_pathway->sub_pathway

Caption: Troubleshooting workflow for lack of effect with BW 245C.

Problem 2: Effect is Opposite to or Different from Expectation

If the observed effect is contrary to the established role of DP1 activation (e.g., increased inflammation, vasoconstriction), a different set of considerations is required.

start Start: Contradictory Effect Observed check_off_target 1. Investigate Off-Target Effects start->check_off_target check_balance 2. Evaluate DP1/DP2 Balance check_off_target->check_balance No evidence of off-target sub_off_target Could BW 245C act on other receptors in this tissue (e.g., EP receptors)? Use a DP1-selective antagonist (e.g., BW A868C) to confirm. check_off_target->sub_off_target check_model 3. Re-evaluate Animal Model check_balance->check_model Balance understood sub_balance What is the expression profile of DP1 vs. DP2 in the target tissue? Activation of DP1 might induce a compensatory upregulation of a pro-inflammatory pathway. check_balance->sub_balance end_point Outcome: New Mechanism Hypothesized check_model->end_point sub_model Are there unique aspects to the species, strain, or disease model that could alter prostanoid signaling? check_model->sub_model

Caption: Troubleshooting workflow for contradictory results with BW 245C.

Quantitative Data Summary

The following table summarizes the hemodynamic effects of intravenous this compound infusion in anesthetized rats, providing a baseline for expected quantitative outcomes.

Dose of this compound (µg/kg)Change in Mean Arterial Pressure (MAP)% Change in Regional Vascular Resistance (Skeletal Muscle)% Change in Regional Vascular Resistance (Skin)
0.3Not significant-6 ± 13%-29 ± 8%
3.0Significant Reduction-53 ± 11%-55 ± 8%
30.0Significant Reduction-68 ± 6%-30 ± 16%
Data adapted from a study in Inactin-anesthetized rats.[2] Blood flow and vascular resistance in the brain, heart, lung, liver, stomach, and kidney were not significantly affected.[2]

Signaling Pathways and Methodologies

DP1 vs. DP2 Signaling Pathways

Understanding the divergent signaling pathways of the two PGD2 receptors is essential for interpreting results. BW 245C selectively activates the DP1 pathway.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 BW245C BW 245C BW245C->DP1 Gs Gαs DP1->Gs Gi Gαi DP2->Gi AC Adenylyl Cyclase Gs->AC + Gi->AC - Ca_up ↑ Ca²⁺ Gi->Ca_up cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Response_Anti Anti-inflammatory Vasodilation cAMP_up->Response_Anti Response_Pro Pro-inflammatory Chemotaxis cAMP_down->Response_Pro Ca_up->Response_Pro

Caption: Opposing signaling pathways of DP1 and DP2 receptors.

Key Experimental Protocol: Intravenous Administration in Rats

This protocol is a summarized methodology for administering this compound to study hemodynamic effects, based on published research.[2] Researchers should adapt it to their specific experimental needs and institutional guidelines.

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley).

  • Anesthesia: Urethane or Inactin (thiobutabarbital). Anesthesia choice is critical as some agents can affect cardiovascular parameters.

2. Compound Preparation (Vehicle Formulation):

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO. Cayman Chemical notes solubility of 50 mg/mL in DMF, DMSO, and Ethanol.[6]

  • Vehicle: A commonly used vehicle is 6% ethanol in normal saline.[2]

  • Final Dilution: On the day of the experiment, dilute the stock solution in the vehicle to achieve the final desired concentrations for infusion. Ensure the final ethanol concentration is well-tolerated and consistent across all groups, including the vehicle control.

3. Surgical Preparation and Monitoring:

  • Cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate via a pressure transducer.

  • Cannulate the femoral vein for intravenous infusion of the test compound or vehicle.

4. Administration Protocol:

  • Acclimatization: Allow the animal to stabilize after surgery until MAP and heart rate are steady.

  • Baseline Measurement: Record baseline hemodynamic parameters.

  • Infusion: Administer this compound or vehicle via the venous cannula using a syringe pump. A typical protocol might involve serial infusions of escalating doses (e.g., 0.3, 3, and 30 µg/kg), with each infusion lasting for a set period (e.g., 17 minutes).[2]

  • Data Collection: Monitor and record MAP and heart rate continuously throughout the baseline, infusion, and post-infusion periods.

5. Control Group:

  • A separate group of animals should receive an infusion of the vehicle alone (e.g., 6% ethanol in normal saline) following the exact same timing and volume protocol as the drug-treated groups. This is essential to control for any effects of the vehicle or the experimental procedure itself.

References

Technical Support Center: Optimizing (8-epi)-BW 245C Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (8-epi)-BW 245C in cell culture experiments. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the C-8 diastereomer of BW 245C, which is a high-affinity and selective agonist for the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. The DP1 receptor is a G protein-coupled receptor (GPCR). Upon binding of an agonist like this compound, the receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade can lead to various cellular responses, including vasodilation and inhibition of platelet aggregation.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. However, a good starting point is in the nanomolar to low micromolar range. For example, the related DP1 agonist BW245C has been shown to inhibit eosinophil apoptosis with a half-maximal effective concentration (EC50) of 0.826 μM.[3] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

A3: this compound is typically a solid at room temperature. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C. When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: While BW 245C is known as a selective DP1 receptor agonist, cross-reactivity with other prostanoid receptors, such as the EP receptor, has been suggested in some experimental systems.[4] It is crucial to include appropriate controls in your experiments, such as using a DP1 receptor antagonist (e.g., BW A868C) to confirm that the observed effects are mediated through the DP1 receptor.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect 1. Sub-optimal Concentration: The concentration of this compound is too low. 2. Low Receptor Expression: The cell line may have low or no expression of the DP1 receptor. 3. Compound Degradation: The compound may have degraded due to improper storage or handling. 4. Cell Health: The cells are not healthy or are in a non-responsive state.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Verify DP1 receptor expression in your cell line using techniques like qPCR or Western blotting. 3. Prepare a fresh stock solution of this compound. 4. Ensure cells are healthy, within a low passage number, and growing in the logarithmic phase.
High Cell Death/Toxicity 1. High Concentration: The concentration of this compound is too high. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells. 3. Off-target Effects: At high concentrations, the compound may have off-target cytotoxic effects.1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Use the lowest effective concentration determined from your dose-response experiment. Consider using a DP1 antagonist to confirm the toxicity is not DP1-mediated.
Inconsistent Results 1. Inconsistent Dosing: Inaccurate pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or growth phase between experiments. 3. Compound Instability: The compound may be unstable in the cell culture medium over the duration of the experiment.1. Prepare fresh dilutions for each experiment and use calibrated pipettes. 2. Standardize your cell culture procedures, including seeding density and passage number. 3. For long-term experiments, consider refreshing the medium with freshly diluted this compound at regular intervals.

Quantitative Data Summary

Compound Cell Type Assay Parameter Value Reference
BW245CEosinophilsApoptosis InhibitionEC500.826 µM[3]

Note: Data for the specific this compound isomer is limited. The provided data for BW 245C serves as a close reference. Researchers should experimentally determine the optimal concentration for their specific system.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a framework for determining the optimal, non-toxic concentration range of this compound for your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition) from the curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane DP1 DP1 Receptor Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates epiBW245C This compound epiBW245C->DP1 Binds to ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Signaling pathway of this compound via the DP1 receptor.

Experimental_Workflow start Start prep_cells Prepare Cells (Seed in 96-well plate) start->prep_cells prep_compound Prepare this compound Dilutions (Dose-response range) prep_cells->prep_compound treat_cells Treat Cells prep_compound->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Endpoint Assay (e.g., MTT, Western Blot, etc.) incubate->assay analyze Analyze Data (Determine EC50/IC50) assay->analyze optimize Optimize Concentration for Further Experiments analyze->optimize end End optimize->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: BW 246C (Tecovirimat) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of BW 246C (Tecovirimat, ST-246) solutions for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is BW 246C and what is its mechanism of action?

A1: BW 246C, scientifically known as Tecovirimat (B1682736) (formerly ST-246), is a potent antiviral compound that specifically targets orthopoxviruses.[1][2][3] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein.[1][4][5] This protein is crucial for the formation of egress-competent enveloped virions, which are necessary for the virus to spread from cell to cell and throughout the host.[4][6] By targeting VP37, Tecovirimat effectively blocks the virus from leaving infected cells, thus halting the spread of the infection.[1]

Q2: What are the recommended solvents for preparing Tecovirimat stock solutions?

A2: Tecovirimat has very low solubility in water and aqueous buffers over a physiologically relevant pH range.[7][8] Therefore, organic solvents are required for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with a solubility of up to 75 mg/mL.[9] Ethanol can also be used, but the solubility is lower than in DMSO.[9] For in vitro experiments, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).[10]

Q3: How should I store my Tecovirimat stock solutions?

A3: For long-term storage, it is recommended to store stock solutions of Tecovirimat in an appropriate solvent, such as DMSO, at -80°C. Under these conditions, the solution can be stable for up to one year.[9] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: Can I store diluted Tecovirimat solutions in cell culture media?

A4: It is generally not recommended to store diluted solutions of Tecovirimat in aqueous-based media, such as cell culture medium, for extended periods. Due to its low aqueous solubility, the compound may precipitate out of solution over time, especially at higher concentrations or upon changes in temperature.[7] Working solutions in cell culture media should be prepared fresh from a concentrated stock solution just before each experiment.[10]

Stability and Storage Conditions

The stability of Tecovirimat is dependent on the solvent and storage temperature. The following table summarizes the available data and general recommendations for laboratory use.

Solution TypeSolventConcentrationStorage TemperatureRecommended Storage Duration
Powder N/AN/A-20°C3 years[9]
Stock Solution DMSOUp to 75 mg/mL[9]-80°C1 year[9]
-20°C1 month[9]
Working Solution Cell Culture MediumVariable (nM to µM range)2-8°CPrepare fresh for each use

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing The solution may have become supersaturated, or the solvent may have absorbed moisture, which reduces solubility.[9]Gently warm the vial in a 37°C water bath and vortex to redissolve the compound. Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.
Precipitation in cell culture medium The concentration of Tecovirimat exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Prepare working dilutions fresh before each experiment. Ensure the final concentration of the organic solvent is sufficient to keep the compound in solution but remains non-toxic to the cells (e.g., <0.1% DMSO).[10] Consider using a formulation with solubilizing agents like hydroxypropyl-β-cyclodextrin for in vivo studies if precipitation is an issue.[11]
Inconsistent or no antiviral activity Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Emergence of resistant viral strains.[1]Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution. If resistance is suspected, sequence the F13L (VP37) gene of the virus to check for mutations known to confer resistance.[10]
Cell toxicity observed in experiments The concentration of the organic solvent (e.g., DMSO) is too high. The concentration of Tecovirimat is cytotoxic to the specific cell line being used.Perform a vehicle control experiment to ensure the solvent concentration is not causing toxicity. Determine the 50% cytotoxic concentration (CC50) for Tecovirimat in your cell line and use concentrations well below this value for antiviral assays.[12]

Experimental Protocols

Protocol 1: Preparation of Tecovirimat Stock Solution
  • Materials: Tecovirimat powder, anhydrous DMSO.

  • Procedure:

    • Allow the Tecovirimat powder vial to equilibrate to room temperature before opening.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • Vortex the vial until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.[10]

  • Virus Infection:

    • Prepare serial dilutions of the orthopoxvirus stock.

    • Remove the cell culture medium from the plates and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.[12]

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[12]

  • Tecovirimat Treatment:

    • Prepare serial dilutions of Tecovirimat in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is constant and non-toxic across all wells.[10]

    • After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).[12]

    • Add the Tecovirimat dilutions to the respective wells. Include a virus-only control (vehicle) and a cell-only control (no virus, no drug).[12]

    • Overlay the cells with a medium containing an agent to restrict virus spread (e.g., methylcellulose (B11928114) or agarose) and the corresponding Tecovirimat concentrations.

  • Incubation and Visualization:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible in the control wells.[12]

    • Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.[12]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration relative to the virus-only control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.

Visualizations

Tecovirimat_Mechanism_of_Action cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_inhibition Tecovirimat (BW 246C) Action Virus_Entry 1. Virus Entry & Replication IMV 2. Intracellular Mature Virions (IMV) Formation Virus_Entry->IMV Wrapping 3. Golgi-derived Membrane Wrapping IMV->Wrapping EEV 4. Extracellular Enveloped Virions (EEV) Formation Wrapping->EEV Egress 5. Egress & Cell-to-Cell Spread EEV->Egress Tecovirimat Tecovirimat VP37 VP37 Protein Tecovirimat->VP37 Inhibition Inhibition Tecovirimat->Inhibition VP37->Wrapping Mediates Inhibition->Wrapping Blocks

Caption: Mechanism of action of Tecovirimat (BW 246C) in inhibiting orthopoxvirus egress.

Experimental_Workflow start Start seed_cells 1. Seed Cells (e.g., Vero) in Plates start->seed_cells infect_cells 2. Infect Cells with Orthopoxvirus seed_cells->infect_cells add_drug 4. Add Tecovirimat Dilutions to Infected Cells infect_cells->add_drug prepare_drug 3. Prepare Serial Dilutions of Tecovirimat prepare_drug->add_drug incubate 5. Incubate for 3-5 Days add_drug->incubate fix_stain 6. Fix and Stain Cell Monolayers incubate->fix_stain analyze 7. Count Plaques and Calculate EC50 fix_stain->analyze end End analyze->end

References

Technical Support Center: Identifying Off-Target Effects of (8-epi)-BW 245C on EP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the potential off-target effects of the prostaglandin (B15479496) D2 (DP) receptor agonist, (8-epi)-BW 245C, on E-type prostanoid (EP) receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is an epimer of BW 245C, a selective agonist for the prostaglandin D2 (DP) receptor. While its primary activity is at the DP receptor, like many small molecules, it has the potential to interact with other related receptors, such as the EP receptor subtypes, which also bind prostanoids. Cross-reactivity studies have suggested that the stimulant effects of BW 245C, a similar compound, may involve EP receptors in some tissues.[1]

Q2: Why should I be concerned about off-target effects of this compound on EP receptors?

Off-target effects can lead to unexpected experimental results, misinterpretation of data, and potential side effects in therapeutic applications.[2] EP receptors are widely expressed and mediate a diverse range of physiological and pathological processes, including inflammation, pain, and cancer.[3][4][5] Unintended activation or inhibition of these receptors by this compound could significantly impact experimental outcomes.

Q3: What are the different EP receptor subtypes and their primary signaling pathways?

There are four main EP receptor subtypes, each coupled to distinct G proteins and intracellular signaling cascades:[3][5][6]

  • EP1: Primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).[3]

  • EP2: Couples to Gαs, activating adenylyl cyclase (AC) to increase cyclic AMP (cAMP) levels and activate protein kinase A (PKA).[3][4][5]

  • EP3: Can couple to multiple G proteins, most commonly Gαi, which inhibits adenylyl cyclase and decreases cAMP levels. It can also couple to Gαs and Gα12/13.[3]

  • EP4: Similar to EP2, it couples to Gαs to increase cAMP levels and activate PKA.[3][5] It can also activate the PI3K/Akt pathway.[3][7]

Troubleshooting Guides

Issue: Unexpected or inconsistent results in functional assays when using this compound.

This could be due to the activation of one or more EP receptor subtypes expressed in your experimental system.

Troubleshooting Steps:

  • Confirm EP Receptor Expression: Verify the expression of EP receptor subtypes (EP1, EP2, EP3, EP4) in your cell line or tissue model using techniques like qPCR, Western blot, or immunohistochemistry.

  • Pharmacological Blockade: Use selective antagonists for each EP receptor subtype to determine if the unexpected effects of this compound can be blocked.

  • Second Messenger Assays: Measure the levels of key second messengers associated with EP receptor activation (e.g., intracellular calcium for EP1, cAMP for EP2 and EP4) following treatment with this compound.

Issue: Difficulty in quantifying the potency and efficacy of this compound at a specific EP receptor subtype.

This may be due to the co-expression of multiple EP receptor subtypes or low-level expression of the target receptor.

Troubleshooting Steps:

  • Use a Recombinant System: Employ a cell line that stably overexpresses a single human EP receptor subtype to isolate its specific response to this compound.

  • Optimize Assay Conditions: Adjust parameters such as cell density, incubation time, and agonist concentration range to ensure a robust and reproducible signal.

  • Utilize a More Sensitive Detection Method: Consider using advanced assay technologies like BRET or FRET-based biosensors for more sensitive detection of receptor activation and downstream signaling events.[8][9]

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data obtained from experiments designed to characterize the off-target effects of this compound on EP receptors.

Table 1: Binding Affinity of this compound at Human EP Receptors

Receptor SubtypeRadioligandKi (nM)
EP1[³H]-PGE₂Value
EP2[³H]-PGE₂Value
EP3[³H]-PGE₂Value
EP4[³H]-PGE₂Value

Table 2: Functional Potency and Efficacy of this compound at Human EP Receptors

Receptor SubtypeFunctional AssayEC₅₀/IC₅₀ (nM)% Maximal Response (vs. PGE₂)
EP1Calcium MobilizationValueValue
EP2cAMP AccumulationValueValue
EP3cAMP InhibitionValueValue
EP4cAMP AccumulationValueValue

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for each EP receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing a single human EP receptor subtype.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-PGE₂) and a range of concentrations of this compound.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (for EP2 and EP4 Receptors)

This protocol measures the ability of this compound to stimulate cAMP production through Gs-coupled EP2 and EP4 receptors.

Methodology:

  • Cell Culture: Plate cells expressing either the EP2 or EP4 receptor in a suitable microplate.

  • Compound Treatment: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by varying concentrations of this compound or the standard agonist PGE₂.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

Protocol 3: Intracellular Calcium Mobilization Assay (for EP1 Receptors)

This protocol assesses the ability of this compound to induce calcium release via the Gq-coupled EP1 receptor.

Methodology:

  • Cell Loading: Load cells expressing the EP1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound or the standard agonist PGE₂ to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC₅₀.

Visualizations

Signaling Pathways

EP_Receptor_Signaling cluster_EP1 EP1 Signaling cluster_EP2_EP4 EP2/EP4 Signaling cluster_EP3 EP3 Signaling EP1 EP1 Gq Gαq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca2_PKC EP2_EP4 EP2 / EP4 Gs Gαs EP2_EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Activate PKA cAMP->PKA EP3 EP3 Gi Gαi EP3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: Canonical signaling pathways of EP receptor subtypes.

Experimental Workflow

Off_Target_Workflow start Hypothesis: This compound has off-target effects on EP receptors receptor_expression Confirm EP Receptor Expression (qPCR, Western Blot) start->receptor_expression binding_assay Radioligand Binding Assay (Determine Ki) receptor_expression->binding_assay functional_assays Functional Assays (cAMP, Calcium) receptor_expression->functional_assays dose_response Generate Dose-Response Curves (Calculate EC₅₀/IC₅₀, Emax) binding_assay->dose_response functional_assays->dose_response data_analysis Data Analysis & Interpretation dose_response->data_analysis conclusion Conclusion: Characterize off-target profile data_analysis->conclusion

References

Prostaglandin Receptor Binding Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during prostaglandin (B15479496) receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in prostaglandin receptor binding assays?

A1: Common artifacts can arise from several sources, including high non-specific binding, suboptimal incubation times, inappropriate buffer conditions, degradation of ligands or receptors, and depletion of the radioligand. Careful optimization of assay conditions and proper handling of reagents are crucial to minimize these artifacts.

Q2: How can I minimize non-specific binding?

A2: Non-specific binding (NSB) can be reduced by optimizing the concentration of the radioligand, using appropriate blocking agents, and ensuring proper washing steps. It is also important to use assay tubes or plates made of low-binding materials. Pre-coating plates with agents like polyethyleneimine (PEI) can be effective.

Q3: What is ligand depletion and how can I avoid it?

A3: Ligand depletion occurs when a significant fraction of the radioligand binds to the receptor, reducing the free concentration of the ligand available for binding. This can lead to an underestimation of the binding affinity (Kd). As a rule of thumb, if more than 10% of the total radioligand is bound, ligand depletion may be an issue.[1] To avoid this, you can decrease the amount of receptor in the assay or increase the assay volume.

Troubleshooting Guides

High Non-Specific Binding

Problem: The level of non-specific binding is high, reducing the specific binding signal and affecting the accuracy of the results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Blocking Agent Test different blocking agents such as Bovine Serum Albumin (BSA), gelatin, or non-fat dry milk at various concentrations (e.g., 0.1% to 5%).A decrease in non-specific binding without significantly affecting specific binding, leading to an improved signal-to-noise ratio.
Inappropriate Assay Buffer Optimize the pH and ionic strength of the binding buffer. Prostaglandin binding can be sensitive to divalent cations like Mg²⁺ and Ca²⁺.Identification of a buffer composition that minimizes non-specific interactions while maintaining optimal receptor conformation and ligand binding.
Excessive Radioligand Concentration Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or near the Kd value for competition assays.Reduced non-specific binding, as it is often directly proportional to the radioligand concentration.
Inadequate Washing Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature (usually ice-cold).A significant reduction in background counts, thereby lowering non-specific binding.
Binding to Assay Vessel/Filter Use low-protein-binding plates or tubes. For filtration assays, pre-soak the filters in a solution of a blocking agent or PEI.Minimized adherence of the radioligand to the assay apparatus, leading to lower non-specific binding.

Experimental Protocol: Optimizing Blocking Agents

  • Prepare a series of assay buffers containing different blocking agents (e.g., 0.1%, 0.5%, 1%, 2% BSA; 0.1%, 0.5% gelatin).

  • Set up parallel binding assays for a single concentration of radioligand and receptor preparation.

  • For each blocking agent condition , determine total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand).

  • Calculate specific binding (Total Binding - Non-Specific Binding) for each condition.

  • Compare the signal-to-noise ratio (Specific Binding / Non-Specific Binding) to identify the optimal blocking agent and concentration.

Assay Not Reaching Equilibrium

Problem: The binding reaction has not reached a steady state, leading to inaccurate determination of binding parameters.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Insufficient Incubation Time Perform a time-course experiment, measuring specific binding at multiple time points until a plateau is reached.Determination of the optimal incubation time required to achieve equilibrium, ensuring accurate Kd and Bmax values.
Incorrect Incubation Temperature Optimize the incubation temperature. While lower temperatures (e.g., 4°C) can reduce protease activity, they may also slow down the binding kinetics, requiring longer incubation times. Room temperature or 37°C are also commonly used.Identification of a temperature that allows for equilibrium to be reached within a practical timeframe while maintaining receptor stability.

Experimental Protocol: Determining Optimal Incubation Time

  • Prepare a set of reaction tubes with the chosen radioligand and receptor concentrations.

  • Incubate the reactions at the desired temperature.

  • At various time points (e.g., 15, 30, 60, 90, 120, 180 minutes), stop the reaction in triplicate tubes for both total and non-specific binding.

  • Separate bound and free ligand and measure the bound radioactivity.

  • Plot specific binding against time . The point at which the curve plateaus indicates the time required to reach equilibrium. For the human PGD2 receptor (CRTH2), equilibrium is reached within 50 minutes and is stable for up to 180 minutes.[2]

Ligand and Receptor Integrity Issues

Problem: Degradation of the radioligand or receptor leads to reduced binding and inconsistent results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Proteolytic Degradation of Receptor Add a protease inhibitor cocktail to the membrane preparation buffer.Preservation of receptor integrity, leading to more consistent and reproducible binding results.
Radioligand Instability Aliquot the radioligand upon receipt and store it at the recommended temperature (usually -20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect from light if it is photosensitive.Maintenance of radioligand activity and specific binding.
Oxidation of Ligand or Receptor Include antioxidants, such as dithiothreitol (B142953) (DTT) or ascorbate, in the assay buffer if the receptor or ligand is sensitive to oxidation.Prevention of oxidative damage, ensuring the integrity of the binding partners.

Prostaglandin Receptor Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs). The subsequent signaling cascade depends on the receptor subtype and the type of G protein to which it couples.

Prostaglandin_E2_Receptor_Signaling Prostaglandin E2 (PGE2) Receptor Signaling Pathways cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP4 EP4 PGE2->EP4 EP3 EP3 PGE2->EP3 Gq Gq EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Gs Gs EP2->Gs activates EP4->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Gi Gi EP3->Gi activates AC_i Adenylyl Cyclase (AC) Gi->AC_i inhibits cAMP_d ↓ cAMP AC_i->cAMP_d

Caption: Signaling pathways of PGE2 receptor subtypes.

Experimental Workflow

A typical workflow for a radioligand binding assay involves several key steps, from preparation to data analysis.

Radioligand_Binding_Assay_Workflow General Workflow for a Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., membrane isolation) TotalBinding Total Binding Tubes: Receptor + Radioligand ReceptorPrep->TotalBinding NSB Non-Specific Binding Tubes: Receptor + Radioligand + Excess Unlabeled Ligand ReceptorPrep->NSB LigandPrep Radioligand & Unlabeled Ligand Dilution LigandPrep->TotalBinding LigandPrep->NSB BufferPrep Assay Buffer Preparation (with blocking agents) BufferPrep->TotalBinding BufferPrep->NSB Incubation Incubate to Equilibrium (Optimized Time & Temp) TotalBinding->Incubation NSB->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration, Centrifugation) Incubation->Separation Counting Quantify Radioactivity (e.g., Scintillation Counting) Separation->Counting CalcSpecific Calculate Specific Binding (Total - NSB) Counting->CalcSpecific CurveFitting Non-linear Regression Analysis CalcSpecific->CurveFitting Parameters Determine Binding Parameters (Kd, Bmax, Ki) CurveFitting->Parameters

Caption: A generalized workflow for performing a radioligand binding assay.

References

Technical Support Center: (8-epi)-BW 245C Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing variability in experiments involving (8-epi)-BW 245C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as BW 245C, is a potent and selective synthetic agonist for the Prostaglandin D2 (PGD2) receptor 1, commonly referred to as the DP1 receptor (PTGDR).[1] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This signaling cascade mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.[1][2]

Q2: How should I prepare and store stock solutions of this compound to ensure stability and activity?

A2: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[4][5] For stock solutions, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 50 mg/mL.[1][4] To prepare a stock solution, dissolve the compound in the chosen solvent, purging with an inert gas. For aqueous solutions, this compound has a solubility of about 2.37 mg/mL in PBS (pH 7.2).[1][4] It is important to note that aqueous solutions are not recommended for storage for more than one day.[4] Prepare fresh dilutions in your assay buffer immediately before use to minimize degradation and ensure consistent activity.

Q3: I am observing a weaker than expected response in my cell-based assays. What are the potential causes?

A3: A weaker than expected response can stem from several factors:

  • Compound Degradation: Ensure that your stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh aqueous dilutions for each experiment.

  • Receptor Desensitization: Prolonged or repeated exposure of cells to an agonist can lead to GPCR desensitization, where the receptor is phosphorylated and uncoupled from its G-protein, leading to a diminished response.[2] Consider optimizing your stimulation time; for some GPCRs, equilibrium is reached within 15-30 minutes.[3][6]

  • Low Receptor Expression: The cell line you are using may have low endogenous expression of the DP1 receptor. Verify the expression level of the DP1 receptor in your specific cell line using techniques like qPCR or western blotting.

  • Cell Health and Density: Ensure your cells are healthy and plated at an optimal density. Both low and high cell densities can negatively impact the assay window and the magnitude of the response.[3]

  • Incorrect Assay Conditions: The concentration of this compound may be outside the optimal range for your specific assay. Perform a dose-response curve to determine the EC50 (the concentration that gives a half-maximal response).

Q4: My results are inconsistent between experiments. What are the common sources of variability?

A4: Inconsistent results are a common challenge. Here are some key areas to investigate:

  • Pipetting and Dilution Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate your pipettes regularly.

  • Variability in Cell Culture: Use cells from a consistent passage number, as receptor expression and signaling can change with excessive passaging. Ensure consistent cell plating density and growth conditions.

  • Inconsistent Incubation Times: The timing of agonist stimulation can be critical. Use a timer to ensure consistent incubation periods across all experiments.

  • Solvent Effects: High concentrations of organic solvents like DMSO can have physiological effects on cells. Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells, including controls.[4]

  • Off-Target Effects: While this compound is a selective DP1 agonist, at high concentrations, it may interact with other prostanoid receptors, such as the EP receptor, which could lead to unexpected or variable responses.[7] It is advisable to use the lowest effective concentration possible.

Troubleshooting Guides

Issue 1: High Background Signal in cAMP Assays
Possible Cause Troubleshooting Step
Constitutive Receptor Activity Some cell lines may exhibit basal DP1 receptor activity. Consider using an inverse agonist to lower the baseline if available.
Non-specific Binding Increase the number of wash steps after cell plating and before adding reagents.
Assay Reagent Interference Run a control with just the assay buffer and detection reagents to check for background signal.
Phosphodiesterase Activity Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal window.[8]
Issue 2: No Response or Very Low Signal in Platelet Aggregation Assays
Possible Cause Troubleshooting Step
Inactive this compound Prepare a fresh stock solution and test it against a positive control.
Low Platelet Count Ensure the platelet-rich plasma (PRP) has an adequate platelet concentration. A count of 250,000/μL is often recommended.[9]
Platelet Desensitization Ensure platelets are handled gently and used within a few hours of preparation to maintain their responsiveness.
Incorrect Agonist for Induction This compound inhibits platelet aggregation induced by other agonists (e.g., ADP). Ensure you are pre-incubating with this compound before adding the inducing agonist.[1]

Quantitative Data Summary

Parameter Value Assay Conditions Reference
Ki for [3H]-PGD2 binding inhibition 0.9 nMHuman platelet membranes[1]
IC50 for ADP-induced platelet aggregation 2.5 nMHuman platelets[1]
IC50 for ADP-induced platelet aggregation 250 nMRat platelets[1]
Solubility in organic solvents (DMSO, Ethanol, DMF) ~50 mg/mLN/A[1][4]
Solubility in PBS (pH 7.2) ~2.37 mg/mLN/A[1][4]

Experimental Protocols

Protocol 1: General Cell Culture for this compound Experiments
  • Cell Thawing and Plating:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate in the desired culture vessel.

  • Cell Maintenance:

    • Culture cells at 37°C in a humidified incubator with 5% CO2.

    • Subculture cells when they reach 80-90% confluency. For adherent cells, use a suitable dissociation reagent like trypsin. For suspension cells, dilute the culture with fresh medium.

    • Maintain a consistent subculturing schedule and use cells within a defined passage number range to ensure experimental reproducibility.[10]

Protocol 2: In Vitro cAMP Assay
  • Cell Plating:

    • Seed cells expressing the DP1 receptor into a 96-well plate at a pre-determined optimal density and culture overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-30 minutes to prevent cAMP degradation.[8]

    • Add the diluted this compound to the wells and incubate for a pre-optimized time (e.g., 15-30 minutes) at 37°C.[6]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based). Follow the manufacturer's instructions for the chosen kit.[8][11]

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood into a tube containing an anticoagulant (e.g., trisodium (B8492382) citrate).

    • Centrifuge the blood at 200 x g for 10 minutes at room temperature with no brake to separate the PRP.[9]

    • Carefully collect the upper PRP layer.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a defined volume of PRP to an aggregometer cuvette with a stir bar.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

    • Induce platelet aggregation by adding a sub-maximal concentration of an agonist like ADP.

  • Data Acquisition and Analysis:

    • Measure the change in light transmission through the PRP sample over time using a light transmission aggregometer. An increase in light transmission indicates platelet aggregation.[12]

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

DP1_Signaling_Pathway BW245C This compound DP1 DP1 Receptor (GPCR) BW245C->DP1 Binds and Activates G_protein Gs Protein DP1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Platelet Aggregation Inhibition) PKA->Response Phosphorylates Downstream Targets

Caption: DP1 receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions prep_cells Culture and Plate Cells (or Prepare Platelets) add_compound Add this compound to Cells/Platelets prep_cells->add_compound incubate Incubate for Optimized Time add_compound->incubate stimulate Add Stimulus (if applicable, e.g., ADP) incubate->stimulate measure Measure Response (cAMP level or Aggregation) stimulate->measure plot_data Plot Dose-Response Curve measure->plot_data calculate_ec50 Calculate EC50/IC50 plot_data->calculate_ec50 Troubleshooting_Guide start Inconsistent or Unexpected Results check_reagents Check Reagent Stability and Preparation start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Verify Cell Health, Passage #, and Density cells_ok Cells OK? check_cells->cells_ok check_protocol Review Experimental Protocol and Timings protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok reagent_ok->start No, remake reagents reagent_ok->check_cells Yes cells_ok->start No, re-culture cells cells_ok->check_protocol Yes protocol_ok->start No, repeat carefully optimize_conc Optimize Agonist Concentration (Dose-Response) protocol_ok->optimize_conc Yes optimize_time Optimize Incubation Time optimize_conc->optimize_time check_receptor Confirm DP1 Receptor Expression optimize_time->check_receptor end Problem Resolved check_receptor->end

References

Technical Support Center: Investigating Unexpected Cardiovascular Side Effects of Investigational Compound BW 246C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers who have encountered unexpected cardiovascular side effects during preclinical studies of the investigational compound BW 246C. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help characterize and understand the potential cardiotoxic liabilities of your compound.

Frequently Asked Questions (FAQs)

Q1: We have observed unexpected cardiovascular abnormalities in our animal model treated with BW 246C. What are the immediate next steps?

A1: Upon observing unexpected cardiovascular side effects, the immediate priorities are to confirm the findings, ensure animal welfare, and develop a systematic plan for investigation. First, verify the accuracy of your monitoring equipment and data recording. Repeat the experiment with a sufficient number of subjects to ensure the finding is reproducible. It is crucial to include appropriate vehicle control and positive control groups. Consider reducing the dose or temporarily halting the study to prevent further adverse events while you investigate.

Q2: What are the most common types of drug-induced cardiovascular toxicities observed in preclinical studies?

A2: Drug-induced cardiotoxicity can manifest in various ways.[1][2] The most common issues include electrophysiological disturbances, such as arrhythmias and QT interval prolongation, and cardiac muscle damage (cardiomyopathy).[3][4] Other potential effects are changes in blood pressure (hypertension or hypotension), heart rate (tachycardia or bradycardia), and vascular toxicity.[5][6]

Q3: Our compound, BW 246C, is an analog of Tecovirimat (TPOXX). Is there any known cardiovascular risk associated with TPOXX?

A3: Tecovirimat (TPOXX) has been evaluated for its effect on cardiac electrophysiology. Studies have shown that TPOXX does not prolong the QT interval to a clinically relevant extent at anticipated therapeutic exposures.[7][8] The most frequently reported adverse reactions in clinical trials were headache and nausea.[8][9] However, as BW 246C is an analog, it may have a different toxicity profile.

Q4: What are the initial in vitro assays we should consider to investigate the potential cardiotoxicity of BW 246C?

A4: A standard initial assessment of cardiotoxicity involves a panel of in vitro assays.[10][11] A crucial first step is to evaluate the compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel is a common cause of acquired long QT syndrome.[3][10] Additionally, assessing the compound's effects on other cardiac ion channels (e.g., sodium and calcium channels) and using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can provide a more comprehensive initial safety profile.[3][4]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Issue 1: Unexplained QT Prolongation in an In Vivo Model

  • Question: We observed significant QT interval prolongation in our telemetry-implanted animal models treated with BW 246C. How can we determine the underlying mechanism?

  • Answer:

    • Confirm with in vitro assays: The first step is to test the effect of BW 246C on the hERG channel using a patch-clamp assay.[10] This will determine if direct channel inhibition is the cause.

    • Broad Ion Channel Screening: If the hERG assay is negative or does not fully explain the magnitude of the QT prolongation, consider a broader screen of other cardiac ion channels (e.g., Nav1.5, Cav1.2) to identify any off-target effects.[10]

    • Utilize hiPSC-CMs: Assess the effect of BW 246C on the action potential duration of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This integrated cellular model can reveal the net effect of the compound on multiple ion channels.[3][4]

Issue 2: Evidence of Myocardial Damage in Histopathology

  • Question: Histopathological examination of cardiac tissue from animals treated with BW 246C shows signs of cardiomyocyte damage. What experiments can we perform to understand the mechanism?

  • Answer:

    • Assess Cell Viability: Use in vitro models, such as primary cardiomyocytes or hiPSC-CMs, to determine if BW 246C is directly cytotoxic. Assays for ATP content or membrane integrity (e.g., LDH release) can quantify this.

    • Investigate Mitochondrial Dysfunction: Many cardiotoxic compounds impair mitochondrial function.[12] Evaluate changes in mitochondrial respiration, membrane potential, and production of reactive oxygen species (ROS) in cardiomyocytes treated with BW 246C.

    • Measure Biomarkers of Cardiac Injury: In your in vivo studies, measure serum levels of cardiac troponins (cTnI and cTnT) and brain natriuretic peptide (BNP), which are sensitive and specific markers of myocardial injury.[13]

Data Presentation

Table 1: In Vitro Ion Channel Panel Results for BW 246C
Ion ChannelAssay TypeBW 246C IC50 (µM)Positive Control IC50 (µM)
hERG (KCNH2)Patch Clamp5.20.01 (E-4031)
Nav1.5 (SCN5A)Patch Clamp> 1001.5 (Lidocaine)
Cav1.2 (CACNA1C)Patch Clamp89.70.5 (Nifedipine)
Table 2: In Vivo Cardiovascular Parameters in a Rat Model (24-hour continuous monitoring)
Treatment Group (n=8)Dose (mg/kg)Change in QTc Interval (%)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)
Vehicle Control0+1.2 ± 0.8-5 ± 10+2 ± 5
BW 246C10+15.8 ± 3.5-30 ± 12-15 ± 8
BW 246C30+35.2 ± 5.1-65 ± 15-40 ± 11
Positive Control (Doxorubicin)5+8.5 ± 2.1-20 ± 9-10 ± 6
p < 0.05 compared to Vehicle Control

Mandatory Visualizations

experimental_workflow cluster_in_vivo In Vivo Observation cluster_in_vitro In Vitro Investigation cluster_mechanism Mechanism of Action cluster_confirmation In Vivo Confirmation in_vivo Unexpected Cardiovascular Side Effect in Animal Model hERG hERG Patch Clamp Assay in_vivo->hERG Investigate QT Prolongation hiPSC_CM hiPSC-Cardiomyocyte Assays in_vivo->hiPSC_CM Assess Cellular Electrophysiology mito Mitochondrial Toxicity Assays in_vivo->mito Investigate Myocardial Damage ion_channel Broad Ion Channel Screen hERG->ion_channel If hERG is negative biomarkers Serum Biomarker Analysis (cTnI, cTnT) hiPSC_CM->biomarkers Correlate in vitro and in vivo ros Reactive Oxygen Species (ROS) Assay mito->ros apoptosis Apoptosis Assays ros->apoptosis echo Echocardiography biomarkers->echo Confirm Functional Impact

Caption: Experimental workflow for investigating unexpected cardiovascular side effects.

signaling_pathway cluster_drug Drug Interaction cluster_cell Cardiomyocyte cluster_outcome Pathological Outcome drug BW 246C mitochondria Mitochondria drug->mitochondria ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros Inhibition of Electron Transport Chain dna DNA Damage ros->dna apoptosis Apoptosis dna->apoptosis p53 activation dysfunction Cardiac Dysfunction apoptosis->dysfunction

Caption: A potential signaling pathway for drug-induced cardiotoxicity.

Experimental Protocols

Protocol 1: hERG Potassium Channel Patch-Clamp Assay

Objective: To determine the inhibitory effect of BW 246C on the hERG potassium channel current.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • The hERG current is elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to measure the peak tail current.

    • A stable baseline current is established before the application of the vehicle control.

    • BW 246C is then perfused at increasing concentrations (e.g., 0.1, 1, 10, 100 µM).

    • The peak tail current at each concentration is measured and compared to the baseline to determine the percentage of inhibition.

  • Data Analysis: The concentration-response curve is fitted to a Hill equation to calculate the IC50 value.

Protocol 2: In Vivo Rodent Model for Cardiovascular Assessment

Objective: To evaluate the effects of BW 246C on cardiovascular parameters in a conscious, freely moving rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[13][14]

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2-4: BW 246C at low, medium, and high doses.

    • Group 5: Positive control (a compound with known cardiovascular effects, e.g., doxorubicin (B1662922) for cardiomyopathy or a specific ion channel blocker for QT effects).[13][14]

  • Procedure:

    • Following a recovery period after surgery, animals are acclimated to the study conditions.

    • Baseline cardiovascular data is collected for at least 24 hours prior to dosing.

    • Animals are dosed with the respective compounds.

    • Data is collected continuously for a specified period (e.g., 24-72 hours) post-dosing.

  • Data Analysis:

    • ECG waveforms are analyzed to determine heart rate, RR interval, PR interval, QRS duration, and QT interval. The QT interval is corrected for heart rate (QTc) using a species-specific formula.

    • Blood pressure (systolic, diastolic, mean arterial) and heart rate are averaged over specified time intervals.

    • Statistical analysis is performed to compare the treatment groups to the vehicle control group.

    • At the end of the study, blood samples can be collected for biomarker analysis, and heart tissue can be collected for histopathological examination.[13]

References

Long-term stability of (8-epi)-BW 245C in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (8-epi)-BW 245C in Dimethyl Sulfoxide (DMSO). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal long-term stability, stock solutions of this compound in anhydrous DMSO should be stored at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent moisture contamination.

Q2: How stable is this compound in DMSO at room temperature?

A2: While specific long-term stability data for this compound at room temperature is not available, it is general practice to avoid storing prostaglandin (B15479496) analogs in DMSO at room temperature for extended periods. For short-term use during an experiment, solutions should be kept on ice and protected from light.

Q3: Can I store my this compound DMSO stock solution at 4°C?

A3: Storing DMSO stock solutions at 4°C is not recommended. DMSO has a freezing point of 18.5°C and will be solid at 4°C. Repeated freezing and thawing at this temperature can introduce moisture, which may lead to the degradation of the compound. For consistent results, storing aliquots at -80°C or -20°C is the preferred method.

Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

A4: While there is no specific data for this compound, studies on a variety of small molecules in DMSO have shown that multiple freeze-thaw cycles can impact compound stability. To ensure the integrity of your this compound stock, it is best to prepare single-use aliquots to avoid repeated temperature fluctuations.

Q5: Does the type of storage container affect the stability of this compound in DMSO?

A5: Yes, the choice of storage container can influence the stability of compounds in DMSO. It is advisable to use polypropylene (B1209903) vials with tight-sealing caps (B75204) to minimize the absorption of water, as DMSO is hygroscopic.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles. 3. Contamination of the stock solution.1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions into single-use vials. 3. Use anhydrous DMSO and sterile techniques.
Precipitation observed in the stock solution upon thawing 1. Supersaturation of the solution. 2. Introduction of water into the DMSO stock. 3. Low temperature of the aqueous buffer during dilution.1. Gently warm the vial to 37°C and vortex to redissolve. 2. Ensure DMSO is anhydrous and vials are tightly sealed. 3. Warm the aqueous buffer to room temperature before adding the DMSO stock.
Reduced biological activity of the compound 1. Compound degradation. 2. Incorrect final concentration.1. Verify the storage conditions and age of the stock solution. 2. Recalculate dilutions and ensure accurate pipetting. 3. Perform a dose-response curve to confirm potency.

Quantitative Stability Data

Due to the lack of specific long-term stability studies on this compound in DMSO, the following table provides a generalized overview of small molecule stability in DMSO under various conditions based on published literature.

Storage Condition Duration General Compound Stability Key Considerations
-80°C> 1 yearHighRecommended for long-term storage.
-20°C6 months - 1 yearModerate to HighLess than 10% degradation observed for many compounds over 6 years[1].
4°CMonthsVariableRisk of freezing and water absorption. 85% of compounds in a 90% DMSO/10% water mixture were stable for 2 years[2].
Room TemperatureDays to WeeksLowNot recommended for long-term storage.

Experimental Protocols

Protocol for Stability Assessment of this compound in DMSO by HPLC

1. Objective: To determine the percentage of this compound remaining in a DMSO stock solution over time under different storage conditions.

2. Materials:

  • This compound powder
  • Anhydrous, high-purity DMSO
  • HPLC-grade acetonitrile
  • HPLC-grade water with 0.1% formic acid (or other suitable modifier)
  • Polypropylene autosampler vials
  • Calibrated analytical balance and pipettes
  • HPLC system with a UV detector and a suitable C18 column

3. Procedure:

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_cell Target Cell BW245C This compound DP1 DP1 Receptor BW245C->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., smooth muscle relaxation, inhibition of platelet aggregation) PKA->CellularResponse Phosphorylates targets leading to

Caption: Signaling pathway of this compound via the DP1 receptor.

Experimental_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock aliquot Aliquot Stock Solution prep_stock->aliquot storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage hplc_t0 HPLC Analysis (Time Point 0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Subsequent Time Points) storage->hplc_tx data_analysis Calculate % Remaining and Plot Data hplc_t0->data_analysis hplc_tx->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Prostaglandin Analogues in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of prostaglandin (B15479496) analogues during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of prostaglandin analogues in experimental settings.

Problem Potential Cause Solution
Inconsistent or weaker-than-expected biological effect. Degradation of prostaglandin analogue due to improper storage. Prostaglandin analogues are sensitive to temperature. For instance, Latanoprost (B1674536) shows measurable degradation at 37°C and 50°C.[1][2][3][4][5] Store all prostaglandin analogues according to the manufacturer's instructions, typically at 2-8°C for unopened products and at controlled room temperature (20-25°C) after opening, protected from light.[6] For long-term storage of stock solutions, -20°C is recommended.[7][8]
Degradation due to inappropriate solvent pH. The stability of many prostaglandin analogues is pH-dependent. Prostaglandin E2 (PGE2) is most stable in acidic conditions (pH 3-4) and degrades rapidly in basic solutions (pH > 7.4).[4][7] Latanoprost is most stable at a pH between 5.0 and 6.25.[9] Travoprost has maximum stability between pH 5.5 and 6.7, while Bimatoprost is most stable between pH 6.8 and 7.8.[6] Always prepare solutions in buffers of the appropriate pH.
Photodegradation from exposure to light. Some prostaglandin analogues are light-sensitive. Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[10][11][12][13]
Adsorption to labware. Prostaglandins are lipophilic and can adsorb to plastic and glass surfaces, reducing the effective concentration in your experiment.[14][15][16][17] To mitigate this, consider using polypropylene (B1209903) tubes and siliconized glassware. Adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.005%) to your solutions can also help prevent adsorption.[18] Coating labware with bovine serum albumin (BSA) can also be an effective strategy.[14][17]
Repeated freeze-thaw cycles of stock solutions. Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquot stock solutions into smaller, single-use volumes to avoid this.[4]
Precipitate forms in aqueous solution after thawing. Precipitation of the prostaglandin analogue. This can occur with aqueous solutions of some prostaglandins, like PGE2, upon freezing. Gentle shaking or brief sonication can usually redissolve the precipitate.[4]
High variability between experimental replicates. Inconsistent preparation of working solutions. Ensure that the prostaglandin analogue is fully dissolved in the stock solvent before making further dilutions. Use calibrated pipettes and follow a standardized protocol for preparing all solutions.
Evaporation of solvent from samples. Higher than expected concentrations in stability studies have been attributed to solvent evaporation.[1][2][3][4][5] Keep sample containers tightly sealed, especially during long incubation periods at elevated temperatures.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of a prostaglandin analogue?

Most prostaglandin analogues are soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide.[8] For example, to prepare a stock solution of Prostaglandin E2 (PGE2), you can dissolve it in absolute ethanol to a concentration of 1 mg/ml.[4] This stock solution can then be further diluted in an appropriate buffer or cell culture medium for your experiment. Always purge the vial with an inert gas before sealing and storing at -20°C.[8]

2. For how long are aqueous solutions of prostaglandin analogues stable?

Aqueous solutions are generally not recommended for long-term storage. For Prostaglandin E2, it is advised not to store aqueous solutions for more than one day.[7][8] It is best practice to prepare fresh aqueous dilutions from your frozen organic stock solution for each experiment.

3. What are the main degradation pathways for prostaglandin analogues?

The primary degradation pathways are hydrolysis of the ester group (for ester prodrugs like latanoprost and travoprost) and oxidation.[6] These processes are accelerated by elevated temperatures, non-optimal pH, and exposure to light.

4. Can I use the same handling protocol for all prostaglandin analogues?

While general principles of avoiding high temperatures, extreme pH, and light apply to all, there are important differences. For example, the optimal pH for stability varies between different analogues like Latanoprost (pH 5.0-6.25), Travoprost (pH 5.5-6.7), and Bimatoprost (pH 6.8-7.8).[6][9] Always refer to the manufacturer's data sheet for specific handling and storage instructions.

5. How can I verify the concentration and purity of my prostaglandin analogue solution?

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the concentration and purity of prostaglandin analogues and their degradation products.[7][19][20][21]

Data on Prostaglandin Analogue Stability

Thermal Stability of Latanoprost, Travoprost, and Bimatoprost

The following table summarizes the degradation rates of three common prostaglandin analogues at different temperatures. Data is derived from a study where the compounds were stored in their original bottles in light-free incubators.[1][2][3][4][5]

Prostaglandin AnalogueTemperatureDegradation Rate (μg/mL/day)Stability
Bimatoprost 27°C, 37°C, 50°CNo measurable degradationStable
Latanoprost 27°CStableStable
37°C0.15Degradation observed
50°C0.29Degradation observed
Travoprost 27°C, 37°CStableStable
50°C0.46Degradation observed
pH Stability of Prostaglandin E2 (PGE2)

This table indicates the time it takes for a 10% loss of PGE2 in aqueous solution at 25°C at various pH levels.

pHTime for 10% Loss (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)

Data from Sigma-Aldrich product information sheet.[4]

Experimental Protocols

Protocol for Preparing Prostaglandin E2 (PGE2) for Cell Culture

This protocol provides a general guideline for preparing PGE2 solutions for use in cell culture experiments.

  • Prepare Stock Solution:

    • Dissolve PGE2 powder in a sterile organic solvent such as absolute ethanol or DMSO to a concentration of 1 mg/mL.[4]

    • Gently vortex to ensure complete dissolution.

    • Dispense into single-use aliquots in sterile, amber-colored vials.

    • Store at -20°C for up to one month.[7]

  • Prepare Intermediate Dilution (Optional):

    • For easier preparation of final working concentrations, you can prepare an intermediate dilution.

    • For example, dilute the 1 mg/mL stock solution to 50 µg/mL by adding the stock solution to sterile cell culture medium.[4]

  • Prepare Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock or intermediate solution.

    • Dilute to the final desired concentration (e.g., 0.25-100 ng/mL) in pre-warmed cell culture medium.[4]

    • Ensure the final concentration of the organic solvent is minimal (e.g., <0.1% for DMSO) to avoid solvent-induced cellular toxicity.[22]

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of PGE2.[7][8]

General Protocol for Stability Testing by HPLC

This protocol outlines the key steps for assessing the stability of a prostaglandin analogue using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare solutions of the prostaglandin analogue at a known concentration in the desired buffer or formulation.

    • Expose the samples to the stress conditions to be tested (e.g., different temperatures, pH values, or light intensities) for various durations.

    • At each time point, take an aliquot of the sample for analysis.

    • Store the aliquots at -80°C until analysis to halt further degradation.

  • HPLC System and Conditions (Example for Latanoprost):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 3.0) in a 60:40 v/v ratio.[19]

    • Flow Rate: 1.0 mL/min.[19]

    • Detection: UV detector at 210 nm.[7][19]

    • Injection Volume: 20 µL.[19]

    • Column Temperature: 25°C.[19]

  • Analysis:

    • Prepare a standard curve with known concentrations of the prostaglandin analogue.

    • Inject the standards and the stressed samples into the HPLC system.

    • Identify and quantify the peak corresponding to the intact prostaglandin analogue based on its retention time compared to the standard.

    • Calculate the percentage of the remaining prostaglandin analogue at each time point to determine the degradation rate.

Visualizations

Prostaglandin Analogue Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis receive Receive Prostaglandin Analogue store Store at Recommended Temperature (-20°C for powder) receive->store prep_stock Prepare Stock Solution (e.g., in Ethanol/DMSO) store->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw prep_working Prepare Working Solution in Aqueous Buffer thaw->prep_working treat Treat Cells/Tissues prep_working->treat incubate Incubate Under Controlled Conditions treat->incubate collect Collect Samples incubate->collect analyze Analyze Samples (e.g., HPLC, ELISA) collect->analyze data Data Interpretation analyze->data

Caption: A typical workflow for handling prostaglandin analogues in experiments.

FP Receptor Signaling Pathway

fp_receptor_signaling PGF2a Prostaglandin F2α (or Analogue) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor binds Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cellular_response Cellular Response (e.g., smooth muscle contraction, gene expression) PKC->Cellular_response leads to

Caption: The Gq-coupled signaling pathway activated by FP receptors.[3][5][8][23]

References

How to control for the lower potency of (8-epi)-BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (8-epi)-BW 245C and its more potent stereoisomer, BW 245C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to BW 245C?

A1: this compound is the C-8 diastereomer of BW 245C.[1] Both are analogues of prostaglandin (B15479496) D2 (PGD2). Due to the difference in their three-dimensional structure, this compound is a significantly less potent agonist at the Prostaglandin D2 Receptor 1 (DP1) compared to BW 245C. For experimental purposes, it is crucial to consider them as two distinct pharmacological agents.[2][3]

Q2: What is the mechanism of action for BW 245C?

A2: BW 245C is a selective and high-affinity agonist for the DP1 receptor, which is a G-protein coupled receptor (GPCR).[4][5] Upon binding, it activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[6][7][8] This signaling cascade mediates various physiological responses.

Q3: My experiment with this compound shows a very weak or no effect. What should I do?

A3: This is the most common issue encountered and is expected due to the lower potency of this compound. The activity of BW 245C is reported to be substantially greater than its 8-epi stereoisomer. To control for this, you must use a significantly higher concentration of this compound to achieve a response comparable to that of BW 245C. It is recommended to perform a full dose-response curve for both compounds to determine their respective EC50 values in your specific assay system.

Q4: How do I determine the appropriate concentration range for this compound?

A4: Start by establishing a dose-response curve for the more potent isomer, BW 245C, in your experimental model. Based on its EC50 value, you can then test a concentration range for this compound that is shifted to higher concentrations. For example, if the EC50 of BW 245C is in the low nanomolar range, you may need to test this compound in the high nanomolar to micromolar range.

Q5: Can I use this compound as a negative control?

A5: While it is less potent, this compound is not inert and will likely produce an effect at a high enough concentration. Therefore, it should be used as a low-potency agonist for comparison, rather than a true negative control. A vehicle control (the solvent the compound is dissolved in) is the appropriate negative control for these experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No response observed with this compound Concentration too low due to its lower potency.Perform a dose-response experiment starting from a concentration at least 50-100 fold higher than the EC50 of BW 245C.
Degraded compound.Ensure proper storage of the compound (typically at -20°C). Use a fresh aliquot for your experiment.
High variability in results Inconsistent cell passage number.Use cells within a consistent and low passage number range for all experiments.
Pipetting errors.Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
Unexpected agonist effect Off-target effects at high concentrations.While BW 245C is selective for the DP1 receptor, the high concentrations of this compound required may lead to off-target effects. Characterize the receptor expression profile of your cell line.
Ligand bias.The compound may preferentially activate one signaling pathway over another (e.g., cAMP vs. β-arrestin). It is advisable to test for activity in multiple downstream pathways if results are unexpected.

Data Presentation

Table 1: Comparative Potency of BW 245C at the DP1 Receptor

CompoundAssay TypeSpecies/SystemPotency (IC50/Ki)
BW 245C [³H]-PGD₂ BindingHuman Platelet MembranesKi: 0.9 nM[4]
ADP-induced Platelet AggregationHumanIC50: 2.5 nM[4]
ADP-induced Platelet AggregationRatIC50: 250 nM[4]
This compound Platelet AggregationNot specified~70-fold less active than BW 245C

Note: Direct comparative potency data for this compound is limited in publicly available literature. The ~70-fold difference is a general guideline, and empirical determination in the specific experimental system is highly recommended.

Experimental Protocols

Key Experiment: Measurement of Intracellular cAMP Accumulation

This protocol provides a general framework for assessing the activation of the DP1 receptor by measuring the downstream production of cAMP in a cell-based assay.

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing the DP1 receptor or a cell line stably transfected with the human DP1 receptor (e.g., HEK293-DP1) in appropriate media.
  • The day before the assay, seed the cells into a 96-well plate at a density optimized for your cell line to reach approximately 80-90% confluency on the day of the experiment.
  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Ligand Preparation:

  • Prepare a stock solution of BW 245C and this compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions in a suitable assay buffer (e.g., HBSS or PBS with 0.1% BSA) to create a range of concentrations for the dose-response curves. It is crucial to include a vehicle control.

3. cAMP Accumulation Assay:

  • Wash the cells once with warm assay buffer.
  • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.
  • Add 50 µL of the prepared ligand dilutions (or vehicle control) to the respective wells.
  • Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.

4. Detection and Data Analysis:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits) following the manufacturer's instructions.
  • Plot the cAMP concentration against the logarithm of the agonist concentration.
  • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable analysis software (e.g., GraphPad Prism) to determine the EC50 and Emax values for each compound.

Mandatory Visualizations

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BW_245C BW 245C / this compound DP1_Receptor DP1 Receptor (GPCR) BW_245C->DP1_Receptor Binds G_Protein Gs Protein DP1_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: DP1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of This compound and BW 245C C 3. Add PDE Inhibitor (e.g., IBMX) to Cells B->C D 4. Add Compound Dilutions to Respective Wells C->D E 5. Incubate to Allow cAMP Accumulation D->E F 6. Lyse Cells and Measure cAMP Levels E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate EC50 and Emax G->H

Caption: Workflow for cAMP Accumulation Assay.

References

Validation & Comparative

Comparative Efficacy Analysis: (8-epi)-BW 245C versus BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in comparative efficacy data between (8-epi)-BW 245C and its C-8 diastereoisomer, BW 245C. While BW 245C is well-characterized as a potent and selective agonist for the prostaglandin (B15479496) D2 (PGD2) receptor 1 (DP1), research detailing the biological activity and therapeutic efficacy of this compound is not publicly available. This guide, therefore, focuses on the established efficacy of BW 245C, providing a framework for potential future comparative studies.

BW 245C is a hydantoin (B18101) prostaglandin analog that has been investigated for its therapeutic potential in a variety of contexts, primarily related to its agonistic activity on the DP1 receptor. This receptor is involved in numerous physiological processes, including inflammation, cardiovascular regulation, and immune responses.

Efficacy of BW 245C: A Data-Driven Overview

The therapeutic effects of BW 245C have been demonstrated in several preclinical and clinical studies. The following tables summarize key quantitative data from this research.

Table 1: Anti-Obesity Effects of BW 245C in a Diet-Induced Obesity Mouse Model
ParameterVehicle ControlBW 245C (DP1 Agonist)
Body Weight Gain61%11.4%

Data from a 10-week study in ApoE-/- mice on a high-fat diet.

Table 2: Hemodynamic Effects of Intravenous BW 245C in Anesthetized Rats
DoseChange in Mean Arterial Pressure (MAP)
0.3 µg/kg-6 ± 13%
3 µg/kg-53 ± 11%
30 µg/kg-68 ± 6%
Table 3: Cardiovascular Effects of Intravenous BW 245C in Healthy Human Volunteers
DoseEffect
1, 2, and 4 ng kg-1 min-1Progressive increase in heart rate and pulse pressure
Reduced ex vivo platelet aggregation to ADP

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Diet-Induced Obesity Study in ApoE-/- Mice
  • Animal Model: Male ApoE-/- mice.

  • Groups: Five groups (n=5 each): vehicle control, DP1 receptor agonist (BW 245C), DP1 receptor antagonist, DP2 receptor agonist, and DP2 receptor antagonist.

  • Diet: High-fat diet for 10 weeks.

  • Drug Administration: Intraperitoneal injections.

  • Primary Outcome Measures: Body weight gain, food intake.

  • Secondary Outcome Measures: Fasting levels of leptin, insulin, and bile acids; aortic wall thickness.

Hemodynamic Study in Anesthetized Rats
  • Animal Model: Inactin-anesthetized rats.

  • Groups: Two groups (n=6 each): BW 245C and vehicle (6% ethanol (B145695) in normal saline).

  • Drug Administration: Three serial intravenous infusions (17 minutes each) of escalating doses of BW 245C (0.3, 3, and 30 µg/kg) or vehicle.

  • Measurements: Continuous monitoring of mean arterial pressure (MAP) and heart rate. Regional blood flow was determined using the radionuclide-labelled microsphere method at baseline and at the end of each infusion.

Signaling Pathway and Experimental Workflow

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

Signaling Pathway of BW 245C

BW 245C exerts its effects by activating the DP1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade.

BW245C_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DP1 DP1 Receptor G_protein Gs Protein DP1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates BW245C BW 245C BW245C->DP1 Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of BW 245C via the DP1 receptor.

General Experimental Workflow for Agonist Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of a receptor agonist like BW 245C.

Agonist_Efficacy_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Receptor_Binding Receptor Binding Assays (Determine affinity and selectivity) Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Cell_Based_Assays Animal_Model Selection of Animal Model (Relevant to disease) Cell_Based_Assays->Animal_Model Dose_Response Dose-Response Studies (Determine effective dose range) Animal_Model->Dose_Response Efficacy_Study Efficacy Study (Assess therapeutic effect) Dose_Response->Efficacy_Study Data_Collection Data Collection (Physiological and biochemical markers) Efficacy_Study->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: General workflow for agonist efficacy testing.

This compound: An Uncharacterized Diastereomer

As the C-8 diastereomer of BW 245C, this compound possesses a different three-dimensional arrangement of atoms at the eighth carbon position. In medicinal chemistry, stereoisomerism can have a profound impact on a molecule's biological activity. It is plausible that this compound may exhibit different binding affinity and efficacy at the DP1 receptor compared to BW 245C. However, without experimental data, any discussion of its comparative efficacy remains speculative. Future research is warranted to elucidate the pharmacological profile of this compound and to conduct direct comparative studies with BW 245C to determine their relative therapeutic potential.

A Comparative Analysis of Receptor Binding: (8-epi)-BW 245C versus Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding profiles of the synthetic agonist (8-epi)-BW 245C and the endogenous prostanoid, Prostaglandin (B15479496) D2 (PGD2). This document synthesizes experimental data to highlight their differential affinities for the D-type prostanoid receptors, DP1 and DP2 (also known as CRTH2), and the subsequent signaling cascades they initiate.

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1][2][3] Its biological effects are primarily mediated through two distinct G-protein coupled receptors: the DP1 and DP2 receptors.[1][2][3] In contrast, this compound, a stable hydantoin (B18101) derivative of PGD2, has been developed as a potent and selective pharmacological tool to investigate the specific roles of the DP1 receptor.[4] This guide will delve into the nuances of their receptor interactions, supported by quantitative data and detailed experimental methodologies.

Receptor Binding Affinities: A Quantitative Comparison

The differential binding of PGD2 and BW 245C to DP1 and DP2 receptors is central to their distinct biological activities. PGD2 acts as a non-selective agonist, binding with high affinity to both DP1 and DP2 receptors.[5] Conversely, BW 245C demonstrates marked selectivity for the DP1 receptor.[6]

LigandReceptorBinding Affinity (Ki)Cell Type/Membrane SourceReference
PGD2 DP1~3 nMHuman Platelet Membranes[7]
DP2 (CRTH2)High affinity site: 2.5 nM; Low affinity site: 109 nMRecombinant HEK293(EBNA) cells expressing hCRTH2[7]
BW 245C DP10.9 nMIsolated Human Platelet Membranes
DP2 (CRTH2)Low affinity/selectivity not typically quantified--

Note: The term "this compound" is not commonly found in the reviewed literature; the compound is consistently referred to as BW 245C. It is presented here as per the user's request, but for the remainder of this guide, the standard nomenclature "BW 245C" will be used.

Functional Potency: Translating Binding to Cellular Response

The binding of these ligands to their respective receptors initiates downstream signaling cascades. The functional potency of PGD2 and BW 245C is often assessed by measuring the production of second messengers, such as cyclic AMP (cAMP).

LigandReceptorFunctional AssayPotency (EC50)Cell TypeReference
PGD2 DP1cAMP Production---
DP2 (CRTH2)Inhibition of forskolin-stimulated cAMP production-Recombinant HEK293(EBNA) cells expressing hCRTH2[7]
BW 245C DP1cAMP Production0.7 nMHEK293 cells stably expressing the hDP receptor

Experimental Protocols

The quantitative data presented in this guide are derived from rigorous experimental methodologies, primarily radioligand binding assays and functional assays measuring second messenger levels.

Radioligand Binding Assay (Competitive Inhibition)

This technique is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor (e.g., human platelets for DP1, or HEK293 cells transfected with the DP2 receptor) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

  • The homogenate is centrifuged to pellet the cell membranes.[8]

  • The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.[8] Protein concentration is determined using a standard method like the BCA assay.[8]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[8]

  • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]PGD2), and varying concentrations of the unlabeled competitor ligand (PGD2 or BW 245C).[7][9]

  • The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[7][8]

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[8][9] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[7]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation cluster_quant Quantification & Analysis prep1 Homogenize cells/tissues prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 bind1 Incubate membranes with radioligand and competitor prep3->bind1 sep1 Vacuum filtration bind1->sep1 sep2 Wash filters sep1->sep2 quant1 Scintillation counting sep2->quant1 quant2 Calculate IC50 and Ki quant1->quant2

Radioligand Binding Assay Workflow

Signaling Pathways: DP1 vs. DP2

The distinct receptor preferences of PGD2 and BW 245C lead to the activation of different intracellular signaling pathways.

DP1 Receptor Signaling: Activation of the DP1 receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This pathway is generally associated with smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[3] As a selective DP1 agonist, BW 245C primarily activates this pathway.

G ligand PGD2 or BW 245C receptor DP1 Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp atp ATP atp:e->camp:w converts to pka Protein Kinase A camp->pka activates response Cellular Response (e.g., smooth muscle relaxation) pka->response

DP1 Receptor Signaling Pathway

DP2 (CRTH2) Receptor Signaling: In contrast, the DP2 receptor is coupled to Gi proteins.[3] Its activation by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is predominantly involved in pro-inflammatory responses, such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[3] BW 245C does not significantly activate this pathway due to its low affinity for the DP2 receptor.

G ligand PGD2 receptor DP2 (CRTH2) Receptor ligand->receptor g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits response Cellular Response (e.g., chemotaxis) g_protein->response camp cAMP atp ATP atp:e->camp:w conversion reduced

DP2 (CRTH2) Receptor Signaling Pathway

Conclusion

The comparison of receptor binding between BW 245C and PGD2 underscores the critical role of receptor selectivity in determining biological outcomes. While PGD2 acts as a broad-spectrum agonist on both DP1 and DP2 receptors, thereby eliciting a range of both pro- and anti-inflammatory effects, BW 245C serves as a specific and potent activator of the DP1 receptor pathway. This selectivity makes BW 245C an invaluable tool for dissecting the specific physiological and pathological roles of DP1 signaling. For drug development professionals, understanding these differences is paramount in the design of targeted therapies that can selectively modulate the PGD2 signaling axis for therapeutic benefit. For instance, in some contexts, BW 245C has been observed to interact with other prostanoid receptors, such as the EP receptor, highlighting the importance of comprehensive characterization in various biological systems.[10]

References

The Inactive Diastereomer BW 246C: An Essential Negative Control for the DP Receptor Agonist BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the use of appropriate controls is paramount to validate experimental findings. In studies involving the potent prostaglandin (B15479496) D2 (PGD2) receptor agonist BW 245C, its diastereomer, BW 246C, serves as an indispensable negative control. Due to a subtle change in its stereochemistry, BW 246C exhibits significantly reduced biological activity, making it an ideal tool to ensure that the observed effects of BW 245C are specifically mediated by the DP receptor.

BW 245C is a highly selective agonist for the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This signaling cascade is involved in various physiological processes, including the inhibition of platelet aggregation, vasodilation, and modulation of inflammatory responses.[4][5] In contrast, BW 246C, as the C-8 diastereomer of BW 245C, shows a dramatically lower affinity for the DP1 receptor, resulting in a 70-fold reduction in biological activity. This stark difference in potency allows researchers to dissect the specific DP1 receptor-mediated effects of BW 245C from any potential off-target or non-specific interactions.

Comparative Activity of BW 245C and BW 246C

ParameterBW 245CBW 246C (as Negative Control)
DP1 Receptor Binding Affinity High (nM range)Very Low (µM range or higher)
cAMP Accumulation Potent stimulationMinimal to no stimulation
Inhibition of Platelet Aggregation Strong inhibitionLittle to no inhibition

Logical Framework for Using BW 246C as a Negative Control

The use of BW 246C as a negative control is based on the principle of stereoselectivity in drug-receptor interactions. The three-dimensional arrangement of atoms in a molecule is critical for its ability to bind to and activate its target receptor. By using a diastereomer with identical chemical composition but a different spatial arrangement, researchers can control for non-specific effects of the chemical scaffold.

G cluster_experiment Experimental Design cluster_target Biological Target cluster_outcome Observed Effect BW_245C BW 245C (Active Compound) DP1_Receptor DP1 Receptor BW_245C->DP1_Receptor Binds and Activates BW_246C BW 246C (Negative Control) BW_246C->DP1_Receptor Does not bind effectively Vehicle Vehicle Control No_Effect No Significant Effect Vehicle->No_Effect Specific_Effect Specific DP1-Mediated Effect DP1_Receptor->Specific_Effect DP1_Receptor->No_Effect

Caption: Logical diagram illustrating the use of BW 246C as a negative control for BW 245C.

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor by an agonist like BW 245C initiates a well-defined signaling cascade. The receptor couples to the Gs alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol BW_245C BW 245C (Agonist) DP1 DP1 Receptor BW_245C->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Response Phosphorylates Downstream Targets

References

Validating DP1 Receptor Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the preclinical validation of novel therapeutics. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of (8-epi)-BW 245C, a known DP1 receptor agonist, and its alternatives. The content emphasizes experimental data and detailed protocols to aid in the design and interpretation of in vivo studies.

This compound is a diastereomer of the potent and selective prostaglandin (B15479496) D2 (PGD2) receptor 1 (DP1) agonist, BW 245C. While this compound itself is less active, the extensive in vivo research on BW 245C serves as a foundational framework for validating the engagement of any compound targeting the DP1 receptor. The primary strategy for confirming target engagement involves administering the DP1 agonist in a relevant animal model and observing a physiological response that can be attenuated or abolished by a selective DP1 antagonist or in DP1 receptor knockout mice.

Comparative Efficacy of DP1 Receptor Agonists

The following table summarizes the in vivo effects of BW 245C, the more active stereoisomer of this compound, in various animal models. These studies exemplify how target engagement of a DP1 agonist can be validated through quantifiable physiological outcomes.

CompoundAnimal ModelDose and RouteObserved In Vivo Effect (Target Engagement Readout)Validation Method
BW 245C Anesthetized Rat0.25-160 µg/kg, i.v.Dose-dependent decrease in systemic arterial blood pressure (vasodilation)[1][2]Antagonism by the selective DP1 antagonist BW A868C[1][2]
BW 245C ApoE-/- Mice on a high-fat dietNot specified, intraperitoneal injectionInhibition of diet-induced weight gain and reduction in food intake[3]Comparison with a DP1 receptor antagonist group[3]
BW 245C Bleomycin-treated Mice (Lung Fibrosis Model)500 nmol/kg, transoral instillationDecreased inflammatory cell recruitment and collagen accumulation in the lung[4]-
BW 245C Wild-type Mice (Ischemic Stroke Model)10, 25, and 50 nmol, intracerebroventricularDose-dependent attenuation of NMDA-induced lesion size and reduction of MCAO-induced brain infarction size[5][6][7]Comparison with DP1-/- mice, which show aggravated brain damage[5][6][7]
BW 245C PVM-infected BALB/c Mice (Respiratory Infection Model)1 mg/kg, intranasalIncreased production of IFN-λ and IFN-γ; at later stages, exaggerated lung inflammation and mortality[8]-
Alternative DP1 Agonists (e.g., ZK110841) Not specified in detail in the provided abstractsNot specifiedPotent agonism at the DP1 receptor-

Key Experimental Protocols for In Vivo Target Validation

Robust in vivo target validation relies on well-defined experimental protocols. Below are methodologies for key experiments cited in the literature for assessing DP1 receptor engagement.

Vasodilation in Rodent Models

This protocol assesses the vasodilatory effects of DP1 agonists, a direct physiological consequence of DP1 receptor activation in the vasculature.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Data Acquisition and Analysis anesthetize Anesthetize Rodent (e.g., thiobutabarbitone) cannulate Cannulate Femoral Artery and Vein (for blood pressure monitoring and drug administration) anesthetize->cannulate stabilize Allow for Stabilization of Blood Pressure cannulate->stabilize agonist Administer DP1 Agonist (e.g., BW 245C) (i.v. bolus or infusion) stabilize->agonist antagonist Pre-treat with DP1 Antagonist (e.g., BW A868C) in a separate group stabilize->antagonist record Continuously Record Mean Arterial Pressure (MAP) agonist->record antagonist->agonist analyze Calculate Dose-Response Curve for the Agonist record->analyze compare Compare Dose-Response Curves (with and without antagonist) analyze->compare

Caption: Workflow for assessing DP1 agonist-induced vasodilation.

Methodology:

  • Animal Preparation: Anesthetize rats (e.g., with thiobutabarbitone) and surgically prepare them for the experiment. Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration. Allow the animal's blood pressure to stabilize before drug administration.

  • Drug Administration:

    • Agonist Group: Administer bolus intravenous injections of the DP1 agonist (e.g., BW 245C) in increasing doses.

    • Antagonist Group: In a separate group of animals, pre-treat with a selective DP1 antagonist (e.g., BW A868C) via intravenous infusion before administering the DP1 agonist.

  • Data Acquisition and Analysis: Continuously record the mean arterial pressure (MAP). A fall in MAP indicates vasodilation. Plot the change in MAP against the agonist dose to generate a dose-response curve. Compare the dose-response curves in the presence and absence of the antagonist. A rightward shift in the dose-response curve in the presence of the antagonist confirms that the vasodilation is mediated by the DP1 receptor.[1][2]

Bleomycin-Induced Lung Fibrosis in Mice

This model is used to evaluate the anti-inflammatory and anti-fibrotic potential of DP1 agonists.

Experimental Workflow:

G cluster_0 Induction of Fibrosis cluster_1 Treatment cluster_2 Endpoint Analysis bleomycin (B88199) Administer Bleomycin (e.g., 3 mg/kg, intranasally or intratracheally) treatment Administer DP1 Agonist (e.g., BW 245C) (e.g., 500 nmol/kg, transorally) repeatedly bleomycin->treatment vehicle Administer Vehicle Control bleomycin->vehicle euthanize Euthanize Mice at a Defined Timepoint (e.g., 21 days) treatment->euthanize vehicle->euthanize balf Collect Bronchoalveolar Lavage Fluid (BALF) (for inflammatory cell count) euthanize->balf histology Process Lungs for Histology (e.g., Masson's trichrome stain for collagen) euthanize->histology collagen_assay Measure Lung Collagen Content (e.g., Sircol assay) euthanize->collagen_assay

Caption: Workflow for the bleomycin-induced lung fibrosis model.

Methodology:

  • Induction of Pulmonary Fibrosis: Anesthetize mice (e.g., C57BL/6) and induce lung fibrosis by a single intranasal or intratracheal instillation of bleomycin (e.g., 3 mg/kg)[1][2][9].

  • Treatment: Administer the DP1 agonist (e.g., BW 245C) or vehicle control at specified doses and frequencies (e.g., transorally three times a week for three weeks)[4].

  • Endpoint Analysis: At a predetermined time point (e.g., 21 days post-bleomycin), euthanize the mice.

    • Inflammatory Cell Recruitment: Collect bronchoalveolar lavage fluid (BALF) and perform cell counts to quantify inflammatory cell infiltration.

    • Collagen Deposition: Process the lungs for histological analysis (e.g., Masson's trichrome staining) to visualize collagen deposition. Quantify collagen content using a biochemical assay (e.g., Sircol collagen assay). A reduction in inflammatory cells and collagen content in the agonist-treated group compared to the vehicle group indicates target engagement and therapeutic efficacy[4].

Middle Cerebral Artery Occlusion (MCAO) in Mice

This model of ischemic stroke is used to assess the neuroprotective effects of DP1 agonists.

Experimental Workflow:

G cluster_0 Pre-treatment and Surgery cluster_1 Reperfusion and Monitoring cluster_2 Infarct Volume Assessment pretreatment Administer DP1 Agonist (e.g., BW 245C) or Vehicle (e.g., intracerebroventricularly) mcao Induce Transient Focal Cerebral Ischemia (intraluminal filament MCAO) pretreatment->mcao reperfusion Allow Reperfusion (by withdrawing the filament) mcao->reperfusion monitoring Monitor Neurological Deficit reperfusion->monitoring euthanize Euthanize Mice at a Defined Timepoint (e.g., 24 hours) monitoring->euthanize staining Harvest Brain and Stain with TTC euthanize->staining quantification Quantify Infarct Volume staining->quantification

Caption: Workflow for the MCAO mouse model of ischemic stroke.

Methodology:

  • Pre-treatment and Surgery: Anesthetize mice and administer the DP1 agonist (e.g., BW 245C) or vehicle control, for example, via intracerebroventricular injection[7]. Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes)[7][10].

  • Reperfusion and Monitoring: After the occlusion period, withdraw the filament to allow for reperfusion. Monitor the animals for neurological deficits using a standardized scoring system.

  • Infarct Volume Assessment: At a specific time point post-MCAO (e.g., 24 hours), euthanize the mice and harvest the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume. A reduction in infarct volume and neurological deficit in the agonist-treated group compared to the vehicle group is a strong indicator of neuroprotective target engagement[7]. To further validate that the effect is DP1-mediated, the experiment can be repeated in DP1 knockout mice, where the protective effect of the agonist should be absent[5][6].

Signaling Pathways and Logical Relationships

The engagement of this compound or other agonists with the DP1 receptor initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

G agonist This compound / BW 245C dp1 DP1 Receptor agonist->dp1 g_protein Gs Protein dp1->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A camp->pka cellular_response Downstream Cellular Responses (e.g., vasodilation, anti-inflammation, neuroprotection) pka->cellular_response

Caption: DP1 receptor signaling pathway.

To confirm that the observed in vivo effects are a direct result of DP1 receptor engagement, a logical experimental framework is essential. This involves demonstrating that blocking the receptor negates the agonist's effect.

G agonist DP1 Agonist (e.g., BW 245C) dp1 DP1 Receptor agonist->dp1 Activates antagonist DP1 Antagonist (e.g., BW A868C) antagonist->dp1 Blocks response Physiological Response (e.g., Vasodilation) dp1->response Leads to

Caption: Logic of DP1 target engagement validation.

References

Cross-Reactivity of (8-epi)-BW 245C with Prostanoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the prostaglandin (B15479496) D2 (PGD2) analog, (8-epi)-BW 245C, with other prostanoid receptors. Due to a lack of comprehensive binding data for this compound in the public domain, this document focuses on the well-characterized parent compound, BW 245C, to provide a foundational understanding. The potential implications of the 8-epi stereochemistry on receptor interaction are also discussed.

Executive Summary

BW 245C is a potent and selective agonist for the prostanoid DP1 receptor. However, like many prostanoid analogs, the potential for cross-reactivity with other prostanoid receptor subtypes (EP, FP, IP, and TP) exists. Understanding this off-target activity is crucial for interpreting experimental results and predicting potential side effects in drug development. This guide summarizes the available quantitative data on the binding affinity of BW 245C to various prostanoid receptors, provides detailed experimental protocols for assessing such interactions, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Prostanoid Receptor Binding Profile of BW 245C

The following table summarizes the binding affinities (Ki) of BW 245C for a panel of prostanoid receptors. The data is compiled from studies utilizing radioligand binding assays with membrane preparations from cells heterologously expressing the specific human or mouse receptor subtypes. It is important to note that direct, comprehensive binding data for the 8-epi isomer of BW 245C is not currently available in the literature.

Receptor SubtypeLigandKi (nM)SpeciesCell LineReference
DP1 BW 245C23 - 26HumanPlatelets[1]
BW 245C>220MouseCHO[2]
EP1 BW 245C>10,000MouseCHO[3]
EP2 BW 245C>10,000MouseCHO[3]
EP3 BW 245C>10,000MouseCHO[3]
EP4 BW 245C64.7HumanHEK-293
FP BW 245C>10,000MouseCHO[3]
IP BW 245C>10,000MouseCHO[3]
TP BW 245C>10,000MouseCHO[3]

Note on this compound: The 8-epi configuration in other prostanoids, such as 8-epi-PGF2α, has been shown to alter receptor binding profiles, often leading to interactions with the TP receptor. While direct evidence is lacking for this compound, researchers should consider the possibility of a different cross-reactivity profile compared to BW 245C.

Experimental Protocols

Two key experimental approaches are employed to determine the cross-reactivity of a compound like this compound with prostanoid receptors: radioligand binding assays and functional assays measuring second messenger accumulation.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Objective: To determine the inhibitory constant (Ki) of this compound for each prostanoid receptor subtype.

Materials:

  • Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing a single human prostanoid receptor subtype (DP, EP1, EP2, EP3, EP4, FP, IP, or TP).

  • Radioligands:

    • [³H]-PGD2 for DP receptors

    • [³H]-PGE2 for EP receptors

    • [³H]-PGF2α for FP receptors

    • [³H]-Iloprost for IP receptors

    • [³H]-SQ 29,548 for TP receptors

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand for the specific receptor (for non-specific binding).

    • 50 µL of serially diluted this compound or vehicle control.

    • 50 µL of the appropriate radioligand at a concentration close to its Kd.

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation. For prostanoid receptors coupled to Gs (DP, EP2, EP4, IP) or Gi (EP3), activation leads to an increase or decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), respectively.

Objective: To determine the potency (EC50) of this compound in activating or inhibiting adenylyl cyclase through Gs or Gi-coupled prostanoid receptors.

Materials:

  • Cells: CHO or HEK-293 cells stably expressing the prostanoid receptor of interest.

  • Test Compound: this compound, serially diluted.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin (B1673556) (for Gi-coupled receptors): To pre-stimulate adenylyl cyclase.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells into 96-well or 384-well plates and grow to confluency.

  • Compound Addition (Gs-coupled receptors):

    • Aspirate the culture medium and add stimulation buffer containing serially diluted this compound.

  • Compound Addition (Gi-coupled receptors):

    • Aspirate the culture medium and add stimulation buffer containing a fixed concentration of forskolin and serially diluted this compound.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • For Gs-coupled receptors, determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting sigmoidal dose-response curve.

    • For Gi-coupled receptors, determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

Mandatory Visualizations

Prostanoid Receptor Signaling Pathways

Prostanoid_Signaling cluster_ligands Prostanoids cluster_receptors Prostanoid Receptors cluster_gs Gs Signaling cluster_gi Gi Signaling cluster_gq Gq Signaling PGD2 PGD2 DP DP PGD2->DP PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PGF2a PGF2α FP FP PGF2a->FP PGI2 PGI2 IP IP PGI2->IP TXA2 TXA2 TP TP TXA2->TP AC_Gs Adenylyl Cyclase DP->AC_Gs Gs PLC Phospholipase C EP1->PLC Gq EP2->AC_Gs Gs AC_Gi Adenylyl Cyclase EP3->AC_Gi Gi EP4->AC_Gs Gs FP->PLC Gq IP->AC_Gs Gs TP->PLC Gq cAMP_inc ↑ cAMP AC_Gs->cAMP_inc cAMP_dec ↓ cAMP AC_Gi->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: Major signaling pathways of prostanoid receptors.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor of Interest) start->prep_membranes setup_assay Set Up 96-well Plate: - Membranes - Radioligand - this compound (or vehicle) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate Bound from Free Radioligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of (8-epi)-BW 245C and Other Synthetic DP1 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (8-epi)-BW 245C and other synthetic agonists of the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor, a Gs protein-coupled receptor, plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of allergic responses. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding affinity, potency, and selectivity of these compounds, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of DP1 Agonists

The following tables summarize the quantitative data for this compound and other prominent synthetic DP1 agonists. This compound is a diastereomer of the potent DP1 agonist BW 245C and is reported to be approximately 70-fold less active. Due to the limited availability of direct comparative studies including this compound, the data presented primarily focuses on BW 245C and other well-characterized synthetic DP1 agonists.

Table 1: Binding Affinity (Ki) of Synthetic Agonists for the DP1 Receptor

CompoundKi (nM)Species/Tissue SourceRadioligandReference
BW 245C0.9Human Platelet Membranes[3H]-PGD2[1]
BW 245C23-26Human Platelet DP ReceptorNot Specified[2]
SQ2798610 ± 2Human Platelet DP ReceptorNot Specified[2]
RS9352023-26Human Platelet DP ReceptorNot Specified[2]
ZK11084123-26Human Platelet DP ReceptorNot Specified[2]
ZK11818250 ± 9Human Platelet DP ReceptorNot Specified[2]

Table 2: Potency (EC50/IC50) of Synthetic Agonists in Functional Assays

CompoundFunctional AssayPotency (nM)Cell/Tissue SystemReference
BW 245CcAMP Production (EC50)0.7HEK293 cells expressing hDP receptor[2]
BW 245CcAMP Production (EC50)53 ± 16Embryonic Bovine Tracheal Fibroblasts[2]
BW 245CInhibition of ADP-induced Platelet Aggregation (IC50)8.7Human Platelets[2]
BW 245CInhibition of ADP-induced Platelet Aggregation (IC50)9.9Rat Platelets[2]
SQ27986cAMP Production (EC50)29 ± 7Embryonic Bovine Tracheal Fibroblasts[2]
RS93520cAMP Production (EC50)28 ± 6Embryonic Bovine Tracheal Fibroblasts[2]
ZK110841cAMP Production (EC50)31 ± 7Embryonic Bovine Tracheal Fibroblasts[2]
ZK118182cAMP Production (EC50)18 ± 6Embryonic Bovine Tracheal Fibroblasts[2]

Table 3: Selectivity Profile of BW 245C against other Prostanoid Receptors

ReceptorActivityReference
EP1Lower activity compared to PGD2[3]
EP2Higher activity compared to PGD2[3]
EP4Higher activity compared to PGD2[3]
FPLower activity compared to PGD2[3]

Note: A comprehensive selectivity profile for other synthetic DP1 agonists listed was not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize DP1 agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the DP1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the DP1 receptor by a non-labeled synthetic agonist.

Materials:

  • Cell membranes expressing the DP1 receptor (e.g., human platelet membranes).

  • Radioligand (e.g., [3H]-PGD2).

  • Test compounds (synthetic DP1 agonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a DP1 agonist to stimulate the production of intracellular cAMP.

Objective: To quantify the increase in intracellular cAMP levels in response to stimulation by a synthetic DP1 agonist.

Materials:

  • Cells expressing the DP1 receptor (e.g., HEK293 cells stably expressing the human DP1 receptor).

  • Test compounds (synthetic DP1 agonists).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Plate reader capable of detecting the signal from the chosen assay kit.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells for a short period.

  • Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Mandatory Visualization

DP1 Receptor Signaling Pathway

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DP1_Agonist DP1 Agonist (this compound, etc.) DP1_Receptor DP1 Receptor DP1_Agonist->DP1_Receptor Binds Gs_Protein Gs Protein DP1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Aggregation Inhibition) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: DP1 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare DP1 Receptor Membrane Suspension Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Experimental Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow Start Start Plate_Cells Plate DP1-Expressing Cells Start->Plate_Cells Stimulate Stimulate with Test Compound Plate_Cells->Stimulate Lyse_Cells Cell Lysis Stimulate->Lyse_Cells Detect_cAMP cAMP Detection (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze Data Analysis (EC50 Determination) Detect_cAMP->Analyze End End Analyze->End

Caption: cAMP accumulation assay workflow.

References

Navigating the Nuances of DP1 Receptor Agonism: A Comparative Guide to (8-epi)-BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the selective prostaglandin (B15479496) D2 (PGD2) receptor 1 (DP1) agonist, (8-epi)-BW 245C, with other alternatives, supported by experimental data. We delve into the factors influencing its experimental reproducibility and provide detailed protocols for key assays.

This compound, also known as BW245C, is a potent and selective agonist of the DP1 receptor, a Gs-protein coupled receptor (GPCR) whose activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses. However, the experimental outcomes with this compound can exhibit variability, underscoring the importance of understanding its pharmacological profile and the factors that can influence its activity.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data on the performance of this compound in comparison to the endogenous ligand PGD2 and other relevant compounds across various in vitro and in vivo assays.

Table 1: In Vitro Potency and Efficacy

CompoundAssayTargetSpeciesPotency (EC50/IC50)Efficacy (% of control)Reference
This compound Inhibition of Eosinophil ApoptosisDP1 ReceptorHuman0.826 µM (EC50)Significantly enhanced cell viability[1]
PGD2Inhibition of Eosinophil ApoptosisDP1 ReceptorHumanNot specifiedModerately increased cell viability[1]
This compound Inhibition of Platelet AggregationDP1 ReceptorHuman0.2 x prostacyclinPotent inhibition[2]
PGD2Inhibition of Platelet AggregationDP1 ReceptorHuman8 x less potent than this compound-[2]
This compound cAMP ActivationEP2 ReceptorNot specifiedHigher than PGD2-[3][4]
This compound cAMP ActivationEP4 ReceptorNot specifiedHigher than PGD2-[3][4]
This compound cAMP ActivationEP1 ReceptorNot specifiedLower than PGD2-[3][4]
This compound cAMP ActivationFP ReceptorNot specifiedLower than PGD2-[3][4]

Table 2: In Vivo Activity

CompoundAssaySpeciesDoseEffectReference
This compound Vasodilation (Blood Pressure Reduction)Dog-0.5 x prostacyclin[2]
This compound Vasodilation (Blood Pressure Reduction)Monkey-0.1 x prostacyclin[2]
This compound Vasodilation (Blood Pressure Reduction)Rat-0.06 x prostacyclin[2]
This compound Vasodilation (Blood Pressure Reduction)Rabbit-< 0.02 x prostacyclin[2]
This compound Inhibition of Platelet Aggregation (ex vivo)RabbitIntravenous infusion0.08 x prostacyclin[2]
This compound Inhibition of Platelet Aggregation (ex vivo)DogIntravenous infusion0.04 x prostacyclin[2]
This compound Inhibition of Platelet Aggregation (ex vivo)MonkeyIntravenous infusion0.05 x prostacyclin[2]
This compound Anxiolytic-like activity (Elevated plus-maze)Mouse0.1-1 pmol (i.c.v.)Significant increase in time spent in open arms[5]

Factors Influencing Reproducibility of Experimental Results

The observed variability in the effects of this compound can be attributed to several factors:

  • Species-Specific Differences: As evidenced in the tables above, the potency of this compound in inhibiting platelet aggregation and inducing vasodilation varies significantly across different species[2]. This highlights the importance of careful species selection in preclinical studies and the potential for discrepancies when extrapolating data to humans.

  • Off-Target Effects: While considered a selective DP1 agonist, studies have shown that this compound can interact with other prostanoid receptors, particularly EP receptors[3][4][6]. For instance, in the rabbit jugular vein, its effects suggest a dual action on both DP1 and possibly EP2 receptors[6]. This cross-reactivity can lead to complex and tissue-dependent pharmacological responses, contributing to a lack of reproducibility if the full receptor profile is not considered.

  • Experimental Conditions: The specific experimental setup, including the choice of tissue, cell line, and assay conditions, can significantly impact the observed effects of this compound. For example, in canine colonic epithelium, this compound produced dose-dependent increases in short-circuit current, an effect suggested to be mediated by EP receptors rather than DP1 receptors[7]. This contrasts with its well-established DP1-mediated inhibition of platelet aggregation[2].

  • Ligand Bias: Like many GPCRs, the DP1 receptor can exhibit biased agonism, where different agonists stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways. While this compound primarily signals through the Gs-cAMP pathway, the potential for biased signaling towards other pathways in different cellular contexts cannot be entirely ruled out and could contribute to varied experimental outcomes.

Experimental Protocols

To aid in the design of robust and reproducible experiments, detailed methodologies for key assays are provided below.

Experimental Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of this compound and other agonists to stimulate cAMP production in cells expressing the DP1 receptor.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the human DP1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Seed cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells once with pre-warmed PBS.
  • Add 50 µL of stimulation buffer (e.g., HBSS containing 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor) to each well.
  • Prepare serial dilutions of this compound, PGD2, and other test compounds in stimulation buffer.
  • Add 50 µL of the compound dilutions to the respective wells. For control wells, add 50 µL of stimulation buffer with vehicle.
  • Incubate the plate at 37°C for 30 minutes.

3. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
  • Calculate the EC50 values for each compound using a non-linear regression analysis (e.g., sigmoidal dose-response).

Experimental Protocol 2: In Vitro Platelet Aggregation Assay

This protocol assesses the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
  • Collect the upper PRP layer carefully.

2. Platelet Aggregation Measurement:

  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
  • Pre-warm the PRP samples to 37°C for 10 minutes.
  • Add a small volume of this compound, PGD2, or vehicle control to the PRP and incubate for 2 minutes.
  • Initiate platelet aggregation by adding a submaximal concentration of an agonist (e.g., 5 µM ADP).
  • Monitor the change in light transmission using a platelet aggregometer for at least 5 minutes.

3. Data Analysis:

  • The extent of platelet aggregation is measured as the maximum percentage change in light transmission, with 100% aggregation set by the response to the agonist alone.
  • Determine the IC50 value for each inhibitory compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanisms

To further clarify the biological context of this compound's action, the following diagrams illustrate its signaling pathway and the workflow of a typical screening experiment.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 8_epi_BW_245C This compound DP1 DP1 Receptor 8_epi_BW_245C->DP1 Binds G_protein Gs Protein DP1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Platelet Inhibition) PKA->Response Phosphorylates targets leading to

Figure 1: Signaling pathway of this compound via the DP1 receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with DP1 Receptor Incubation Incubate Cells with Compounds Cell_Culture->Incubation Compound_Prep Prepare this compound and Alternatives Compound_Prep->Incubation Measurement Measure Endpoint (e.g., cAMP levels) Incubation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response Comparison Compare Potency (EC50) and Efficacy Dose_Response->Comparison

Figure 2: General workflow for comparing DP1 receptor agonists.

References

Comparative Analysis of (8-epi)-BW 245C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of (8-epi)-BW 245C, a selective DP1 prostanoid receptor agonist. Through a compilation of preclinical data, this document compares its performance with other relevant compounds and details the experimental protocols utilized in these key studies.

This compound, a hydantoin (B18101) prostaglandin (B15479496) analogue, is a potent and selective agonist for the prostaglandin D2 (PGD2) receptor 1 (DP1). Its activity has been characterized in various preclinical models, demonstrating effects on platelet aggregation, vascular tone, and other physiological processes. This guide synthesizes available quantitative data to offer a comparative perspective on its efficacy and potency.

Performance Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound and its comparators.

Table 1: Comparative Potency of this compound and Analogues on Human Platelet Aggregation

CompoundRelative Potency (x PGI2)
This compound0.2[1]
13'-aza analogue 13 (BW68C)0.3[2]
13'-aza analogue 14 (BW361C)0.6[2]

Table 2: Comparative Activity of this compound against Prostacyclin (PGI2) and PGD2

ParameterSpeciesThis compound Potency vs. ProstacyclinThis compound Potency vs. PGD2
Inhibition of Platelet Aggregation (in vitro) Human0.2x[1]8x[1]
Vasodepressor Effect Dog (anesthetized)0.5x[1]-
Monkey (anesthetized)0.1x[1]-
Rat (anesthetized)0.06x[1]-
Rabbit (anesthetized)<0.02x[1]-
Inhibition of Platelet Aggregation (ex vivo) Rabbit0.08x[1]-
Dog0.04x[1]-
Monkey0.05x[1]-

Table 3: Dose-Dependent Effects of this compound on Hemodynamics in Anesthetized Rats

Dose (µg/kg, i.v.)Change in Mean Arterial PressureChange in Regional Vascular Resistance (Skeletal Muscle)Change in Regional Vascular Resistance (Skin)
0.3--6 ± 13%-29 ± 8%
3Dose-dependent reduction[3]-53 ± 11%[3]-55 ± 8%[3]
30Dose-dependent reduction[3]-68 ± 6%[3]-30 ± 16%
P<0.05 vs vehicle treatment[3]

Table 4: Comparative Efficacy of Prostaglandin Analogues on Intraocular Pressure (IOP) in Patients with Glaucoma or Ocular Hypertension (6-Month Study)

TreatmentMean Change from Baseline IOP (mmHg)% Patients with >20% IOP Decrease
Bimatoprost (B1667075) 0.03%Significantly greater than latanoprost (B1674536) at all measurements[4]69% to 82%[4]
Latanoprost 0.005%-50% to 62%[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical workflow for assessing its activity.

DP1_Signaling_Pathway cluster_membrane Cell Membrane DP1 DP1 Receptor Gs Gs Protein DP1->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts BW245C This compound BW245C->DP1 Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Cellular_Response Phosphorylates Target Proteins

Figure 1: DP1 Receptor Signaling Pathway Activation by this compound.

Platelet_Aggregation_Workflow start Start: Whole Blood Collection prp Prepare Platelet-Rich Plasma (PRP) by Centrifugation start->prp incubation Incubate PRP with This compound or Comparator Compound prp->incubation agonist Add Platelet Aggregating Agent (e.g., ADP, Collagen) incubation->agonist measurement Measure Light Transmittance over time in an Aggregometer agonist->measurement analysis Data Analysis: Calculate % Inhibition of Aggregation measurement->analysis end End: Determine IC50 or Comparative Potency analysis->end

Figure 2: Experimental Workflow for Platelet Aggregation Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To determine the inhibitory effect of this compound and other compounds on platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • This compound and comparator compounds

  • Platelet aggregating agents (e.g., Adenosine Diphosphate (ADP), Collagen)

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP.

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a blank/reference.

  • Assay:

    • Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add a known concentration of this compound or a comparator compound to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a standard concentration of an aggregating agent (e.g., ADP or collagen).

    • Record the change in light transmission through the sample for a set period. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the light transmission of the PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

    • The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of a vehicle control.

    • Dose-response curves are generated to calculate the IC50 (the concentration of the compound that inhibits aggregation by 50%).

Measurement of Mean Arterial Pressure (MAP) and Regional Vascular Resistance

Objective: To assess the in vivo hemodynamic effects of this compound.

Materials:

  • Anesthetized animal model (e.g., rat)

  • This compound solution for intravenous infusion

  • Vehicle control solution

  • Pressure transducer and recording system for MAP measurement

  • System for measuring regional blood flow (e.g., colored microspheres)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved protocol.

    • Catheterize a major artery (e.g., femoral artery) for continuous MAP monitoring.

    • Catheterize a major vein (e.g., jugular vein) for drug infusion.

  • Baseline Measurements:

    • Allow the animal to stabilize after surgery.

    • Record baseline MAP and measure baseline regional blood flow.

  • Drug Administration:

    • Administer this compound or vehicle control via intravenous infusion at escalating doses.

  • Data Collection:

    • Continuously monitor and record MAP throughout the infusion period.

    • At the end of each dose infusion, measure regional blood flow.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each dose.

    • Calculate regional vascular resistance (RVR) for different tissues using the formula: RVR = MAP / Regional Blood Flow.

    • Express the changes in RVR as a percentage of the baseline value.

    • Perform statistical analysis to compare the effects of different doses of this compound to the vehicle control.

References

Validating the Downstream Targets of (8-epi)-BW 245C: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the downstream targets of (8-epi)-BW 245C, a selective prostaglandin (B15479496) D2 (DP1) receptor agonist, with a focus on the application of CRISPR-Cas9 technology. Experimental data from studies on DP1 receptor signaling is presented to illustrate the principles of target validation.

This compound is a valuable tool for investigating the physiological and pathological roles of the DP1 receptor. However, a thorough understanding of its downstream signaling pathways is crucial for its therapeutic application. CRISPR-Cas9 offers a precise and powerful approach to identify and validate the specific molecular targets that mediate the effects of this compound.

Comparing Validation Approaches: CRISPR vs. Traditional Methods

CRISPR-Cas9 technology provides a significant advancement over traditional methods for drug target validation, such as RNA interference (RNAi). The ability to introduce permanent and specific genomic modifications allows for the creation of knockout cell lines or animal models, providing a clean background to study the effects of a drug.

FeatureCRISPR-Cas9RNA Interference (RNAi)Small Molecule Inhibitors
Mechanism Permanent gene knockout/knock-in/editingTransient gene knockdownInhibition of protein function
Specificity HighCan have off-target effectsCan have off-target effects
Permanence Stable and heritableTransientDependent on compound presence
Application Target validation, pathway elucidation, model generationGene function screening, transient validationTarget validation, therapeutic development
Limitations Potential for off-target edits, cellular compensationIncomplete knockdown, off-target effectsOff-target effects, unknown mechanisms of action

Identifying Putative Downstream Targets of this compound

To validate the downstream targets of this compound, it is first necessary to identify potential candidates. This can be achieved through high-throughput screening methods such as transcriptomics and proteomics.

Transcriptomic Analysis of DP1 Receptor Activation

A study investigating the role of DP1 signaling in the central nervous system of mice after viral infection identified 629 differentially regulated genes in CD11b+ cells between DP1 knockout and wild-type mice.[1] This dataset provides a rich source of potential downstream targets of DP1 activation.

Table 1: Selected Differentially Expressed Genes Upon DP1 Receptor Signaling in CD11b+ cells [1]

GeneRegulation in WT vs. DP1 KO (Infected)Putative Function
PYDC3 UpregulatedInflammasome inhibition
IFNβ Downregulated in KOAntiviral response
IL-1β Upregulated in KOPro-inflammatory cytokine
Numerous others ......

Note: This table is a representation of the type of data obtained. For a complete list, refer to the original publication.

Proteomic Analysis of DP1 Receptor Signaling

A proteomic analysis of aortas from DP1 knockout mice compared to wild-type mice after angiotensin II infusion identified 200 differentially expressed proteins, with 173 upregulated and 27 downregulated in the knockout group.[2] These proteins are involved in pathways such as vascular remodeling and smooth muscle cell phenotype transition.

Table 2: Top 20 KEGG Pathways Enriched for Differentially Abundant Proteins in Aortas of DP1 KO vs. WT Mice [2]

KEGG Pathway
Focal adhesion
ECM-receptor interaction
PI3K-Akt signaling pathway
cGMP-PKG signaling pathway
Calcium signaling pathway
...and 15 other pathways

Note: This table highlights the pathways identified. For a detailed list of proteins, please consult the original study.

Experimental Protocols for CRISPR-Based Target Validation

This section outlines a hypothetical experimental workflow to validate a putative downstream target of this compound, for example, "Gene X," identified from transcriptomic or proteomic screens.

CRISPR-Cas9 Knockout of "Gene X" in a Relevant Cell Line

Objective: To generate a stable cell line lacking the expression of "Gene X".

Methodology:

  • Cell Line Selection: Choose a cell line that endogenously expresses the DP1 receptor and exhibits a measurable response to this compound.

  • gRNA Design and Cloning: Design and clone two to three specific guide RNAs (gRNAs) targeting the coding sequence of "Gene X" into a Cas9 expression vector.

  • Transfection and Selection: Transfect the chosen cell line with the Cas9-gRNA plasmid. Select for successfully transfected cells using an appropriate marker (e.g., antibiotic resistance or fluorescence-activated cell sorting).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of "Gene X" at the genomic, transcriptomic (RT-qPCR), and proteomic (Western blot or mass spectrometry) levels.

Phenotypic Assays to Assess the Effect of "Gene X" Knockout

Objective: To determine if the knockout of "Gene X" alters the cellular response to this compound.

Methodology:

  • Cell Viability/Proliferation Assays: Treat both wild-type and "Gene X" knockout cells with varying concentrations of this compound and measure cell viability or proliferation using assays like MTT or CellTiter-Glo.

  • Signaling Pathway Analysis: Analyze the activation of known downstream signaling pathways of the DP1 receptor, such as cAMP production, in both cell lines upon treatment with this compound.

  • Gene Expression Analysis: Use RT-qPCR or RNA sequencing to measure the expression of other known downstream targets of DP1 signaling in both cell lines after treatment with this compound.

  • Functional Assays: Perform functional assays relevant to the known effects of this compound in the chosen cell type (e.g., migration assays, cytokine secretion assays).

Rescue Experiment

Objective: To confirm that the observed phenotypic changes are specifically due to the knockout of "Gene X".

Methodology:

  • Re-expression of "Gene X": Transfect the "Gene X" knockout cell line with a vector expressing the wild-type "Gene X" cDNA.

  • Phenotypic Analysis: Repeat the phenotypic assays described in step 2 to determine if the re-expression of "Gene X" restores the original cellular response to this compound.

Visualizing the Workflow and Signaling Pathways

To aid in understanding the experimental logic and the underlying biological processes, the following diagrams are provided.

G cluster_0 Target Identification cluster_1 CRISPR-Cas9 Validation cluster_2 Phenotypic Analysis Transcriptomics Transcriptomics (RNA-seq) gRNA_Design gRNA Design & Cloning Transcriptomics->gRNA_Design Proteomics Proteomics (Mass Spec) Proteomics->gRNA_Design Transfection Transfection & Selection gRNA_Design->Transfection KO_Validation Knockout Validation Transfection->KO_Validation Pheno_Assays Phenotypic Assays KO_Validation->Pheno_Assays Rescue Rescue Experiment Pheno_Assays->Rescue

Caption: Experimental workflow for CRISPR-based validation.

G Ligand This compound DP1 DP1 Receptor Ligand->DP1 binds Gs Gs Protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GeneX Gene X (Putative Target) CREB->GeneX regulates transcription Response Cellular Response GeneX->Response

Caption: Putative DP1 receptor signaling pathway.

Conclusion

The integration of CRISPR-Cas9 technology into the drug discovery pipeline offers a robust and precise method for validating the downstream targets of compounds like this compound. By systematically identifying and then functionally validating these targets, researchers can gain a deeper understanding of the compound's mechanism of action, paving the way for more targeted and effective therapeutic strategies. This guide provides a framework for designing and executing such validation studies, leveraging the power of genomics and proteomics to unravel complex signaling networks.

References

Navigating Stereochemistry: A Comparative Guide to the Separation of BW 245C Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of pure stereoisomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. BW 245C, a potent prostaglandin (B15479496) D2 (PGD2) receptor agonist, is a chiral molecule that exists as a mixture of diastereomers. The differential pharmacological activities of these stereoisomers necessitate their effective separation for comprehensive biological evaluation. This guide provides a comparative overview of established chromatographic techniques applicable to the resolution of BW 245C diastereomers, supported by representative experimental data and detailed protocols.

This guide explores two primary chromatographic techniques for the separation of BW 245C diastereomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific experimental data for BW 245C is not extensively published, the methodologies and data presented here are based on established protocols for the separation of structurally similar prostaglandin analogs and hydantoin (B18101) derivatives.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

Chiral HPLC stands as a cornerstone for the separation of stereoisomers. The use of chiral stationary phases (CSPs) enables differential interaction with each diastereomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including prostaglandins.

Alternative HPLC Method: Normal Phase Chromatography

For the separation of diastereomers, normal phase liquid chromatography (NPLC) can also be a viable option. A simple and robust NPLC method has been successfully developed for the separation of misoprostol (B33685) diastereomers, a synthetic prostaglandin E1 analogue. This approach can be adapted for the separation of BW 245C diastereomers.

Supercritical Fluid Chromatography (SFC): A Greener Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC for chiral separations.[1][2] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressures.[1] These features make SFC particularly attractive for preparative-scale separations.[1][3]

Comparison of Separation Techniques

The choice between HPLC and SFC for the separation of BW 245C diastereomers will depend on the specific requirements of the researcher, including the scale of the separation (analytical vs. preparative), desired throughput, and environmental considerations.

ParameterChiral HPLC (Normal Phase)Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a polar stationary phase and a non-polar mobile phase.Differential partitioning between a stationary phase and a supercritical fluid mobile phase.
Stationary Phase Chiral (e.g., Polysaccharide-based)Chiral (e.g., Polysaccharide-based)
Mobile Phase Heptane/Alcohol mixturesSupercritical CO2 with alcohol modifier
Resolution (Rs) > 2.0 (Representative)> 2.0 (Representative)
Analysis Time < 20 minutes (Representative)< 10 minutes (Representative)
Solvent Consumption HighSignificantly Reduced
Scale-up Potential GoodExcellent
Environmental Impact HigherLower

Experimental Protocols

Analytical Separation of BW 245C Diastereomers by Chiral HPLC

This protocol is a representative method based on the successful separation of prostaglandin and hydantoin diastereomers.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve BW 245C diastereomeric mixture in the mobile phase to a concentration of 1 mg/mL.

Preparative Separation of BW 245C Diastereomers by SFC

This protocol is a representative method for scaling up the separation of BW 245C diastereomers based on established preparative SFC methods for chiral compounds.[1][6]

Instrumentation:

  • Preparative Supercritical Fluid Chromatography (SFC) system with a UV detector and fraction collector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 21.2 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (B129727) (70:30, v/v)

  • Flow Rate: 50 g/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 1 mL (of a 10 mg/mL solution in methanol)

  • Sample Preparation: Dissolve BW 245C diastereomeric mixture in methanol to a concentration of 10 mg/mL.

Visualizing the Workflow

To illustrate the general process of diastereomer separation, the following diagrams outline the key steps in both analytical and preparative chromatographic workflows.

Analytical_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing DiastereomericMixture BW 245C Diastereomeric Mixture Dissolution Dissolve in Mobile Phase DiastereomericMixture->Dissolution Injection Inject into HPLC/SFC System Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Diastereomers Chromatogram->Quantification

Caption: General workflow for the analytical separation of BW 245C diastereomers.

Preparative_Separation_Workflow cluster_prep Sample Preparation cluster_separation Preparative Chromatography cluster_post Post-Separation DiastereomericMixture BW 245C Diastereomeric Mixture Dissolution Dissolve in Appropriate Solvent DiastereomericMixture->Dissolution Injection Inject into Preparative SFC System Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Fractionation Fraction Collection Separation->Fractionation SolventEvaporation Solvent Evaporation Fractionation->SolventEvaporation PurityAnalysis Purity Analysis of Isolated Diastereomers SolventEvaporation->PurityAnalysis

Caption: General workflow for the preparative separation of BW 245C diastereomers.

References

A Head-to-Head Comparison of Prostaglandin Analogues: Focus on the DP1 Agonist (8-epi)-BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prostaglandin (B15479496) analogue (8-epi)-BW 245C and other key prostaglandin analogues. Due to a lack of publicly available pharmacological data for this compound, this guide will focus on its well-characterized diastereomer, BW 245C, a potent and selective DP1 receptor agonist. This comparison is supported by experimental data from publicly available literature, with detailed methodologies for key experiments provided.

Prostaglandins are a class of lipid compounds involved in a wide array of physiological processes, and their receptors are significant targets for therapeutic intervention. This guide will delve into the receptor binding affinities and functional activities of BW 245C in comparison to the endogenous ligand Prostaglandin D2 (PGD2) and other commercially available prostaglandin analogues primarily used in ophthalmology: latanoprost, travoprost, and bimatoprost.

Quantitative Comparison of Prostaglandin Analogues

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various prostaglandin analogues at different prostanoid receptors. This data is crucial for understanding the selectivity and potential off-target effects of these compounds. It is important to note that for latanoprost, travoprost, and bimatoprost, the active form is the free acid, which is produced after in vivo hydrolysis of the administered prodrug.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
BW 245C DP1 ~0.9 - 5.4 ~3 - 10
EP1>1000-
EP2>1000-
EP3>1000-
FP>1000-
IP>1000-
TP>1000-
PGD2 DP1 ~1 - 15 ~1 - 376 [1]
DP2 (CRTH2)~3~3
EP1-4, FP, IP, TPLower affinity-
Latanoprost Acid FP ~3.6 - 13.8 ~32 - 124
DP, EP2, IP, TPLow affinityLow activity
EP1-~119
EP3Exhibits some affinityExhibits some activity
Travoprost Acid FP ~3.5 - 11 ~1.4 - 3.6 [2]
DP, EP1, EP3, EP4, IP, TPMinimal affinityMinimal activity[3]
Bimatoprost Acid FP ~5.8 - 59 [4]~2.8 - 15 [4]
EP1~95~2.7
EP3~387-

Note on this compound: As of the latest literature review, specific binding affinity and functional activity data for the C-8 diastereomer of BW 245C, this compound, are not available. Stereoisomers can exhibit significantly different pharmacological properties, and therefore, the data for BW 245C should not be directly extrapolated to its 8-epi form.

Signaling Pathways and Experimental Workflows

The activation of the DP1 receptor by an agonist like BW 245C initiates a specific signaling cascade. Understanding this pathway is fundamental to interpreting functional assay data.

DP1_Signaling_Pathway cluster_membrane Cell Membrane DP1 DP1 Receptor G_protein Gs Protein DP1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist BW 245C (or PGD2) Agonist->DP1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. DP1 receptor signaling pathway.

The experimental workflow for characterizing prostaglandin analogues typically involves receptor binding assays to determine affinity and functional assays to measure biological response.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP Measurement) Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., BW 245C) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination Counting->Ki_Calc Cell_Culture Cell Culture (expressing target receptor) Compound_Addition Addition of Test Compound Cell_Culture->Compound_Addition Cell_Lysis Cell Lysis Compound_Addition->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection EC50_Calc EC50 Determination cAMP_Detection->EC50_Calc

Figure 2. Experimental workflow for characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for radioligand binding and cAMP functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific prostaglandin receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]-PGD2 for the DP1 receptor), typically at a concentration close to its Kd.

    • A range of concentrations of the unlabeled test compound (e.g., BW 245C).

    • The membrane preparation.

  • For determination of non-specific binding, a high concentration of a known, non-radioactive ligand for the receptor is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is used to measure the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling of Gs- and Gi-coupled receptors like DP1.

1. Cell Culture and Plating:

  • Cells stably or transiently expressing the prostanoid receptor of interest (e.g., HEK293 cells expressing the human DP1 receptor) are cultured under standard conditions.

  • The cells are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or DMEM).

  • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • A range of concentrations of the test compound (e.g., BW 245C) is added to the wells.

  • For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.

  • The plates are incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

3. Cell Lysis and cAMP Detection:

  • The stimulation is stopped by adding a lysis buffer.

  • The intracellular cAMP concentration is then measured using a commercially available kit, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This method is based on the competition between native cAMP and a labeled cAMP for binding to a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay for the quantitative determination of cAMP.

    • Luminescence-based assays (e.g., GloSensor™): These assays utilize genetically encoded biosensors that emit light in response to changes in cAMP levels.

4. Data Analysis:

  • The raw data (e.g., fluorescence ratio, absorbance, or luminescence) is converted to cAMP concentrations based on a standard curve.

  • The concentration-response curve for the test compound is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression analysis.

Conclusion

While a direct head-to-head comparison involving this compound is hampered by the current lack of specific pharmacological data for this diastereomer, a detailed analysis of its counterpart, BW 245C, reveals it to be a highly potent and selective DP1 receptor agonist. In comparison to other prostaglandin analogues like latanoprost, travoprost, and bimatoprost, which primarily target the FP receptor, BW 245C offers a distinct pharmacological profile with potential applications in therapeutic areas where DP1 receptor activation is beneficial. The provided experimental protocols offer a standardized framework for the characterization of these and other novel prostaglandin analogues, ensuring robust and reproducible data for drug discovery and development efforts. Further research into the specific activity of this compound is warranted to fully understand the structure-activity relationships of this class of compounds.

References

Safety Operating Guide

Proper Disposal of (8-epi)-BW 245C: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (8-epi)-BW 245C must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices for hazardous chemical waste.

This compound , also known as BW 245C, is a selective agonist for the DP1 receptor.[1] According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, it must be managed as hazardous waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or fume hood.

II. Step-by-Step Disposal Procedure

The disposal of this compound and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4][5]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.[3]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[4]

  • Sealing: Keep waste containers securely sealed at all times, except when adding waste.[3][6] This prevents the release of vapors and potential spills.

3. Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[6]

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Do not store more than the maximum allowable quantity of hazardous waste as per your institution's and local regulations.[3]

4. Disposal Request and Pickup:

  • Once the waste container is full, or as per your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.[6][7]

III. Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[5] The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing Labels: Before disposing of the rinsed container, completely remove or deface the original chemical label.[8]

  • Disposal: Rinsed and dried glass containers can typically be placed in designated glass disposal boxes, while plastic containers may be disposed of in the regular trash, as per institutional guidelines.[3][8]

IV. Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material using an appropriate absorbent material (e.g., chemical absorbent pads or granules).

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. All materials used for clean-up must be collected and disposed of as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Solid Solid Waste (Contaminated Labware, PPE) Liquid Liquid Waste (Solutions containing this compound) Sharps Sharps Waste (Contaminated Needles, etc.) Solid_Container Labeled, Sealed Solid Waste Container Solid->Solid_Container Collect in Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container Collect in Sharps_Container Designated Sharps Container Sharps->Sharps_Container Collect in SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup Request Pickup from Environmental Health & Safety (EHS) SAA->EHS_Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (8-epi)-BW 245C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (8-epi)-BW 245C, a potent prostaglandin (B15479496) analog. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous compound. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeve covers- Safety goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powder. Full respiratory and eye protection is crucial. Double-gloving provides an additional barrier against skin contact.
Solution Preparation and Handling - Laboratory safety glasses with side shields or chemical splash goggles- Disposable, solid-front lab coat with tight-fitting cuffs- Chemical-resistant gloves (e.g., nitrile)- Work within a certified chemical fume hoodReduces the risk of splashes to the eyes and skin. A fume hood is essential to control vapor and aerosol exposure.
General Laboratory Operations - Laboratory coat- Safety glasses- Nitrile gloves- Closed-toe shoesStandard laboratory practice to protect against incidental contact and spills.[2]

For tasks involving potential splashes, a face shield should be worn in addition to safety glasses or goggles.[2] When double-gloving, one glove should be worn under the gown cuff and the second over it to ensure no skin is exposed.[3]

Safe Handling and Operational Plan

A systematic approach is critical when working with potent compounds like this compound. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS and SOPs Review SDS and SOPs Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Review SDS and SOPs->Prepare Work Area (Fume Hood) Proceed Don Appropriate PPE Don Appropriate PPE Prepare Work Area (Fume Hood)->Don Appropriate PPE Proceed Weighing and Aliquoting Weighing and Aliquoting Don Appropriate PPE->Weighing and Aliquoting Proceed Dissolution and Dilution Dissolution and Dilution Weighing and Aliquoting->Dissolution and Dilution Proceed Experimental Use Experimental Use Dissolution and Dilution->Experimental Use Proceed Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Proceed Segregate and Label Waste Segregate and Label Waste Decontaminate Surfaces->Segregate and Label Waste Proceed Doff PPE Correctly Doff PPE Correctly Segregate and Label Waste->Doff PPE Correctly Proceed Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE Correctly->Wash Hands Thoroughly Complete

Figure 1. Safe handling workflow for this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Table 2: Spill Cleanup Protocol for this compound

StepAction
1. Evacuate and Secure - Alert others in the immediate area.- Evacuate the spill zone.- Restrict access to the area.
2. Don PPE - Wear appropriate PPE as outlined in Table 1 for "Weighing and Dispensing".
3. Containment - For powders, gently cover the spill with absorbent pads or a damp paper towel to prevent dust from becoming airborne.[2][4]- For liquids, surround the spill with absorbent material (e.g., chemical absorbent pads, vermiculite) to prevent it from spreading.
4. Cleanup - Carefully scoop the contained material into a designated hazardous waste container.[4]- Avoid creating dust.[2][4]- Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with 70% ethanol), working from the outer edge of the spill towards the center.
5. Waste Disposal - All cleanup materials (absorbent pads, contaminated PPE, etc.) must be placed in a sealed, clearly labeled hazardous waste container.
6. Reporting - Report the spill to the laboratory supervisor and the institutional safety office.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.[5]- Collect in a clearly labeled, sealed, and puncture-resistant container.- Dispose of through a certified hazardous waste vendor in accordance with institutional and local regulations.[6]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label the container as "Hazardous Waste" and include the name of the compound.
Contaminated PPE (e.g., gloves, lab coat, sleeve covers) - Carefully doff PPE to avoid self-contamination.- Place all disposable PPE in a sealed bag or container labeled as hazardous waste.
Aqueous Waste (containing the compound) - Collect in a sealed, clearly labeled waste container.- Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.- Dispose of through your institution's hazardous chemical waste program.

All waste containers must be clearly labeled with their contents and the appropriate hazard symbols. Follow your institution's specific procedures for hazardous waste pickup and disposal.

cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal Unused Compound Unused Compound Sealed, Labeled Hazardous Waste Containers Sealed, Labeled Hazardous Waste Containers Unused Compound->Sealed, Labeled Hazardous Waste Containers Contaminated Labware Contaminated Labware Contaminated Labware->Sealed, Labeled Hazardous Waste Containers Contaminated PPE Contaminated PPE Contaminated PPE->Sealed, Labeled Hazardous Waste Containers Aqueous Waste Aqueous Waste Aqueous Waste->Sealed, Labeled Hazardous Waste Containers Secure Temporary Storage Secure Temporary Storage Sealed, Labeled Hazardous Waste Containers->Secure Temporary Storage Store Certified Hazardous Waste Vendor Certified Hazardous Waste Vendor Secure Temporary Storage->Certified Hazardous Waste Vendor Dispose

Figure 2. Waste disposal workflow for this compound.

References

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